6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIUWGQZDDJQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 123531-24-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, a key heterocyclic intermediate in contemporary medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. This document details the synthesis, physicochemical properties, spectroscopic characterization, and key reactivity patterns of this compound. A significant focus is placed on its pivotal role as a building block in the synthesis of advanced pharmaceutical agents, most notably the TGFβR1 inhibitor, BMS-986260. The guide is intended to serve as a valuable resource for researchers engaged in drug discovery and process development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered immense interest in the field of medicinal chemistry. Its rigid structure and unique electronic properties allow for specific interactions with a wide array of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antiviral, and anxiolytic agents. This compound emerges as a particularly valuable derivative, featuring two key functional handles—a chloro group and a nitrile group—that permit a wide range of subsequent chemical modifications and diversification. The electron-deficient nature of the aromatic system, enhanced by these substituents, facilitates a variety of chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a molecule is fundamental to its application in synthesis and research.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for preliminary assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 123531-24-8 | [1] |
| Molecular Formula | C₈H₄ClN₃ | [1] |
| Molecular Weight | 177.59 g/mol | [1] |
| Appearance | Expected to be a solid | General Observation |
| Purity | Typically >98% (Commercially available) | [2] |
| Solubility | Generally low aqueous solubility, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [3] |
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the compound. Below are the expected spectroscopic data based on analysis of the structure and data from closely related analogues.[4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The values presented are estimations based on known substituent effects on the imidazo[1,2-a]pyridine ring system.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| H-2 | ~8.3 |
| H-5 | ~8.0 |
| H-7 | ~7.4 |
| H-8 | ~7.8 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Nitrile (C≡N) | ~2200-2240 | Confirms the presence of the carbonitrile group.[5] |
| Aromatic C-H Stretch | ~3000-3100 | Indicates the aromatic nature of the scaffold. |
| Aromatic C=C and C=N Stretch | ~1450-1650 | Characteristic of the fused heterocyclic ring system. |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
| Technique | Expected [M+H]⁺ | Key Fragmentation Pathways |
| ESI-MS | 178.02 | The molecular ion peak confirms the molecular weight. Fragmentation may involve the loss of HCN from the nitrile group and subsequent cleavage of the heterocyclic rings. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a robust and high-yielding two-step process starting from commercially available 2-amino-5-chloropyridine.[1]
Synthetic Workflow Diagram
Caption: A two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-b]pyridazine systems and general methods for imidazo[1,2-a]pyridines.[1][6]
Step 1: Synthesis of N'-(5-chloropyridin-2-yl)-N,N-dimethylformimidamide
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate can often be used directly in the next step without purification. If necessary, the solvent can be removed under reduced pressure to yield the crude amidine intermediate.
Causality: The use of DMF-DMA serves as both a reactant and a dehydrating agent, efficiently driving the condensation reaction forward to form the formamidine intermediate. This intermediate is significantly more nucleophilic than the starting aminopyridine, priming it for the subsequent cyclization step.
Step 2: Synthesis of this compound
-
Dissolve the crude amidine intermediate from Step 1 in a polar aprotic solvent such as acetonitrile or DMF.
-
Add bromoacetonitrile (1.1 eq) to the solution.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir until the reaction is complete, as indicated by TLC or LC-MS (typically 4-8 hours).
-
After cooling to room temperature, pour the reaction mixture into water.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality: Bromoacetonitrile provides the two-carbon unit required to form the imidazole ring. The base is crucial for neutralizing the HBr generated during the reaction and for facilitating the final aromatization step. This one-pot cyclization is an efficient method for constructing the fused bicyclic system with high regioselectivity.
Chemical Reactivity and Synthetic Utility
The strategic placement of the chloro and nitrile groups on the imidazo[1,2-a]pyridine scaffold allows for a diverse range of chemical transformations.
Reactivity at the C-6 Position: Suzuki-Miyaura Cross-Coupling
The chlorine atom at the C-6 position is amenable to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for introducing aryl or heteroaryl substituents at this position, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Suzuki-Miyaura cross-coupling at the C-6 position.
This transformation is critical for building molecular complexity and is a key step in the synthesis of various kinase inhibitors and other therapeutic agents.
Transformations of the Nitrile Group
The nitrile group at the C-3 position is a versatile functional group that can be converted into several other important moieties:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
-
Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the corresponding primary amine.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.
These transformations allow for the introduction of diverse pharmacophoric elements at the C-3 position, further expanding the chemical space accessible from this intermediate.
Application in Drug Discovery: Synthesis of BMS-986260
A prominent application of this compound is its use as a key starting material in the synthesis of BMS-986260, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type 1 receptor (TGFβR1), which has been investigated as an immuno-oncology agent.[7]
The synthesis of BMS-986260 highlights the utility of the functional handles on the starting material. The chloro group is displaced in a nucleophilic aromatic substitution reaction, and the nitrile group is ultimately transformed to build the complex side chain of the final drug molecule. While the full synthetic route is complex, the initial steps demonstrate the strategic importance of this building block.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Toxicity: While specific toxicity data is limited, related heterocyclic compounds may be harmful if swallowed, inhaled, or absorbed through the skin. Treat as a potentially hazardous substance.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the orthogonal reactivity of its chloro and nitrile substituents provide a robust platform for the generation of diverse chemical libraries. Its demonstrated utility in the synthesis of advanced clinical candidates like BMS-986260 underscores its importance in modern drug discovery and development. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. appretech.com [appretech.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
An In-depth Technical Guide to the Molecular Structure and Properties of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
This guide provides a comprehensive technical overview of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and its emerging role as a versatile pharmacophore. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking a detailed understanding of this promising scaffold.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The fusion of an imidazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive backbone for the design of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological effects, including anticancer, antitubercular, and antifungal properties.[1][2][3]
Molecular Structure of this compound
The molecular formula of this compound is C₈H₄ClN₃, and it has a molecular weight of 177.59 g/mol .[1] The core of the molecule is the bicyclic imidazo[1,2-a]pyridine system. Key substitutions on this scaffold are a chlorine atom at the 6-position of the pyridine ring and a nitrile group (-C≡N) at the 3-position of the imidazole ring.
The presence of the chlorine atom, an electron-withdrawing group, and the electron-deficient nature of the pyridine ring influence the overall electronic properties of the molecule. The nitrile group further contributes to the molecule's polarity and potential for hydrogen bonding interactions.
Below is a diagram illustrating the fundamental structure and numbering of the this compound molecule.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process.[1] The general strategy involves the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the carbonitrile group.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on the synthesis of related imidazo[1,2-a]pyridine derivatives and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add 1,3-dichloroacetone (1.1 equivalents).[5]
-
Heat the reaction mixture under reflux for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
Dissolve the 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 12 hours), monitoring the reaction by TLC.[4]
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Caption: Illustrative workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the nitrogen atoms in the heterocyclic system. For a related compound, 3,6-dichloroimidazo[1,2-a]pyridine, the proton signals appear in the range of δ 7.19-8.13 ppm.[6]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom of the nitrile group is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the aromatic rings will appear in the downfield region. For 3,6-dichloroimidazo[1,2-a]pyridine, the carbon signals are observed between δ 100.0 and 131.0 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp absorption band is expected around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also display bands corresponding to C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region. For 3-chloroimidazo[1,2-a]pyridine, characteristic IR peaks are observed at 1486 cm⁻¹ and 1219 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 177.59 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M peak.
| Spectroscopic Data for a Related Compound: 3,6-Dichloroimidazo[1,2-a]pyridine[6] | |
| Technique | Observed Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.13 (s, 1H), 7.57 (d, J = 9.6 Hz, 2H), 7.19 (d, J = 8.6 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 131.0, 126.0, 121.8, 120.7, 118.5, 100.0 |
| IR (KBr, cm⁻¹) | 2989, 1506, 1249, 899, 690 |
| ESI-MS (m/z) | 187 [M+H]⁺ |
Biological Activity and Therapeutic Potential
This compound and its derivatives have emerged as a focal point in medicinal chemistry due to their diverse biological activities. The unique structural features of this scaffold allow it to interact with various enzymes and receptors, making it a promising candidate for the development of new therapeutic agents.[1]
Anticancer Activity
The imidazo[1,2-a]pyridine core is a key component in a number of compounds investigated for their anticancer properties.[7] These compounds have been shown to induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways.[1] For instance, this compound has been identified as a key intermediate in the synthesis of novel anticancer drug candidates.[1] While specific IC₅₀ values for the title compound are not widely reported, various derivatives have shown potent activity.
Antifungal Activity
Derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated promising antifungal activity. In one study, a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and evaluated against Candida parapsilosis.[2] The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 19.36 µM to 89.38 µM.[2] Another study on 6-chloroimidazo[1,2-a]pyridinyl–chalcone hybrids reported MIC values between 75.48 and 160.89 µM against Aspergillus flavus.[8]
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of new antituberculosis agents.[9][10] Several derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[11] The mechanism of action for some of these compounds involves the inhibition of key mycobacterial enzymes.[1]
| Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives | ||
| Activity | Compound Type | Observed Potency |
| Antifungal | (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | MIC: 19.36 - 89.38 µM vs. C. parapsilosis[2] |
| Antifungal | 6-chloroimidazo[1,2-a]pyridinyl–chalcone hybrids | MIC: 75.48 - 160.89 µM vs. A. flavus[8] |
| Antitubercular | Imidazo[1,2-a]pyridine derivatives | Low nM MIC values against M. tuberculosis[9] |
| Anticancer | Imidazo[1,2-a]pyridine derivatives | Inhibition of cancer cell proliferation[7] |
Reactivity and Further Functionalization
This compound is a valuable intermediate for the synthesis of more complex molecules. The electron-deficient nature of the aromatic system facilitates a variety of chemical transformations.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration and bromination. These reactions allow for the introduction of additional functional groups onto the heterocyclic core, enabling the exploration of structure-activity relationships.[1]
Cross-Coupling Reactions
The chlorine atom at the 6-position can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives with diverse substituents.
Caption: Potential reactivity pathways for the functionalization of this compound.
Conclusion
This compound stands out as a heterocyclic compound with significant potential in the field of drug discovery. Its unique molecular structure, characterized by the privileged imidazo[1,2-a]pyridine core and key chloro and cyano substituents, provides a versatile platform for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities and to obtain a complete set of experimental data for the parent compound, the existing body of knowledge on its derivatives strongly supports its continued investigation as a valuable building block for the synthesis of new anticancer, antifungal, and antitubercular drugs. The synthetic accessibility and potential for diverse functionalization further enhance its appeal to medicinal chemists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journalajocs.com [journalajocs.com]
- 4. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Profile of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a pivotal heterocyclic intermediate in the landscape of pharmaceutical and agrochemical research.[1] Its unique electronic and structural characteristics, stemming from the fused imidazo[1,2-a]pyridine core, a strategically placed chlorine atom, and a nitrile functional group, make it a versatile scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the key spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Chemical Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, appearing in a variety of commercially available drugs.[2] The title compound, this compound (CAS No. 123531-24-8, Molecular Formula: C₈H₄ClN₃, Molecular Weight: 177.59 g/mol ), has garnered significant attention as a key building block.[1][3] Its electron-deficient aromatic system enhances its reactivity in various chemical transformations, including cross-coupling and functionalization reactions, making it a valuable precursor for the synthesis of novel therapeutic agents.[1] Notably, it serves as an intermediate in the synthesis of innovative anticancer agents.[1]
A common synthetic route to this compound involves a two-step process: the initial condensation of 2-amino-5-chloropyridine with dimethylformamide dimethylacetal, which is then followed by a cyclization reaction with bromoacetonitrile in the presence of a base.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the imidazo[1,2-a]pyridine ring system. The expected chemical shifts (δ) in ppm are influenced by the electron-withdrawing effects of the chlorine and nitrile groups, as well as the heteroatoms in the ring.
Experimental Protocol (Typical):
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.90 | s | - |
| H-5 | ~8.20 | d | ~1.5 |
| H-7 | ~7.65 | d | ~9.5 |
| H-8 | ~7.25 | dd | ~9.5, ~1.5 |
Interpretation:
-
H-2: This proton is on the imidazole ring and is expected to be a singlet due to the lack of adjacent protons.
-
H-5: This proton is situated on the pyridine ring, adjacent to the bridgehead nitrogen. It is expected to be deshielded and appear as a doublet due to coupling with H-7 (a small meta-coupling might be observed).
-
H-7: This proton is ortho to the chlorine atom and will be a doublet due to coupling with H-8.
-
H-8: This proton will appear as a doublet of doublets due to coupling with both H-7 and H-5.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Eight distinct signals are expected for the eight carbon atoms in this compound.
Experimental Protocol (Typical):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted δ (ppm) |
| C-2 | ~130 |
| C-3 | ~100 |
| C-5 | ~128 |
| C-6 | ~125 |
| C-7 | ~122 |
| C-8 | ~115 |
| C-9a (bridgehead) | ~145 |
| CN (nitrile) | ~118 |
Interpretation:
-
The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
-
The carbon of the nitrile group (CN) is expected to appear in the characteristic region for nitriles.
-
The bridgehead carbon (C-9a) is typically found at a lower field (higher ppm) due to its connection to two nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the aromatic rings, the C-Cl bond, and the nitrile group.
Experimental Protocol (Typical):
-
For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Key Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2230 | C≡N stretch | Strong |
| 1640-1450 | C=C and C=N aromatic ring stretches | Medium to Strong |
| ~1100-1000 | C-Cl stretch | Medium |
| ~850-750 | C-H out-of-plane bending | Strong |
Interpretation:
-
The most prominent and diagnostic peak will be the strong absorption around 2230 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group.
-
The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1640-1450 cm⁻¹ region.
-
The C-Cl stretch is expected in the fingerprint region.
-
The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol (Typical):
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is common for polar molecules like the one .
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (ESI+):
| m/z | Ion | Comments |
| 178.0 | [M+H]⁺ | Molecular ion peak (for ³⁵Cl isotope) |
| 180.0 | [M+H]⁺ | Isotopic peak (for ³⁷Cl isotope, ~1/3 intensity of M) |
| 151.0 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |
Interpretation:
-
The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with [M+H]⁺ and [M+2+H]⁺ peaks in an approximate 3:1 ratio.
-
Fragmentation pathways will likely involve the loss of small, stable molecules such as HCN from the nitrile group and the imidazole ring.
Caption: Workflow for the spectroscopic characterization of the title compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. A thorough understanding of its spectroscopic signature is paramount for its effective utilization in the synthesis of novel and potentially life-saving therapeutic agents.
References
The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system comprising a pyridine ring fused to an imidazole ring at the [1,2-a] position. This nitrogen-bridged bicyclic scaffold has earned the esteemed status of a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and rich electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets. This has led to its incorporation into a wide range of clinically successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the potent antituberculosis candidate Telacebec (Q203). This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these remarkable derivatives, offering field-proven insights and detailed methodologies for the modern researcher.
PART 1: A Historical Perspective — The Genesis of a Scaffold
The journey of imidazo[1,2-a]pyridines began nearly a century ago, with a foundational reaction that remains a cornerstone of heterocyclic chemistry.
The Tschitschibabin Synthesis: A Landmark Discovery
The first synthesis of the imidazo[1,2-a]pyridine ring system was reported in 1925 by the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin).[1] His pioneering method involved the condensation of a 2-aminopyridine with an α-haloaldehyde, specifically bromoacetaldehyde. The reaction was typically carried out under harsh conditions, requiring heating the reactants in a sealed tube at temperatures between 150 to 200 °C.[1]
The causality behind this experimental choice lies in the reaction mechanism. It proceeds in two key steps:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloaldehyde, displacing the halide and forming an N-acylpyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
The high temperatures were necessary to overcome the activation energy for both the initial alkylation and the subsequent cyclization and dehydration steps. While groundbreaking, the initial yields were often modest.[1]
Caption: The classical Tschitschibabin reaction mechanism.
PART 2: The Synthetic Evolution — From Harsh Conditions to Green Chemistry
The foundational Tschitschibabin reaction paved the way for a century of innovation. The drive for higher yields, greater molecular diversity, and more environmentally benign processes has led to the development of numerous sophisticated synthetic strategies.
Modern Methodologies: A Comparative Overview
Modern synthetic approaches can be broadly categorized, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
| Synthetic Strategy | Key Features & Rationale | Typical Catalysts/Reagents |
| Classical Condensation | Direct, foundational method. Often requires high heat. The choice of an α-haloketone directly dictates the C2 and C3 substituents. | Base (e.g., NaHCO₃), high temperatures. |
| Multicomponent Reactions (MCRs) | High atom economy and efficiency. Allows for the rapid assembly of complex molecules in a single pot from three or more starting materials. | Lewis or Brønsted acids (e.g., Sc(OTf)₃, NH₄Cl), isocyanides. |
| Transition Metal Catalysis | Milder reaction conditions, broad functional group tolerance. Enables C-H activation and cross-coupling strategies. | Copper (Cu), Palladium (Pd), Gold (Au). |
| Microwave-Assisted Synthesis | Drastically reduced reaction times due to efficient and uniform heating. Often leads to higher yields and cleaner reactions. | Standard reagents under microwave irradiation. |
Experimental Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful isocyanide-based multicomponent reaction for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[2] This protocol is valued for its convergence and ability to generate libraries of compounds from diverse starting materials.
Self-Validating System: The reaction's success is validated by the formation of the aromatic, often fluorescent, product, which can be easily characterized by NMR and mass spectrometry. The mechanism involves the formation of a Schiff base, which is then trapped by the isocyanide in a [4+1] cycloaddition, followed by a prototropic shift to yield the stable aromatic product.[3]
Step-by-Step Methodology: (Adapted from a green, ultrasound-assisted protocol)[4]
-
Reactant Preparation: In a suitable reaction vessel, add 2-aminopyridine (1.0 equiv.), the desired aldehyde (e.g., furfural, 1.0 equiv.), and the isocyanide (e.g., cyclohexyl isocyanide, 1.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., water) to create a solution or suspension. For green chemistry applications, water is an excellent choice.
-
Catalysis (Optional but Recommended): Add a catalytic amount of an acid catalyst, such as ammonium chloride (10-20 mol%), to facilitate Schiff base formation.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., via an ultrasound bath) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, perform an appropriate work-up, which may involve solvent extraction with an organic solvent like ethyl acetate. The crude product is then purified, typically by flash column chromatography on silica gel, to afford the pure imidazo[1,2-a]pyridine derivative.
Experimental Protocol 2: Copper-Catalyzed A³-Coupling in Aqueous Micellar Media
This protocol exemplifies a modern, environmentally friendly approach, utilizing a copper catalyst in water with the aid of a surfactant to create micelles that act as "microreactors."[5]
Causality Behind Experimental Choices:
-
Copper Catalyst (CuSO₄/Sodium Ascorbate): Copper(I) is the active catalytic species. CuSO₄ (a Cu(II) salt) is used as a stable precursor, and sodium ascorbate reduces it in situ to the active Cu(I) state. This avoids the need to handle potentially unstable Cu(I) salts.
-
Aqueous Micellar Media (SDS): Many organic reactants are insoluble in water. Sodium dodecyl sulfate (SDS), a surfactant, forms micelles above its critical micelle concentration. These micelles sequester the organic reactants, effectively increasing their local concentration and facilitating the reaction in an overall aqueous medium.
-
Domino Reaction: This is an A³ (Aldehyde-Alkyne-Amine) coupling followed by a cycloisomerization. The efficiency comes from forming multiple bonds in a single, uninterrupted sequence.
Step-by-Step Methodology: (Adapted from Ghosh et al.)[5]
-
Micelle Formation: In a round-bottom flask, dissolve SDS (10 mol %) in water (e.g., 2 mL) and stir vigorously for 5 minutes to ensure micelle formation.
-
Reagent Addition: To the micellar solution, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for the required time (typically 6–16 hours).
-
Monitoring: Monitor the reaction's progress by TLC.
-
Extraction: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel) using a hexane/ethyl acetate gradient.
PART 3: Application in Drug Discovery — Targeting Disease with Precision
The unique physicochemical properties of the imidazo[1,2-a]pyridine scaffold have made it a cornerstone in the development of therapeutics for a wide range of diseases.
Case Study 1: Telacebec (Q203) — A New Frontier in Tuberculosis Treatment
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. Telacebec (Q203) is a clinical-stage imidazo[1,2-a]pyridine derivative with a novel mechanism of action against Mycobacterium tuberculosis.[6]
Mechanism of Action: Telacebec is a potent inhibitor of the QcrB subunit of the cytochrome bc₁ complex (Complex III) in the mycobacterial electron transport chain.[7] This inhibition blocks cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP), the cell's primary energy currency.[6][8] This targeted action is highly effective against both drug-sensitive and drug-resistant TB strains.[7]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping Reactivity: An Analysis of the Electron Density Distribution in 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
An In-Depth Technical Guide
Abstract: 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a privileged heterocyclic scaffold that serves as a crucial intermediate in the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2] Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity and potential for intermolecular interactions with pharmacological targets. This guide provides a comprehensive analysis of the electron density distribution of this molecule, integrating state-of-the-art theoretical calculations with the principles of experimental validation. We explore how the interplay of the fused aromatic system with electron-withdrawing chloro and cyano substituents creates a unique electronic landscape, offering actionable insights for researchers in medicinal chemistry and drug development.
A Dual-Pronged Strategy for Electronic Structure Elucidation
To achieve a holistic understanding of the electron density distribution, a combination of theoretical modeling and experimental analysis is indispensable. Density Functional Theory (DFT) provides a powerful computational lens to visualize and quantify the electronic properties, while Single-Crystal X-ray Diffraction offers definitive experimental data on the molecule's three-dimensional structure and bonding in the solid state. The workflow below illustrates this synergistic approach.
Caption: Integrated workflow for electron density analysis.
Theoretical Framework: Insights from Density Functional Theory (DFT)
DFT is a cornerstone of computational chemistry, providing a robust method for investigating the electronic structure and properties of molecules.[3] By calculating the electron density, we can derive critical descriptors of reactivity, such as the molecular electrostatic potential and the distribution of frontier molecular orbitals.
Protocol: DFT Calculation of this compound
This protocol outlines a validated methodology for performing DFT calculations on the title compound, based on approaches widely used for similar heterocyclic systems.[4][5][6][7]
Objective: To obtain the optimized molecular geometry and calculate key electronic properties.
Methodology:
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Causality: The initial structure is a mere approximation. A geometry optimization is required to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Procedure: Perform a full geometry optimization using the B3LYP hybrid functional. This functional is widely recognized for its balance of accuracy and computational efficiency for organic molecules.[4][7]
-
Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen atoms and the π-system, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[6]
-
-
Vibrational Frequency Analysis:
-
Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable structure, necessitating re-optimization.
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. Confirm the absence of imaginary frequencies.
-
-
Single-Point Energy and Property Calculation:
-
Procedure: Using the validated optimized geometry, perform single-point calculations to derive electronic properties.
-
Properties of Interest:
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize charge distribution.
-
Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge on each atom.
-
-
Analysis of DFT Results
Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for predicting reactivity.
-
Electron-Rich Regions (Red/Yellow): These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atom of the pyridine ring (N4) and the cyano group's nitrogen, due to the presence of lone pairs.
-
Electron-Poor Regions (Blue): These areas of positive potential indicate sites for nucleophilic attack. The hydrogen atoms on the aromatic ring, particularly those adjacent to the electron-withdrawing groups, are expected to be electron-deficient.
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of these orbitals govern chemical reactivity and electronic properties.[8]
-
HOMO: Represents the ability to donate an electron. Its distribution highlights the most nucleophilic regions of the molecule.
-
LUMO: Represents the ability to accept an electron. Its distribution indicates the most electrophilic regions.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity.
Quantitative Data: The following table summarizes representative quantum chemical descriptors anticipated for the 6-Chloroimidazo[1,2-a]pyridine scaffold, based on DFT studies of analogous structures.[4][6]
| Parameter | Description | Representative Value | Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | ~ 4.5 eV | Reflects chemical reactivity and stability |
| Dipole Moment | Measure of molecular polarity | ~ 5-7 Debye | High polarity, suggesting significant charge separation |
| Mulliken Charge on N4 | Atomic charge on the pyridine nitrogen | Highly Negative | Confirms a primary site for electrophilic attack/H-bonding |
| Mulliken Charge on C6 | Atomic charge on the carbon bearing the chlorine | Positive | Site susceptible to nucleophilic substitution |
Experimental Corroboration: Single-Crystal X-ray Diffraction
While DFT provides theoretical insight, single-crystal X-ray diffraction provides indisputable experimental evidence of the molecular structure in the solid state.[9][10] This technique precisely maps the electron density, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Protocol: X-ray Diffraction Analysis
Though a specific structure report for the title compound is not publicly available, this generalized protocol is based on standard methodologies used for closely related imidazo[1,2-a]pyridine derivatives.[11][12][13]
Objective: To determine the three-dimensional atomic structure and analyze intermolecular interactions.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD).[11] Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Causality: The raw diffraction data is a pattern of spots whose intensities and positions must be translated into a model of atomic positions.
-
Procedure:
-
Process the raw data to obtain integrated intensities for each reflection.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
-
Interpreting Crystallographic Data
-
Bond Lengths and Angles: The experimentally determined bond lengths provide a direct measure of bond order and hybridization, reflecting the delocalization of electrons within the fused ring system. For instance, the C-N bonds within the imidazole and pyridine rings will exhibit lengths intermediate between single and double bonds, confirming aromatic character.
-
Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions. For this molecule, one would anticipate:
-
π–π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.[12]
-
C–H···N and C–H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the electron-deficient ring hydrogens and the electronegative nitrogen and chlorine atoms of neighboring molecules, which play a crucial role in stabilizing the crystal lattice.[12][13]
-
Synthesis of Findings: Reactivity and Drug Design Implications
The convergence of theoretical and experimental data provides a clear picture of the electron density distribution and its consequences.
-
Influence of Substituents: The potent electron-withdrawing effects of the C6-chloro and C3-cyano groups significantly modulate the electronic character of the imidazo[1,2-a]pyridine core. They render the entire aromatic system relatively electron-deficient, which is a key feature of its reactivity.[1] This electron deficiency facilitates certain reactions, such as nucleophilic aromatic substitution, and influences the molecule's ability to participate in cross-coupling reactions.[1][14]
-
Predicting Sites of Interaction: The MEP map and atomic charge calculations clearly identify the pyridine nitrogen (N4) and the cyano nitrogen as primary hydrogen bond acceptor sites. This is critical for drug design, as these sites can form key interactions with amino acid residues (e.g., serine, threonine, lysine) in a protein's active site.
-
Guiding Molecular Scaffolding: Understanding the electron-poor regions on the aromatic ring can guide the addition of electron-donating groups to modulate the molecule's electronic properties and improve binding affinity or pharmacokinetic profiles. The reactivity at specific carbons, as predicted by the LUMO distribution, informs synthetic strategies for further functionalization of the scaffold.
Conclusion
The electron density distribution of this compound is characterized by a polarized, electron-deficient aromatic system with highly localized electron-rich regions at its nitrogen atoms. This electronic landscape, shaped by its fused heterocyclic nature and powerful electron-withdrawing substituents, is the fundamental driver of its chemical reactivity and its potential as a versatile pharmacophore. By leveraging the predictive power of DFT calculations and the definitive validation of X-ray crystallography, researchers can gain the detailed structural and electronic insights necessary to rationally design next-generation therapeutics based on this promising molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives | CoLab [colab.ws]
- 9. rigaku.com [rigaku.com]
- 10. rigaku.com [rigaku.com]
- 11. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Intermediates in Imidazo[1,2-a]pyridine Synthesis
Foreword: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic and structural properties have led to the development of commercial drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic Acid (for osteoporosis), alongside numerous compounds in clinical evaluation for anticancer, antiviral, and anti-inflammatory applications.[3][4][5] The immense therapeutic potential of this scaffold drives continuous innovation in its synthesis.[2][6]
This guide provides an in-depth exploration of the key chemical intermediates that form the mechanistic heart of the most pivotal and widely adopted synthetic routes to the imidazo[1,2-a]pyridine framework. Understanding these transient species is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel analogues with enhanced potency and specificity. We will dissect the causality behind established protocols, moving beyond simple procedural lists to offer field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Cornerstone Reagent: 2-Aminopyridine
Virtually all major synthetic pathways to imidazo[1,2-a]pyridines begin with a common ancestor: a substituted or unsubstituted 2-aminopyridine .[3][7][8] This molecule's importance stems from its distinct nucleophilic centers: the exocyclic amino nitrogen (-NH₂) and the endocyclic pyridine ring nitrogen. The interplay between these two sites is the defining feature of the cyclization strategies that form the fused imidazole ring.
The initial step in most syntheses involves the exocyclic amino group acting as a nucleophile. However, it is the subsequent participation of the endocyclic pyridine nitrogen in an intramolecular cyclization that ultimately forges the final bicyclic structure. The choice of reactants and conditions is deliberately designed to orchestrate this precise sequence of events. Multicomponent reactions (MCRs), in particular, have proven highly effective for the synthesis of 2-aminopyridine derivatives themselves, providing a versatile entry point to this critical starting material.[7][9][10][11][12]
Chapter 2: Classical Pathways via N-Acyl and N-Alkyl Pyridinium Intermediates
The most traditional and robust methods for constructing the imidazo[1,2-a]pyridine core rely on the formation of a key N-alkylated pyridinium salt intermediate.
The Tschitschibabin Reaction and Related Condensations
The condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoketones) is a classic and highly reliable route.[13][14] The causality of this reaction is a straightforward two-step process:
-
Formation of the N-Arylaminoketone Intermediate: The exocyclic amino group of the 2-aminopyridine performs a nucleophilic attack on the electrophilic carbon of the α-halocarbonyl, displacing the halide in a standard SN2 reaction. This forms a crucial N-(2-oxoalkyl)-2-aminopyridine intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic pyridine nitrogen of this intermediate then acts as a nucleophile, attacking the carbonyl carbon. This intramolecular cyclization forms a bicyclic hemiaminal-like species, which readily dehydrates under the reaction conditions (often reflux in a protic solvent like ethanol) to yield the aromatic imidazo[1,2-a]pyridine ring system.
A plausible mechanism for this transformation is depicted below.[15]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide array of biologically active compounds, including several marketed drugs.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyridine scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and structure-activity relationships. We will explore its critical role in the development of agents targeting the central nervous system, cancer, and infectious diseases, offering field-proven insights into the experimental choices that have driven its success. Detailed protocols and pathway diagrams are provided to equip researchers with the foundational knowledge required to innovate within this promising chemical space.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle that has emerged as a cornerstone in the design of novel therapeutic agents.[1][4] Its rigid, planar structure and the strategic placement of nitrogen atoms provide ideal points for molecular interactions with various biological targets. This inherent "drug-likeness" is evidenced by its presence in well-known pharmaceuticals such as zolpidem (Ambien), alpidem, and zolimidine.[1][5] The scaffold's appeal lies not only in its broad spectrum of biological activities but also in the relative ease of its synthesis and derivatization, allowing for extensive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[4]
This guide will dissect the biological importance of this scaffold by examining its most impactful therapeutic applications.
Central Nervous System Modulation: The GABAergic Story
Perhaps the most well-documented application of the imidazo[1,2-a]pyridine scaffold is in the modulation of the central nervous system (CNS), primarily through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[6] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.
Zolpidem: A Case Study in Subtype Selectivity
Zolpidem (Ambien) is a widely prescribed hypnotic agent for the short-term treatment of insomnia.[7][8][9] Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, zolpidem exhibits preferential affinity for receptors containing the α1 subunit.[8][10][11] This selectivity is crucial to its pharmacological profile.
Mechanism of Action: Zolpidem acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors.[11] By binding with high affinity to α1-containing receptors, it enhances the effect of GABA, leading to an increased influx of chloride ions, neuronal hyperpolarization, and a decrease in neuronal excitability.[7] This potentiation of GABAergic inhibition in brain regions rich in α1 subunits is believed to mediate its strong sedative-hypnotic effects, while its lower affinity for α2, α3, and α5 subunits results in weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to benzodiazepines.[10][11]
dot
Caption: Mechanism of Zolpidem Action at the GABA-A Receptor.
Oncology: A Scaffold for Targeted Cancer Therapy
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework for the development of novel anticancer agents, with derivatives targeting various hallmarks of cancer.[12][13] Its ability to be functionalized allows for the precise targeting of key signaling molecules that are often dysregulated in cancer cells.
Inhibition of Kinase Signaling Pathways
Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[14][15]
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in human cancers. Several imidazo[1,2-a]pyridine-based compounds have been synthesized as potent pan-PI3K or dual PI3K/mTOR inhibitors.[16][17][18] These compounds typically occupy the ATP-binding pocket of the kinases, preventing the phosphorylation of downstream targets and thereby inducing cell cycle arrest and apoptosis.[16] For instance, compound 15a from a recent study was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and in vivo efficacy.[18]
Other Kinase Targets: The scaffold has also been successfully employed to target other crucial kinases in oncology, including:
-
Insulin-like growth factor 1 receptor (IGF-1R): Derivatives have shown potent and selective inhibition of this receptor tyrosine kinase.[14]
-
Mer/Axl Kinases: Structure-based design has led to highly selective dual Mer/Axl kinase inhibitors with in vivo efficacy in immuno-oncology models.[19]
-
Nek2 Kinase: Potent inhibitors based on this scaffold have demonstrated significant antitumor activity in gastric cancer models by inducing cell cycle arrest and apoptosis.[20][21]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Novel derivatives have been discovered with potent PDGFR activity and oral bioavailability.[22]
dot
Caption: Targeting the PI3K/Akt/mTOR Pathway.
Other Anticancer Mechanisms
Beyond kinase inhibition, imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity through various other mechanisms, including tubulin polymerization inhibition and the induction of DNA damage.[12][16] This versatility underscores the scaffold's potential in developing multifaceted anticancer strategies.[23][24][25]
Infectious Diseases: A Broad-Spectrum Arsenal
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel agents to combat a range of infectious diseases, from bacteria and viruses to tuberculosis.[1][2][5]
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat. The imidazo[1,2-a]pyridine scaffold has given rise to highly potent compounds against Mycobacterium tuberculosis, including drug-resistant strains.[26][27]
Telacebec (Q203): A prominent example is Telacebec (Q203), a clinical-stage drug candidate.
-
Mechanism of Action: Telacebec inhibits the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in M. tuberculosis.[26] This inhibition blocks ATP synthesis, effectively starving the bacterium of energy required for survival and replication.[26] The development of Telacebec highlights a successful structure-activity relationship (SAR) campaign, where modifications to the 3-carboxamide position of the scaffold were key to optimizing potency and drug-like properties.[26][27]
Antibacterial and Antiviral Properties
Numerous studies have reported the broad-spectrum antibacterial activity of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[28][29][30][31][32] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[29]
In the antiviral arena, these compounds have shown pronounced activity against herpesviruses, including human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[33][34][35][36] Structure-activity relationship studies have shown that substitutions at the 3-position, such as thioether side chains, are critical for potent antiviral effects.[33][35]
Structure-Activity Relationships (SAR): A Summary
The biological activity of the imidazo[1,2-a]pyridine scaffold is highly dependent on the nature and position of its substituents. A generalized summary of key SAR findings is presented below.
| Position | Substituent Type | Associated Biological Activity | Target Class | Reference(s) |
| C2 | Aryl groups (e.g., p-tolyl) | Hypnotic, Anxiolytic | GABA-A Receptors | [6][10] |
| C2 | Aryl, Heteroaryl groups | Anticancer, Antiviral | Kinases, Viral Proteins | [21][37] |
| C3 | Acetamido, Carboxamide | Antitubercular, Anticancer | QcrB, Kinases | [18][26][27] |
| C3 | Thioether side chains | Antiviral (CMV, VZV) | Viral Proteins | [33][35] |
| C6 | Halogens (I, Br), Alkoxy | Anticancer, Aβ Plaque Imaging | Kinases, Amyloid-beta | [17][38] |
| C7, C8 | Methyl, Halogens | Antiviral, Antibacterial | Viral Proteins, Bacterial Enzymes | [32][35] |
This table represents a generalized summary. Specific SAR is highly target-dependent.
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis of a representative imidazo[1,2-a]pyridine and a key biological assay.
General Synthesis of the Imidazo[1,2-a]pyridine Core
The most common and versatile method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone (Tchitchibabin reaction).[4][38]
Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Addition: To this solution, add 2-bromoacetophenone (1.05 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-phenylimidazo[1,2-a]pyridine. Self-Validation: The final product's identity and purity should be confirmed using analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
dot
Caption: General workflow for imidazo[1,2-a]pyridine synthesis.
Biological Assay: In Vitro Kinase Inhibition
This protocol describes a general method to assess the inhibitory activity of a synthesized imidazo[1,2-a]pyridine derivative against a target kinase, such as PI3K.
Protocol: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the test compound (e.g., a derivative from section 6.1) in DMSO at various concentrations, a solution of PI3Kα enzyme, and a solution containing the substrate (PIP2) and ATP.
-
Enzyme Reaction: In a 384-well plate, add the test compound solution, followed by the PI3Kα enzyme. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. Causality: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the enzymatic reaction begins.
-
Initiate Reaction: Add the ATP/PIP2 substrate mix to initiate the kinase reaction. Incubate for 1 hour at room temperature. The enzyme will phosphorylate PIP2 to generate PIP3.
-
Detection: Stop the reaction by adding a detection mix containing a biotin-tagged PIP3 detector and HTRF detection reagents (Europium cryptate-labeled anti-tag antibody and a streptavidin-conjugated acceptor). Incubate for 1 hour.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of PIP3 produced. Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range of the assay. A known PI3K inhibitor should be run as a reference standard.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is unequivocally a privileged core in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. Its success spans from CNS-acting agents like zolpidem to targeted cancer therapies and novel anti-infectives. The continued exploration of this scaffold's chemical space, guided by structure-based drug design and a deeper understanding of its interactions with biological targets, promises the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As researchers continue to innovate, the imidazo[1,2-a]pyridine core will undoubtedly remain a significant and fruitful area of investigation in the quest for new medicines.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 10. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zolpidem - Wikipedia [en.wikipedia.org]
- 12. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 13. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. sciensage.info [sciensage.info]
- 31. derpharmachemica.com [derpharmachemica.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Pharmacophore Features of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1] This technical guide provides an in-depth analysis of the pharmacophoric features of a specific, yet highly significant derivative: 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile. While often cited as a key intermediate in the synthesis of novel therapeutics, particularly in oncology, its intrinsic pharmacophoric contributions are critical to the bioactivity of the final drug candidates.[2] This document serves as a resource for researchers, scientists, and drug development professionals, offering a synthesized perspective on the structural attributes that define its molecular interaction landscape. We will deconstruct the core scaffold to propose a putative pharmacophore model, substantiated by structure-activity relationship (SAR) data from analogous kinase inhibitors and fundamental principles of medicinal chemistry.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine bicyclic system is a versatile and highly valuable scaffold in drug discovery. Its rigid structure, coupled with the tunable electronic properties afforded by various substitutions, has led to its incorporation into numerous commercial drugs and clinical candidates.[1] Compounds bearing this core have demonstrated a wide therapeutic spectrum, including anticancer, anti-infective, and anti-inflammatory activities.[1][3][4] Specifically, the imidazo[1,2-a]pyridine framework has been extensively explored in the design of protein kinase inhibitors, a major class of targeted cancer therapeutics.[5][6]
Our focus, this compound (Figure 1), encapsulates three key functional moieties whose interplay dictates its potential as a pharmacophore: the core imidazo[1,2-a]pyridine ring, a strategically placed chlorine atom at the 6-position, and a carbonitrile group at the 3-position. Understanding the role of each component is paramount to leveraging this scaffold for rational drug design.
Figure 1: Chemical Structure of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 123531-24-8 | C₈H₄ClN₃ | 177.59 g/mol |
Deconstruction of the Core: A Proposed Pharmacophore Model
In the absence of a crystal structure of this compound bound to a specific biological target, we can deduce a probable pharmacophore model based on the established roles of its constituent parts within the context of kinase inhibition. Protein kinases share a conserved ATP binding site, and inhibitors, including many imidazopyridine derivatives, are designed to interact with key features within this cleft.[7][8]
Our proposed model for this compound comprises the following key features:
-
Hydrogen Bond Acceptor (HBA): The nitrogen atom (N1) of the imidazo[1,2-a]pyridine ring system is a crucial hydrogen bond acceptor. This feature frequently interacts with the "hinge" region of the kinase ATP binding pocket, a critical anchoring point for many Type I and Type II inhibitors.[9]
-
Aromatic/Hydrophobic Region: The fused bicyclic imidazo[1,2-a]pyridine ring itself constitutes a significant aromatic and hydrophobic feature, capable of engaging in π-π stacking and hydrophobic interactions with residues in the active site.[8]
-
Hydrogen Bond Acceptor/Polar Interaction Center (Nitrile Group): The carbonitrile group at the C3 position is a potent electron-withdrawing group and a strong hydrogen bond acceptor.[10][11] The nitrile nitrogen can form hydrogen bonds with amino acid residues or with structured water molecules within the binding pocket.[11][12] Its linear geometry allows it to probe narrow, sterically confined spaces.[10][12] Furthermore, the strong dipole of the nitrile group facilitates polar interactions.[10] In many kinase inhibitors, this region of the molecule extends towards the solvent-exposed region of the ATP pocket.
-
Hydrophobic/Halogen Bond Donor (Chlorine Atom): The chlorine atom at the C6 position serves multiple roles. Primarily, it contributes to the hydrophobic character of the molecule, potentially occupying a hydrophobic sub-pocket within the target's active site. Additionally, chlorine can act as a halogen bond donor, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen that is increasingly recognized for its importance in ligand binding. The placement of a halogen on the imidazopyridine ring has been shown to be critical for potency and selectivity in various kinase inhibitor series.
The spatial arrangement of these features is depicted in the following Graphviz diagram.
Caption: Proposed pharmacophore model for this compound.
The Causality Behind the Features: Insights from SAR
The proposed pharmacophore model is not arbitrary; it is grounded in extensive structure-activity relationship (SAR) studies of related imidazo[1,2-a]pyridine-based inhibitors.
-
The Imidazopyridine Core and Hinge Binding: The necessity of a nitrogenous heterocycle for hinge-binding in kinase inhibitors is well-established. The N1 nitrogen of the imidazo[1,2-a]pyridine scaffold acts as a bioisostere for the adenine core of ATP, forming one or more hydrogen bonds with the backbone amide groups of the hinge region. This interaction is a primary determinant of binding affinity.
-
The Role of the Nitrile Group: The nitrile group is a versatile functional group in drug design. It is metabolically stable and can act as a bioisostere for carbonyl, hydroxyl, and halogen groups.[11][13] Its inclusion can enhance binding affinity through hydrogen bonding and polar interactions, and it can also improve pharmacokinetic properties.[11][13] In many kinase inhibitors, modifications at the C3 position of the imidazopyridine ring are used to achieve selectivity and potency, and the nitrile group represents a key functionality for this purpose.
-
The Strategic Importance of the 6-Chloro Substituent: Substitution patterns on the pyridine portion of the scaffold are critical for modulating activity and selectivity. The 6-position often extends into a hydrophobic pocket adjacent to the ATP binding site. The presence of a chlorine atom at this position can significantly enhance potency by favorably occupying this pocket. Furthermore, altering the electronic nature of the ring system with the electron-withdrawing chlorine atom can influence the pKa of the N1 nitrogen, thereby modulating the strength of the crucial hinge-binding interaction.
Experimental Workflow: Ligand-Based Pharmacophore Modeling
To experimentally derive and validate a pharmacophore model for a series of active compounds containing the this compound scaffold, a ligand-based approach is typically employed, especially when a high-resolution crystal structure of the target protein is unavailable. Software such as Discovery Studio or LigandScout can be utilized for this purpose.[1][14][15]
Step-by-Step Protocol:
-
Training Set Preparation:
-
Compile a structurally diverse set of at least 15-20 compounds with known biological activity (e.g., IC₅₀ values) against a specific target.
-
Ensure the activity data spans several orders of magnitude.
-
Generate low-energy 3D conformations for each molecule using a suitable conformational analysis method (e.g., BEST or FAST in Discovery Studio).
-
-
Common Feature Pharmacophore Generation:
-
Utilize a common feature identification algorithm (e.g., HipHop in Discovery Studio) to identify pharmacophoric features shared by the most active compounds in the training set.[8]
-
Define the chemical features to be considered: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), Positive Ionizable (PI), and Negative Ionizable (NI).
-
The algorithm will generate a series of pharmacophore hypotheses, which are different combinations of these features with specific 3D arrangements.
-
-
Hypothesis Scoring and Validation:
-
Each generated hypothesis is scored based on how well it maps to the active compounds and its complexity.
-
Internal Validation: Assess the ability of the top-scoring hypotheses to estimate the activity of the training set compounds. A good model should be able to differentiate between highly active, moderately active, and inactive compounds.
-
External Validation: Use a test set of compounds (not included in the training set) with known activities to evaluate the predictive power of the selected pharmacophore model. The model's ability to correctly classify these external compounds as active or inactive is a robust measure of its quality.
-
-
Model Refinement and Application:
-
The best-validated pharmacophore model can be refined by adding features like excluded volumes to represent the steric constraints of the binding site.
-
This final model can then be used as a 3D query for virtual screening of large compound libraries to identify novel hits with potentially similar biological activity.[14]
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for ligand-based pharmacophore model generation and validation.
Conclusion and Future Directions
This compound is more than a mere synthetic intermediate; it is a carefully orchestrated collection of pharmacophoric features that provides a robust foundation for the development of potent and selective kinase inhibitors. The imidazo[1,2-a]pyridine core acts as a reliable anchor to the kinase hinge region, while the 6-chloro and 3-carbonitrile substituents provide the necessary handles for fine-tuning potency, selectivity, and pharmacokinetic properties.
The proposed pharmacophore model, featuring two hydrogen bond acceptors, an aromatic/hydrophobic core, and a hydrophobic/halogen bonding region, serves as a valuable blueprint for medicinal chemists. It provides a rational basis for designing new analogs, predicting their binding modes, and guiding virtual screening campaigns to discover novel therapeutics. Future work involving co-crystallization of molecules derived from this scaffold with their target kinases will be invaluable for validating and refining this model, further empowering the rational design of next-generation targeted therapies.
References
- 1. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 2. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]
Methodological & Application
Application Note & Synthesis Protocol: 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, a critical heterocyclic intermediate in pharmaceutical research and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its wide range of biological activities, and the 6-chloro-3-carbonitrile derivative serves as a versatile precursor for creating libraries of novel compounds, including potent anticancer agents.[1] This guide offers a comprehensive, step-by-step methodology, explains the causality behind critical experimental choices, and includes data presentation and visualizations to ensure procedural clarity and reproducibility for researchers in medicinal chemistry and organic synthesis.
Introduction & Significance
This compound (CAS: 123531-24-8) is a key building block in modern medicinal chemistry. Its molecular structure, featuring an electron-deficient imidazo[1,2-a]pyridine core with a chlorine atom at position 6 and a nitrile group at position 3, facilitates diverse reactivity in functionalization and cross-coupling reactions.[1] This unique electronic profile makes it an ideal starting point for the synthesis of complex molecules targeting various biological pathways. Notably, this compound is an intermediate in the synthesis of advanced anticancer drug candidates, highlighting its importance in the development of new therapeutic agents.[1]
Compound Profile:
-
Molecular Formula: C₈H₄ClN₃
-
Molecular Weight: 177.59 g/mol
-
Appearance: Off-white to light yellow solid
The synthetic strategy detailed herein is a robust two-step process designed for high yield and purity under mild conditions, making it accessible for standard laboratory settings.
Mechanistic Rationale & Strategy
The synthesis of the imidazo[1,2-a]pyridine scaffold is most commonly achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halocarbonyl or equivalent electrophilic species.[2][3] The general mechanism involves two key transformations:
-
Initial N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring (the most nucleophilic nitrogen) onto the electrophilic carbon of the coupling partner. This step forms a crucial N-alkylated pyridinium intermediate.[4]
-
Intramolecular Cyclization & Aromatization: The exocyclic amino group then performs an intramolecular nucleophilic attack, leading to cyclization. A subsequent dehydration or elimination step results in the formation of the stable, aromatic fused bicyclic system.
The protocol described below employs a variation of this strategy by first activating the 2-amino group of 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA). This initial step forms a formamidine intermediate, which pre-organizes the substrate for efficient cyclization with bromoacetonitrile.[1] This approach offers excellent control and often leads to cleaner reactions and higher yields compared to direct condensation.
Caption: High-level workflow for the two-step synthesis.
Detailed Synthesis Protocol
Safety Advisory: This protocol involves hazardous materials. Bromoacetonitrile is a lachrymator and is toxic. N,N-Dimethylformamide (DMF) is a potential reproductive toxin. All operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of N'-(5-chloropyridin-2-yl)-N,N-dimethylformimidamide (Intermediate 1)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyridine (10.0 g, 77.8 mmol).
-
Reagent Addition: Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (20 mL, 150.5 mmol, ~2.0 equivalents).
-
Causality Note: Using an excess of DMF-DMA ensures the complete conversion of the starting material to the formamidine intermediate, driving the reaction forward.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The formation of a new, less polar spot indicates the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the formamidine intermediate, which can be used in the next step without further purification.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: To the flask containing the crude formamidine intermediate from Part A, add acetonitrile (100 mL) as the solvent.
-
Experimental Insight: Acetonitrile is an excellent solvent for this step due to its polarity and sufficiently high boiling point for the reaction, while also being relatively easy to remove during work-up.
-
-
Reagent Addition: Add bromoacetonitrile (6.5 mL, 93.4 mmol, ~1.2 equivalents) to the solution at room temperature.
-
Safety: Bromoacetonitrile should be handled with extreme care in a fume hood.
-
-
Cyclization: Heat the mixture to reflux (approximately 80-85 °C) and stir for 8-12 hours. The reaction progress can be monitored by TLC until the intermediate spot disappears and a new product spot is observed.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. A solid precipitate may form. b. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid generated during the reaction. Adjust the pH to approximately 7-8. c. Stir the mixture for 30 minutes. The product will precipitate as a solid. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude solid is typically of high purity. For analytical-grade material, recrystallize the product from ethanol or an ethanol/water mixture. Dry the final product under vacuum to yield this compound as a solid.
Data Summary & Expected Results
The following table summarizes the key parameters for the synthesis.
| Parameter | Step A: Formamidine Formation | Step B: Cyclization & Aromatization |
| Key Reagent | N,N-Dimethylformamide dimethylacetal | Bromoacetonitrile |
| Stoichiometry | ~2.0 equivalents | ~1.2 equivalents |
| Solvent | None (reagent as solvent) | Acetonitrile |
| Temperature | 80-90 °C | Reflux (~82 °C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | >95% (crude) | 85-95% (after purification) |
digraph "Synthesis_Scheme" { graph [nodesep=0.5, ranksep=1.5]; node [shape=none, margin=0, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, penwidth=1.5];// Define structures using labels with embedded images or simplified text Start [label="2-Amino-5-chloropyridine", image="start_mol.png"]; Intermediate [label="Formamidine Intermediate", image="inter_mol.png"]; Product [label="this compound", image="prod_mol.png"];
// Reaction flow Start -> Intermediate [label="1. DMF-DMA\n80-90 °C, 4-6h", fontcolor="#4285F4"]; Intermediate -> Product [label="2. BrCH₂CN, Acetonitrile\nReflux, 8-12h\n3. NaHCO₃ work-up", fontcolor="#EA4335"];
// Invisible nodes for alignment if needed {rank=same; Start; Intermediate; Product;} }
Caption: Overall reaction scheme for the synthesis protocol.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. By activating the starting 2-amino-5-chloropyridine, this method ensures high conversion and yield, providing high-quality material essential for downstream applications in drug discovery and development. The detailed causal explanations and procedural steps are intended to empower researchers to confidently reproduce this synthesis.
References
Application Notes & Protocols: A Two-Step Synthetic Route from 2-Amino-5-Chloropyridine for Advanced Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the two-step synthesis of N-acylated 2-amino-5-arylpyridines, starting from the versatile building block, 2-amino-5-chloropyridine. This synthetic pathway is of high importance to medicinal chemists and drug development professionals for its robustness and its ability to generate diverse molecular scaffolds. The protocols herein leverage two powerful and fundamental transformations in modern organic synthesis: a palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, followed by a standard N-acylation. We provide not only step-by-step experimental procedures but also delve into the mechanistic rationale behind the choice of reagents and conditions, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of 2-Amino-5-Chloropyridine
2-Amino-5-chloropyridine is a privileged starting material in organic synthesis, particularly for the construction of novel therapeutics.[1][2][3] Its structure features three key points for chemical modification: the amino group at the 2-position, the chloro group at the 5-position, and the pyridine ring nitrogen. The electronic properties of the pyridine ring, specifically the electron-withdrawing nature of the nitrogen, activate the chlorine at the 5-position (meta to the nitrogen) for palladium-catalyzed cross-coupling reactions.[4] This guide outlines a reliable two-step sequence to first install an aryl group at the C-5 position, yielding a 2-amino-5-arylpyridine intermediate, followed by functionalization of the C-2 amino group. This strategy allows for the rapid generation of compound libraries with diverse substitutions at two key vectors, essential for structure-activity relationship (SAR) studies.[5]
Overall Synthetic Workflow
The synthetic strategy is designed for efficiency and modularity, enabling researchers to easily substitute building blocks to explore chemical space.
Caption: High-level workflow for the two-step synthesis.
Step 1: Suzuki-Miyaura Cross-Coupling
Scientific Principle & Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[6][7] The reaction involves a palladium catalyst to couple an organoboron species with an organic halide.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-amino-5-chloropyridine. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst System: We employ a system of Palladium(II) acetate (Pd(OAc)₂) and a biarylphosphine ligand such as SPhos. Pd(OAc)₂ is a stable precatalyst that is reduced in situ to the active Pd(0) species.[4] The bulky, electron-rich SPhos ligand is highly effective for coupling electron-rich aminopyridines; it promotes the oxidative addition step and stabilizes the palladium complex, preventing catalyst decomposition.[4]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions with sensitive functional groups.[4]
-
Solvent: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[4][8] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-(4-methoxyphenyl)pyridine
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-chloropyridine | 128.56 | 1.29 g | 10.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 2.28 g | 15.0 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.20 | 0.02 |
| SPhos | 410.47 | 164 mg | 0.40 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 6.37 g | 30.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | - | 40 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The mixture should be degassed again by bubbling the inert gas through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 2-amino-5-(4-methoxyphenyl)pyridine.
Step 2: N-Acylation of 2-Amino-5-arylpyridine
Scientific Principle & Rationale
N-acylation is a fundamental reaction that converts an amine into an amide. This transformation is highly valuable in drug development as the amide bond is a key structural feature in countless pharmaceutical agents. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride.
Causality Behind Experimental Choices:
-
Acylating Agent: Benzoyl chloride is used as a representative acyl chloride. It is highly reactive, leading to rapid and efficient acylation. This part of the synthesis is modular; different acyl chlorides can be used to generate a library of final compounds.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves both the starting materials and reagents.
Detailed Experimental Protocol: Synthesis of N-(5-(4-methoxyphenyl)pyridin-2-yl)benzamide
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-(4-methoxyphenyl)pyridine | 200.24 | 1.0 g | 5.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 0.77 g (0.64 mL) | 5.5 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.01 g (1.39 mL) | 10.0 | 2.0 |
| Dichloromethane (DCM, Anhydrous) | - | 25 mL | - | - |
Procedure:
-
Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-(4-methoxyphenyl)pyridine (1.0 equiv) in anhydrous DCM (25 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triethylamine (2.0 equiv) to the stirred solution. Then, add benzoyl chloride (1.1 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the final product, N-(5-(4-methoxyphenyl)pyridin-2-yl)benzamide.
Conclusion
The two-step sequence of Suzuki-Miyaura coupling followed by N-acylation provides a powerful and flexible platform for the synthesis of diverse 2,5-disubstituted pyridine derivatives from 2-amino-5-chloropyridine. The protocols detailed in this guide are robust and grounded in well-established chemical principles, offering researchers a reliable pathway to generate novel molecules for drug discovery and development programs. By understanding the rationale behind each step, scientists can further optimize these conditions or adapt the methodology to a wide range of substrates and functional groups.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold and the Power of Cross-Coupling
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] This heterocyclic core is featured in marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), underscoring its therapeutic relevance.[3][4] Derivatives of this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][5]
The functionalization of the imidazo[1,2-a]pyridine core is critical for modulating its biological activity and developing new chemical entities. Among the various positions on the ring, the C6 position offers a prime vector for diversification. The starting material, 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, serves as a versatile and robust building block for this purpose. Its electron-deficient nature, accentuated by the nitrile group at C3, makes the C6-chloro substituent an excellent handle for palladium-catalyzed cross-coupling reactions.[6] These reactions provide a powerful and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.[7][8]
This guide provides an in-depth exploration of three pivotal palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to this compound. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and offer insights to guide researchers in their synthetic endeavors.
The Starting Material: Synthesis of this compound
The precursor for all subsequent reactions is synthesized in a reliable two-step sequence. The process begins with the condensation of 2-amino-5-chloropyridine with dimethylformamide dimethylacetal (DMF-DMA), followed by a cyclization reaction with bromoacetonitrile.[6] This method provides the target compound in high purity and is amenable to scale-up.
Caption: Workflow for the synthesis of the key starting material.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling method for constructing biaryl and vinyl-aryl structures.[9][10] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7] For a relatively unreactive substrate like an aryl chloride, the choice of a potent catalyst system, sometimes assisted by microwave irradiation to shorten reaction times, is crucial for achieving high yields.
Mechanistic Overview
The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the imidazopyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system: Toluene/Ethanol/Water (e.g., 2:1:2 ratio) or 1,4-Dioxane/Water
-
Microwave vial or round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave vial or flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the vessel (if using microwave) or fit with a reflux condenser under an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Thermal Conditions: Heat the reaction mixture to 100 °C for 12-24 hours.
-
Microwave Conditions: Alternatively, heat the reaction in a microwave reactor at 120-150 °C for 20-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.
Data Summary: Suzuki-Miyaura Coupling Scope
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Conditions | Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C, 12h | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | MW, 140 °C, 30 min | Good |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 °C, 16h | Good |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | MW, 150 °C, 25 min | Moderate |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative reaction in organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with a wide range of nitrogen nucleophiles.[11][12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[13] The success of this coupling, especially with challenging aryl chlorides, hinges on the use of specialized, bulky, and electron-rich phosphine ligands that accelerate the key steps of the catalytic cycle.[14][15]
Mechanistic Overview
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
-
Oxidative Addition: A Pd(0) complex, stabilized by bulky phosphine ligands (L), reacts with the aryl chloride to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the C-N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃, 1.5 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or DME)
-
Schlenk tube or glovebox for inert atmosphere setup
Procedure:
-
In a glovebox or under a strong flow of inert gas: To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene).
-
Add the amine coupling partner (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 6-amino-imidazo[1,2-a]pyridine-3-carbonitrile derivative.
Data Summary: Buchwald-Hartwig Amination Scope
| Entry | Amine Partner | Catalyst System (Pd/Ligand) | Base | Solvent | Conditions | Yield |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 °C, 12h | High |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 °C, 18h | Good |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | DME | 90 °C, 20h | Good |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 °C, 24h | Moderate |
Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[16] This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst, along with an amine base that also serves as a solvent.[17][18] The resulting arylalkynes are highly valuable intermediates in organic synthesis, finding use in pharmaceuticals, natural products, and organic materials.[16]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16][17]
-
Palladium Cycle: This cycle is analogous to those previously described. It begins with the oxidative addition of Pd(0) to the aryl chloride. The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide species generated in the copper cycle. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The amine base deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the Cu(I) salt to form a copper(I)-acetylide complex. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA))
-
Optional co-solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.03 eq).
-
Add the solvent (e.g., a 2:1 mixture of THF and Triethylamine).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Heat the reaction mixture to 50-80 °C and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the 6-alkynyl-imidazo[1,2-a]pyridine-3-carbonitrile.
Data Summary: Sonogashira Coupling Scope
| Entry | Alkyne Partner | Catalyst System (Pd/Cu) | Base | Solvent | Conditions | Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 °C, 6h | High |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80 °C, 4h | High |
| 3 | 1-Heptyne | Pd(OAc)₂/PPh₃ / CuI | TEA | Acetonitrile | 70 °C, 8h | Good |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | Toluene | 50 °C, 12h | Good |
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. mt.com [mt.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-Imidazo[1,2-a]pyridine-3-carbonitriles
Introduction: The Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic potential.[1][2][3] This structural motif is present in a wide range of biologically active agents, demonstrating activities such as anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][4] Consequently, the development of robust and efficient synthetic methodologies to functionalize the imidazo[1,2-a]pyridine core is of paramount importance to medicinal chemists and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5][6] Its operational simplicity, mild reaction conditions, and tolerance of a broad array of functional groups make it an indispensable tool for molecular diversification. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, an important building block for creating libraries of novel therapeutic candidates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and offer insights into troubleshooting common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for rational optimization of reaction conditions. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a Pd(II) complex.[8]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6][7]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
The successful coupling of a heteroaryl chloride such as this compound requires careful selection of the catalyst, ligand, base, and solvent. Heteroaryl chlorides are known to be challenging substrates due to the high C-Cl bond strength and potential for catalyst inhibition by Lewis-basic nitrogen atoms.[9][10]
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (0.5-5 mol%). |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Aryl chlorides, especially electron-rich ones, undergo slow oxidative addition. Bulky, electron-rich ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the final reductive elimination.[10] Standard ligands like PPh₃ may require harsher conditions such as microwave heating to be effective. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential for activating the boronic acid to form a boronate, which is necessary for transmetalation.[7] K₃PO₄ is a moderately strong base effective in many systems. K₂CO₃ is a common, cost-effective choice.[11] |
| Boronic Acid Partner | Arylboronic Acid or Pinacol Ester | Boronic acids are generally more reactive than their corresponding boronate esters but can be prone to decomposition via protodeboronation.[8] Pinacol esters offer greater stability and are often used for challenging couplings. An excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often ideal. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barrier, particularly for the oxidative addition of the C-Cl bond. Microwave irradiation can be employed to shorten reaction times and improve yields for less reactive substrates. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents and Equipment
| Reagent/Material | Purpose |
| This compound | Starting Material (Electrophile) |
| Arylboronic Acid | Coupling Partner (Nucleophile) |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand |
| Potassium Phosphate (K₃PO₄), tribasic | Base |
| 1,4-Dioxane | Solvent |
| Deionized Water | Co-solvent |
| Schlenk flask or microwave vial | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Inert gas (Nitrogen or Argon) supply | Inert Atmosphere |
| Standard glassware for workup | Extraction & Purification |
| Silica gel | Chromatography stationary phase |
Step-by-Step Methodology
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
1. Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
2. Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum or cap.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon).
-
Repeat this evacuation-backfill cycle three times to ensure the complete removal of oxygen.
3. Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. The mixture will typically be a suspension.
4. Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
5. Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
6. Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently reactive conditions for the C-Cl bond.3. Poor quality of boronic acid. | 1. Ensure thorough degassing of solvents and use of a proper inert atmosphere technique.2. Increase temperature, switch to microwave heating, or screen more activating ligands (e.g., XPhos, RuPhos).3. Use fresh boronic acid or switch to the corresponding pinacol ester. |
| Dehalogenation of Starting Material | Presence of water/protons and base leading to hydrodehalogenation. | Ensure reagents are dry (where applicable) and minimize excess water. Sometimes, a different base or solvent system can mitigate this side reaction. |
| Homocoupling of Boronic Acid (Ar'-Ar') | Oxygen contamination can promote oxidative homocoupling. | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation of Boronic Acid | The boronic acid reacts with a proton source instead of the catalyst complex. More common with electron-rich or heteroaryl boronic acids. | Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃), anhydrous conditions, or switch to a more stable boronate ester.[12] |
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
An Application Guide for the Synthesis of 6-Amino-Substituted Imidazo[1,2-a]pyridine-3-carbonitriles via Buchwald-Hartwig Amination
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including those targeting cancer, inflammation, and infectious diseases.[1][2][3] A critical step in the diversification of this scaffold is the introduction of amino substituents at various positions, which can profoundly influence a molecule's pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh conditions and have limited substrate scope.[4][5]
This guide provides a detailed technical overview and a robust protocol for the Buchwald-Hartwig amination of 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, empowering researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[4][6][7] The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination. The rate-determining step is often the initial oxidative addition of the aryl halide to the active Pd(0) species.[8][9] For challenging substrates like heteroaryl chlorides, the efficiency of each step is highly dependent on the judicious selection of the ligand, base, and solvent.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Development: A Rationale-Driven Approach
The successful amination of this compound hinges on overcoming two primary challenges associated with the substrate: the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, and the potential for the heterocyclic nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition.[10][11] Therefore, the selection of each reaction component must be deliberate.
Choice of Palladium Precatalyst and Ligand
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often preferred for their air-stability, reliability, and high activity at low loadings.[12][13]
-
Palladium Precatalyst: A G3 or G4 Buchwald precatalyst is highly recommended. These complexes feature a carbazole or aminobiphenyl ligand that is easily displaced to generate the active L-Pd(0) species under mild conditions.[12]
-
Ligand Selection: The choice of ligand is paramount for coupling heteroaryl chlorides. The ligand must be both electron-rich to facilitate the oxidative addition of the C-Cl bond and sterically hindered to promote the final reductive elimination step, preventing catalyst decomposition.[5][14]
-
Recommended Ligands: For this specific substrate, sterically demanding biarylphosphine ligands such as RuPhos or BrettPhos are excellent choices.[5] These ligands have demonstrated broad utility in coupling heteroaryl chlorides with a variety of primary and secondary amines. N-heterocyclic carbene (NHC) ligands, such as IPr, are also highly effective and can offer superior stability and activity in certain cases.[14][15]
-
Selection of the Base
The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to form the key amide intermediate prior to reductive elimination.[7]
-
Strong, Non-Nucleophilic Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12]
-
Alternative Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[12] Given the presence of the nitrile group in the substrate, which is generally stable to NaOtBu under anhydrous conditions, the stronger base is preferred for optimal reaction kinetics.
Choice of Solvent
The solvent must be anhydrous, capable of solubilizing the reactants, and stable at the required reaction temperature.
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations. They have sufficiently high boiling points to drive the reaction to completion and are compatible with the catalytic system.[16] Rigorous drying of the solvent is essential, as water can lead to catalyst deactivation and competing hydrodehalogenation of the starting material.
Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Reagents and Quantities
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 177.59 | 1.0 | 177.6 mg |
| Morpholine | 87.12 | 1.2 | 104.5 mg (0.12 mL) |
| RuPhos Pd G3 Precatalyst | 832.44 | 0.02 (2 mol%) | 16.6 mg |
| RuPhos Ligand | 474.63 | 0.02 (2 mol%) | 9.5 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 mg |
| Anhydrous Toluene | - | - | 5.0 mL |
Note: The addition of a slight excess of the phosphine ligand relative to the precatalyst can sometimes be beneficial in stabilizing the active catalytic species.
Step-by-Step Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Vessel Preparation: An oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar is brought into a nitrogen-filled glovebox.
-
Addition of Solids: To the vial, add this compound (177.6 mg, 1.0 mmol), RuPhos Pd G3 precatalyst (16.6 mg, 0.02 mmol), additional RuPhos ligand (9.5 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Sealing and Solvent Addition: Seal the vial with a septum cap, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of nitrogen or argon. Add anhydrous toluene (5.0 mL) via a dry syringe.
-
Amine Addition: Add morpholine (0.12 mL, 1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-(morpholino)imidazo[1,2-a]pyridine-3-carbonitrile.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (due to moisture/oxygen); Insufficient temperature; Poor quality base. | Ensure all reagents and solvents are rigorously dried. Degas the solvent. Use a freshly opened bottle of NaOtBu. Increase temperature to 110-120 °C. |
| Hydrodehalogenation Product | Presence of water; β-hydride elimination from the amine. | Use anhydrous conditions. For primary amines prone to this side reaction, consider a more sterically hindered ligand to accelerate reductive elimination.[4] |
| Starting Material Recovery | Poor catalyst/ligand choice for the substrate; Low reaction temperature. | Screen alternative ligands (e.g., BrettPhos, an NHC ligand).[5][15] Increase catalyst loading to 3-5 mol%. Ensure the temperature is at least 100 °C. |
| Nitrile Group Degradation | Presence of nucleophilic water under basic conditions at high temperature. | Ensure anhydrous conditions. If degradation persists, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase reaction time/temperature accordingly.[12] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex nitrogen-containing molecules. By understanding the mechanistic nuances and making rational choices for the catalyst, ligand, base, and solvent, researchers can successfully apply this methodology to challenging substrates like this compound. This protocol, grounded in established chemical principles, provides a reliable starting point for the synthesis and diversification of this important heterocyclic core, facilitating the advancement of drug discovery programs.
References
- 1. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on the Imidazopyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazopyridine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazopyridine framework, a fused bicyclic heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow for interactions with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[3] This versatile core is present in numerous marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, as well as compounds targeting a broad spectrum of diseases such as cancer, viral infections, and inflammation.[4][5][6] The functionalization of the imidazopyridine ring is therefore a critical task for medicinal chemists aiming to modulate the pharmacological profile of lead compounds.
Among the various methods for modifying this scaffold, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and highly utilized strategy. This reaction allows for the direct introduction of a diverse range of nucleophiles onto the pyridine portion of the ring system, typically at positions bearing a suitable leaving group, such as a halogen. This guide provides an in-depth exploration of the SNAr reaction on the imidazopyridine ring, detailing the underlying mechanistic principles, key experimental considerations, and robust protocols for its successful application.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Imidazopyridine
The SNAr reaction is a two-step addition-elimination process.[7][8] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr mechanism does not involve a backside attack, which is sterically hindered by the aromatic ring.[2][7] Instead, the reaction is facilitated by the presence of electron-withdrawing groups that activate the ring, making it susceptible to nucleophilic attack.
In the context of the imidazopyridine system, the pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, rendering the carbons of the pyridine ring electrophilic. This effect is most pronounced at the α (C5, C8a) and γ (C7) positions relative to the pyridine nitrogen (N4 in imidazo[1,2-a]pyridine).
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The rate-determining step of the reaction involves the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (typically a halogen).[9] This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the ring and is particularly stabilized by the fused imidazole ring and any other electron-withdrawing substituents.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[9] This step is energetically favorable as it leads to the stable aromatic product.
Diagram: Generalized SNAr Mechanism on a Halo-Imidazopyridine
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Regioselectivity: Which Position Reacts?
For a typical halo-substituted imidazo[1,2-a]pyridine, nucleophilic attack is generally favored at positions activated by the pyridine nitrogen. The presence of a halogen at C5 or C7 makes these positions prime candidates for SNAr. The precise regioselectivity can be influenced by other substituents on the ring. For instance, an electron-donating group on the pyridine ring might deactivate it towards SNAr, while additional electron-withdrawing groups will enhance its reactivity.[12]
The "Element Effect": Reactivity of Halogens (F > Cl > Br > I)
A key feature of the SNAr mechanism is the leaving group reactivity order, which is typically F > Cl ≈ Br > I .[5][6] This is counterintuitive when compared to SN2 reactions where iodide is the best leaving group. The reason for this "element effect" lies in the rate-determining step. Since the addition of the nucleophile is the slow step, the ability of the leaving group to be expelled is not the primary factor. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[13] Therefore, fluoro-substituted imidazopyridines are often the most reactive substrates for SNAr.[14][15]
Application Notes: Key Considerations for Successful SNAr Reactions
Designing a successful SNAr protocol requires careful consideration of the substrate, nucleophile, solvent, and base.
Substrate Activation
The imidazopyridine ring is inherently electron-deficient, but additional activation is often beneficial.
-
Leaving Group: As discussed, fluorine is the most activating leaving group, followed by chlorine.[14]
-
Activating Groups: The presence of other electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) on the pyridine ring will significantly increase the reaction rate.[16] These groups help to further stabilize the negative charge in the Meisenheimer intermediate.
Nucleophile Selection
A wide variety of nucleophiles can be employed in SNAr reactions on imidazopyridines.
-
Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azoles (e.g., imidazole), and ammonia are commonly used to synthesize amino-imidazopyridines.
-
Oxygen Nucleophiles: Alkoxides and phenoxides are effective for synthesizing imidazopyridine ethers. Reactions often require a strong base to deprotonate the parent alcohol.
-
Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for these reactions, often reacting under milder conditions than their oxygen counterparts due to the higher nucleophilicity of sulfur.[17]
The Crucial Role of the Solvent
Solvent choice is critical for the success of SNAr reactions.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the preferred choice.[9] They are polar enough to dissolve the reagents but do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more reactive.[18] They are particularly effective at stabilizing the charged Meisenheimer complex.
-
Polar Protic Solvents: Solvents like water and alcohols can be used but are generally less effective. They can form strong hydrogen bonds with the nucleophile, reducing its reactivity.[19] However, in some "green chemistry" approaches, water with a base like potassium fluoride has been shown to be effective, particularly under microwave irradiation.[16]
Base Selection
When using nucleophiles that require deprotonation (e.g., alcohols, thiols, some amines), a base is necessary.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (NaOH, KOH) are commonly used. Caesium carbonate is often favored for its high solubility in organic solvents and its ability to promote reactions with weakly acidic nucleophiles.
-
Organic Bases: Non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to scavenge the acid (e.g., HCl) formed during the reaction, especially when using amine nucleophiles.
-
Excess Nucleophile: In some cases, particularly with amine nucleophiles, an excess of the amine itself can serve as the base.[16]
Temperature and Reaction Time: The Microwave Advantage
SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Conventional heating can lead to long reaction times (several hours to days). Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions dramatically.[20][21] Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions, higher yields, and significantly reduced reaction times, sometimes from hours to just minutes.[22][23]
Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates and nucleophiles. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amination of a Chloro-Imidazopyridine
This protocol describes a typical SNAr reaction between a chloro-imidazopyridine and a primary or secondary amine.
Materials:
-
Chloro-imidazopyridine derivative (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Caesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add the chloro-imidazopyridine (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO or DMF to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Microwave Heating: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine to remove residual DMSO/DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amino-imidazopyridine derivative.
Diagram: Amination Workflow
Caption: Step-by-step workflow for the amination of a chloro-imidazopyridine.
Protocol 2: General Procedure for O-Alkylation/Arylation of a Chloro-Imidazopyridine
This protocol is suitable for the synthesis of imidazopyridine ethers from alcohols or phenols.
Materials:
-
Chloro-imidazopyridine derivative (1.0 eq)
-
Alcohol or Phenol nucleophile (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.6 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Nucleophile Deprotonation: To a dry, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.6 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Substrate Addition: Add a solution of the chloro-imidazopyridine (1.0 eq) in a minimal amount of anhydrous DMF or THF to the reaction mixture dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary & Troubleshooting
The efficiency of SNAr reactions is highly substrate and nucleophile dependent. The following table provides representative data to guide expectations.
| Substrate Type | Nucleophile | Conditions | Typical Yield Range | Key Considerations |
| 2-Fluoro -imidazopyridine | Primary/Secondary Amine | K₂CO₃, DMF, 80 °C | 75-95% | Highly reactive; reactions are often fast. May not require high temperatures. |
| 2-Chloro -imidazopyridine | Primary/Secondary Amine | Cs₂CO₃, DMSO, 100-120 °C | 60-85% | Less reactive than fluoro-analogues; may require higher temperatures or microwave heating. |
| 2-Chloro -5-nitro-pyridine | Morpholine | KF, Water, 100 °C, 17h | ~86%[16] | The nitro group strongly activates the ring, allowing for high yields even in aqueous media. |
| 2-Chloro -imidazopyridine | Phenol | NaH, DMF, 80 °C | 50-75% | Requires strong base to deprotonate the phenol. Anhydrous conditions are crucial. |
| 2-Chloro -imidazopyridine | Thiophenol | K₂CO₃, MeCN, 60 °C | 80-95% | Thiols are highly nucleophilic; reactions often proceed under milder conditions. |
Troubleshooting Common Issues:
-
No Reaction/Low Conversion:
-
Cause: Insufficient activation, low temperature, or poor nucleophile.
-
Solution: Switch to a more reactive substrate (fluoro- instead of chloro-). Increase the reaction temperature or use microwave heating. For weak nucleophiles, ensure a strong enough base is used for deprotonation.
-
-
Side Product Formation:
-
Cause: Reaction with difunctional nucleophiles, competing reaction pathways.
-
Solution: Use protecting groups on the nucleophile if necessary. Adjust stoichiometry and reaction temperature to favor the desired product.
-
-
Difficulty in Purification:
-
Cause: Residual high-boiling point solvents like DMSO or DMF.
-
Solution: Perform multiple aqueous washes (or a water/brine mixture) during work-up. For small scale, consider lyophilization from a dioxane/water mixture to remove residual solvent.
-
Conclusion
Nucleophilic aromatic substitution is an indispensable tool for the functionalization of the medicinally important imidazopyridine scaffold. A thorough understanding of the reaction mechanism, particularly the factors influencing the stability of the Meisenheimer intermediate, is key to designing successful synthetic strategies. By carefully selecting the leaving group, solvent, base, and reaction temperature, researchers can efficiently generate diverse libraries of imidazopyridine derivatives. The adoption of modern techniques, such as microwave-assisted synthesis, further enhances the speed and efficiency of this powerful reaction, accelerating the drug discovery and development process.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]
- 16. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. connectjournals.com [connectjournals.com]
- 21. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts | MDPI [mdpi.com]
- 23. researchmgt.monash.edu [researchmgt.monash.edu]
Application Note: Hydrolysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile to Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Carboxylic Acid Moiety in a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this privileged scaffold is crucial for modulating its pharmacological profile. The conversion of a nitrile group at the 3-position to a carboxylic acid is a key transformation, as the resulting 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid can serve as a versatile intermediate for further derivatization, such as amide bond formation. This application note provides a detailed guide to the hydrolysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, outlining both acidic and basic protocols, the underlying mechanisms, and practical considerations for successful synthesis.
Mechanistic Insights: The Path from Nitrile to Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process that proceeds through an amide intermediate.[3][4] This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[4][5][6] This is followed by the nucleophilic attack of a water molecule. A series of proton transfers leads to the formation of an amide tautomer, which is then further hydrolyzed to the carboxylic acid and an ammonium ion under the reaction conditions.[3][7]
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile.[3][6] The resulting intermediate is protonated by water to form the amide tautomer. Subsequent hydrolysis of the amide, also under basic conditions, yields a carboxylate salt.[8] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[8]
Experimental Protocols
Herein, we provide detailed step-by-step protocols for both acidic and basic hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid to drive the conversion of the nitrile to the carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: This addition is exothermic and should be performed slowly in an ice bath.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base to facilitate the hydrolysis, followed by an acidic workup.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and cool in an ice bath. Carefully add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3, which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the solid product under vacuum to obtain 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Data Presentation: A Comparative Overview
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated H₂SO₄, Water | NaOH or KOH, Ethanol/Methanol, HCl |
| Temperature | 100-110 °C (Reflux) | 80-90 °C (Reflux) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Workup | Neutralization with NaHCO₃, Extraction | Acidification with HCl, Filtration |
| Potential Byproducts | Amide intermediate, sulfonation products | Carboxylate salt before acidification |
| Typical Yields | Moderate to Good | Good to Excellent |
| Purity | Generally requires purification | Can precipitate as a pure product |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflows for acidic and basic hydrolysis.
Reaction Mechanism
Caption: Generalized mechanisms for nitrile hydrolysis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base.
-
Side Reactions: The imidazo[1,2-a]pyridine ring system can be sensitive to harsh acidic conditions. Monitor for potential side reactions such as sulfonation or degradation.
-
Product Solubility: The resulting carboxylic acid may have limited solubility in some organic solvents. Choose an appropriate solvent system for extraction and purification.
-
Safety: Both concentrated acids and bases are highly corrosive. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
The hydrolysis of this compound is a robust and reliable method for the synthesis of the corresponding carboxylic acid, a valuable building block in drug discovery. Both acidic and basic conditions can be effectively employed, with the choice of protocol depending on the substrate's stability and the desired scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently perform this important transformation.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Reduction of carbonitrile to methylamine in imidazopyridines
Application Notes & Protocols
Topic: Reduction of Carbonitrile to Methylamine in Imidazopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Methylamine Moiety on the Imidazopyridine Scaffold
The imidazopyridine core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3] Its derivatives have shown a remarkable breadth of biological activities, including hypnotic, anxiolytic, and anti-inflammatory properties.[1][4] The introduction of a methylamine group onto this scaffold can significantly modulate a molecule's physicochemical properties, such as basicity and hydrogen bonding capacity. These changes can, in turn, influence pharmacokinetic and pharmacodynamic profiles, making the carbonitrile-to-methylamine reduction a critical transformation in the synthesis of novel drug candidates.
This guide provides a detailed overview of established and effective methods for the reduction of carbonitriles on imidazopyridine rings, with a focus on practical application and the chemical reasoning behind protocol selection. We will explore various reduction strategies, from catalytic hydrogenation to the use of powerful hydride reagents, offering insights into their mechanisms, advantages, and limitations.
Strategic Approaches to Carbonitrile Reduction on Imidazopyridines
The choice of reducing agent is paramount and depends on several factors, including the overall functionality of the imidazopyridine substrate, desired chemoselectivity, and scalability of the reaction. The primary challenge often lies in achieving selective reduction of the nitrile group without affecting other reducible functionalities that may be present on the heterocyclic core or its substituents.
Herein, we will discuss three primary methodologies:
-
Catalytic Hydrogenation: A versatile and often "greener" approach.
-
Metal Hydride Reduction: Powerful and rapid, but with selectivity considerations.
-
Borane-Based Reduction: Offering a milder alternative to traditional metal hydrides.
Catalytic Hydrogenation: A Robust and Scalable Method
Catalytic hydrogenation is a widely employed and economical method for the reduction of nitriles to primary amines.[5][6] This technique involves the use of a metal catalyst to facilitate the addition of hydrogen gas (H₂) across the carbon-nitrogen triple bond.
Mechanism of Catalytic Hydrogenation
The reaction proceeds through the adsorption of both the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine.
A critical consideration in catalytic hydrogenation of nitriles is the potential for the formation of secondary and tertiary amine byproducts.[5][7] This occurs when the initially formed primary amine attacks the imine intermediate. To suppress this side reaction, additives such as ammonia or a strong acid are often employed.
dot
Caption: Catalytic hydrogenation of a nitrile on a catalyst surface.
Recommended Protocol: Catalytic Hydrogenation using Raney® Nickel
Raney® Nickel is a highly effective and commonly used catalyst for nitrile reduction due to its high surface area and adsorbed hydrogen content.[8]
Materials:
-
Imidazopyridine carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (7 M in Methanol)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with deionized water and then with the reaction solvent (e.g., methanol) to remove residual sodium hydroxide.[9] Caution: Raney® Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or as a slurry.[10]
-
Reaction Setup: To a pressure-resistant reaction vessel, add the imidazopyridine carbonitrile and the methanolic ammonia solution.
-
Catalyst Addition: Under a stream of argon or nitrogen, add the washed Raney® Nickel slurry to the reaction mixture.
-
Hydrogenation: Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methylamine derivative, which can be further purified by chromatography or crystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Raney® Nickel | High activity and cost-effective.[5] |
| Solvent | Methanol or Ethanol | Good solubility for many organic compounds. |
| Additive | 7 M NH₃ in Methanol | Suppresses the formation of secondary amine byproducts.[7] |
| Hydrogen Pressure | 50-100 psi | Sufficient for efficient reduction. |
| Temperature | Room Temperature to 50 °C | Mild conditions to preserve other functional groups. |
Metal Hydride Reduction: A Powerful and Rapid Approach
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of rapidly converting nitriles to primary amines.[7][11] It is particularly useful for small-scale syntheses where speed is a priority.
Mechanism of LiAlH₄ Reduction
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This forms an intermediate imine salt, which is then further reduced by another equivalent of hydride to the corresponding amine.[12]
dot
Caption: Mechanism of nitrile reduction using LiAlH₄.
Recommended Protocol: LiAlH₄ Reduction
Materials:
-
Imidazopyridine carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate, anhydrous
-
Deionized water
-
15% Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the imidazopyridine carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas.[13] Subsequently, add 15% aqueous sodium hydroxide, followed by more deionized water.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the precipitate with THF.
-
Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommended Condition | Rationale |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent for rapid conversion. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent required for LiAlH₄ stability. |
| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic reaction. |
| Work-up | Fieser work-up (H₂O, NaOH, H₂O) | Safely quenches excess LiAlH₄ and facilitates filtration.[13] |
Borane-Based Reductions: A Milder Alternative
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LiAlH₄ for nitrile reduction.[7] These reagents are generally more chemoselective and can be advantageous when other reducible functional groups are present.
Non-catalyzed Reduction with Ammonia Borane
Recent literature has highlighted the use of ammonia borane (AB) for the catalyst-free thermal reduction of nitriles to primary amines.[14][15] This method is environmentally benign, with H₂ and NH₃ as byproducts, and shows tolerance for a variety of functional groups.[14][16]
Recommended Protocol: Borane-THF Reduction
Materials:
-
Imidazopyridine carbonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3 M HCl)
-
Sodium hydroxide solution (e.g., 2 M NaOH)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imidazopyridine carbonitrile in anhydrous THF.
-
Reagent Addition: Add the BH₃·THF solution dropwise to the stirred solution of the nitrile at room temperature.
-
Reaction: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Hydrolysis: After completion, cool the reaction to 0 °C and slowly add 3 M HCl to quench the excess borane and hydrolyze the intermediate borazine complexes.
-
Work-up: Make the solution basic by the addition of 2 M NaOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the desired methylamine.
| Parameter | Recommended Condition | Rationale |
| Reagent | Borane-THF (BH₃·THF) | Milder reducing agent, offering better chemoselectivity.[7] |
| Solvent | Anhydrous THF | Standard solvent for borane reductions. |
| Temperature | Reflux | Provides the necessary energy for the reduction. |
| Work-up | Acidic quench followed by basic extraction | Hydrolyzes borane complexes and isolates the free amine. |
Conclusion
The reduction of a carbonitrile to a methylamine on an imidazopyridine scaffold is a crucial transformation in the synthesis of potential drug candidates. The choice of the appropriate reduction method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. Catalytic hydrogenation with Raney® Nickel is a robust and scalable method, while LiAlH₄ offers a rapid, albeit less selective, alternative. Borane-based reagents provide a milder option with enhanced chemoselectivity. Careful consideration of the reaction mechanism and optimization of the reaction conditions are key to achieving high yields and purity of the desired methylamine product.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Notes and Protocols for 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This bicyclic heterocyclic system is a key pharmacophore in drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] Its rigid structure and tunable electronic properties make it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets such as protein kinases.
Within this important class of compounds, 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile stands out as a highly versatile and valuable intermediate. Its strategic placement of a chloro group at the 6-position and a carbonitrile at the 3-position allows for sequential and regioselective functionalization. The chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The carbonitrile group, on the other hand, can be elaborated into a variety of functional groups, such as amines, amides, or carboxylic acids, further expanding the accessible chemical space. This document provides detailed application notes and protocols for the synthesis and derivatization of this key intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
| Property | Value | Reference |
| CAS Number | 123531-24-8 | [5] |
| Molecular Formula | C₈H₄ClN₃ | [5] |
| Molecular Weight | 177.59 g/mol | [5] |
| Appearance | Off-white to yellow solid | |
| Purity | ≥98% (typical) |
Safety and Handling:
This compound and its derivatives should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is limited, related chloro- and pyridine-containing heterocycles can be irritating to the skin, eyes, and respiratory tract.[3][4] All reactions, especially those involving heating and volatile solvents, should be conducted with appropriate engineering controls. For detailed safety information on reagents used in the following protocols, consult their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of this compound
The synthesis of the title compound is a robust two-step, one-pot procedure commencing from the commercially available 2-amino-5-chloropyridine.
Workflow Diagram:
Caption: Synthesis of the target intermediate.
Experimental Protocol:
Materials:
-
2-Amino-5-chloropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Bromoacetonitrile
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Formation of the Formamidine Intermediate. To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous acetonitrile, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Step 2: Cyclization. After completion of the first step, cool the reaction mixture to room temperature.
-
Carefully add bromoacetonitrile (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for an additional 4-6 hours.
-
Work-up and Purification. Cool the reaction mixture to room temperature and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as an off-white to yellow solid.
Expected Yield: 75-85%.
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.25 (s, 1H), 7.80 (d, J = 2.0 Hz, 1H), 7.65 (d, J = 9.6 Hz, 1H), 7.40 (dd, J = 9.6, 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 144.5, 142.0, 129.5, 128.0, 126.5, 118.0, 115.0, 110.0.
Application in Pharmaceutical Synthesis: Derivatization Strategies
The true utility of this compound lies in its capacity for diversification. The following protocols outline key transformations that are frequently employed in the synthesis of complex pharmaceutical agents.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and the chloro group at the 6-position of our intermediate is an excellent substrate for this transformation. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common motifs in kinase inhibitors.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at 90-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile derivative.
Expertise & Experience Insight: The choice of palladium catalyst and ligand is crucial for the success of Suzuki-Miyaura couplings. For electron-rich or sterically hindered aryl chlorides, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary to achieve high yields.[6] The use of microwave irradiation can significantly reduce reaction times and improve yields.[7]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 |
Protocol 3: Buchwald-Hartwig Amination of 6-Aryl Derivatives
Following the Suzuki-Miyaura coupling, the resulting 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile can be further functionalized. A common subsequent transformation in the synthesis of kinase inhibitors is the introduction of an amino group, often via a Buchwald-Hartwig amination. While the primary chloro group has been reacted, this protocol outlines a general approach for the amination of a related aryl halide derivative, which is a common synthetic strategy.
Workflow Diagram:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol:
Materials:
-
6-(Aryl halide)-imidazo[1,2-a]pyridine-3-carbonitrile (e.g., 6-(4-bromophenyl) derivative)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a Schlenk flask, add the 6-(aryl halide)-imidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the amine (1.2 eq) and anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aminated product.
Expertise & Experience Insight: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base.[2][8][9] For challenging couplings, particularly with less reactive aryl chlorides or sterically hindered amines, extensive optimization may be required. The use of pre-formed palladium catalysts can sometimes improve reproducibility.
Case Studies: Application in the Synthesis of Kinase Inhibitors
The synthetic utility of this compound is exemplified by its use in the preparation of clinical candidates targeting protein kinases.
Zotiraciclib (TG02): A Multi-Kinase Inhibitor
Zotiraciclib (TG02) is a potent inhibitor of cyclin-dependent kinases (CDKs), Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3), and has been investigated for the treatment of various cancers.[3][8][10] The core of Zotiraciclib features a substituted imidazo[1,2-a]pyridine scaffold, highlighting the importance of this heterocyclic system in kinase inhibitor design. The synthesis of Zotiraciclib analogues can be envisioned starting from this compound, followed by Suzuki-Miyaura coupling and subsequent functionalization of the carbonitrile group.
SAR113945: An IκB Kinase (IKK) Inhibitor
SAR113945 is an IκB kinase inhibitor that has been studied for the treatment of osteoarthritis.[1][5][11] This compound also incorporates a substituted imidazo[1,2-a]pyridine core, demonstrating the broad applicability of this scaffold beyond oncology. The synthesis of SAR113945 and related molecules would likely involve the initial construction of a functionalized imidazo[1,2-a]pyridine, for which this compound serves as an excellent starting point.
Conclusion
This compound is a strategically important intermediate that provides a versatile platform for the synthesis of a wide array of complex molecules, particularly kinase inhibitors. The protocols and application notes presented herein offer a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient and strategic use of this valuable building block. The ability to perform selective and high-yielding transformations at both the 6- and 3-positions underscores its significance in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IκB kinase inhibition as a potential treatment of osteoarthritis - results of a clinical proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zotiraciclib | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Development of Anticancer Agents from 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile: Application Notes and Protocols
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] In the relentless pursuit of novel cancer therapeutics, IP derivatives have emerged as a particularly promising class of compounds.[3][4] Their significance lies in their ability to interact with a variety of key cellular targets implicated in cancer progression, including critical enzymes like kinases and structural proteins such as tubulin.[1][3][4] Specifically, IP derivatives have been investigated as inhibitors of crucial signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][3][5][6]
The starting nucleus, 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, serves as a versatile and strategic starting point for the synthesis of novel anticancer drug candidates.[7] The chloro- and carbonitrile-substituents on the core structure are not merely passive elements; they provide crucial electronic properties and reactive handles for further chemical modification. This allows for the systematic development of compound libraries and the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][8]
This guide provides a structured framework of detailed protocols and application notes, designed for researchers in drug discovery. It covers the essential workflow from the initial synthesis of the core scaffold to its comprehensive in vitro evaluation, offering insights into the causality behind experimental choices to empower rational drug design.
Section 1: Synthesis and Characterization of the Core Scaffold
The foundation of any drug discovery campaign is the robust and reproducible synthesis of the core chemical entity. This compound is a key intermediate, and its efficient synthesis is paramount.[7] The protocol described here is a well-established method that ensures high purity of the final product.
Protocol 1.1: Two-Step Synthesis of this compound
Principle: This synthesis involves a condensation reaction followed by a cyclization. The initial step forms an intermediate from 2-amino-5-chloropyridine. The subsequent cyclization with bromoacetonitrile under basic conditions yields the target imidazo[1,2-a]pyridine ring system.[7]
Materials & Reagents:
| Reagent/Material | Grade | Notes |
| 2-amino-5-chloropyridine | Reagent | Starting material |
| Dimethylformamide dimethylacetal (DMF-DMA) | Reagent | Used for condensation |
| Bromoacetonitrile | Reagent | Highly toxic, handle with care |
| Sodium Bicarbonate (NaHCO₃) | ACS | Base for cyclization |
| Acetonitrile (ACN) | HPLC | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
| Round-bottom flasks, reflux condenser, magnetic stirrer | N/A | Standard laboratory glassware |
| Rotary evaporator, TLC plates (UV active) | N/A | For purification and reaction monitoring |
Step-by-Step Procedure:
-
Step 1: Intermediate Formation.
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-chloropyridine (1 eq.) in acetonitrile.
-
Add dimethylformamide dimethylacetal (1.2 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate. Do not proceed until characterization (e.g., ¹H NMR) confirms intermediate formation.
-
-
Step 2: Cyclization and Product Formation. [7]
-
Dissolve the crude intermediate from Step 1 in acetonitrile.
-
Add sodium bicarbonate (2.5 eq.) to the solution.
-
Carefully add bromoacetonitrile (1.1 eq.) dropwise at room temperature. Caution: Bromoacetonitrile is toxic and lachrymatory. Perform this step in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature overnight. Monitor for the formation of the product by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 3: Work-up and Purification.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected molecular weight is 177.59 g/mol .[9]
-
dot
Caption: Workflow for the synthesis of the core scaffold.
Section 2: In Vitro Anticancer Activity Assessment
Once synthesized and purified, the compound must be evaluated for its biological activity. The following protocols outline a standard cascade for initial anticancer screening, starting with broad cytotoxicity and moving towards specific mechanisms of cell death.
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in signal indicates a reduction in cell viability.
Materials & Reagents:
| Reagent/Material | Grade | Notes |
| Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) | N/A | Select lines relevant to target cancer types |
| Appropriate Cell Culture Medium (e.g., DMEM, RPMI-1640) | Cell Culture | Supplemented with 10% FBS, 1% Pen/Strep |
| 96-well flat-bottom plates | Sterile | For cell culture |
| This compound | >98% Purity | Test compound, dissolved in DMSO |
| Doxorubicin | >98% Purity | Positive control |
| MTT solution | 5 mg/mL in sterile PBS | Store protected from light |
| Dimethyl Sulfoxide (DMSO) | Cell Culture | To dissolve formazan crystals |
| Microplate reader | N/A | Capable of reading absorbance at ~570 nm |
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and the positive control (Doxorubicin) in culture medium. A typical concentration range is 0.1 to 100 µM.[11] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11] Agitate the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. A lower IC₅₀ value indicates higher potency.
Trustworthiness Check: The inclusion of Doxorubicin as a positive control validates the assay's ability to detect cytotoxic effects. The vehicle control (DMSO) ensures that the solvent itself does not impact cell viability.
Example Data Presentation:
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| This compound | e.g., 15.2 ± 1.8 | e.g., 21.5 ± 2.4 | e.g., 18.9 ± 2.1 |
| Doxorubicin (Positive Control) | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
dot
Caption: In Vitro screening cascade for anticancer agents.
Protocol 2.2: Apoptosis Detection by Annexin V/PI Staining
Principle: A key mechanism by which anticancer drugs kill cancer cells is by inducing apoptosis (programmed cell death).[11] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[12] Flow cytometry is used to quantify these different cell populations.[12]
Materials & Reagents:
| Reagent/Material | Grade | Notes |
| Human Cancer Cell Line (chosen from MTT screen) | N/A | |
| 6-well plates | Sterile | For cell culture |
| Test Compound and Positive Control (e.g., Staurosporine) | >98% Purity | |
| Annexin V-FITC/PI Apoptosis Detection Kit | Commercial | Contains Annexin V-FITC, PI, and Binding Buffer |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 | For washing cells |
| Flow Cytometer | N/A |
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle-treated (negative) and positive control (e.g., staurosporine) wells.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis & Interpretation:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants compared to the vehicle control.
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying that a compound induces apoptosis is a critical step, but understanding the molecular pathway it perturbs provides a much deeper insight and is essential for rational lead optimization. Western blotting is a powerful technique to probe the expression levels of key proteins involved in specific signaling pathways.[13]
Application Note 3.1: Potential Targets for Imidazo[1,2-a]pyridine Scaffolds
Literature suggests that imidazo[1,2-a]pyridine derivatives can modulate several key cancer-related pathways.[1][4] A primary focus for MoA studies should be on pathways known to be inhibited by this scaffold, such as the PI3K/Akt/mTOR pathway .[5][6] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of key kinases like Akt and mTOR can lead to cell cycle arrest and apoptosis. Another common mechanism is the induction of apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which involve a cascade of proteins called caspases .[14][15]
dot
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Protocol 3.1: Western Blotting for Apoptosis and Signaling Markers
Principle: This protocol allows for the detection of specific proteins in a cell lysate.[13] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest. For apoptosis, key markers include the cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP (Poly (ADP-ribose) polymerase).[15] Cleavage indicates their activation. For the Akt pathway, a decrease in the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR) would suggest inhibition.[5]
Materials & Reagents:
| Reagent/Material | Grade | Notes |
| Treated Cell Lysates | N/A | From cells treated as in Protocol 2.2 |
| RIPA Lysis Buffer | Commercial | Containing protease and phosphatase inhibitors |
| BCA Protein Assay Kit | Commercial | For protein quantification |
| SDS-PAGE Gels, Running Buffer, Transfer Buffer | Commercial or homemade | |
| PVDF or Nitrocellulose Membrane | N/A | |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | |
| Primary Antibodies | N/A | e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-β-actin (loading control) |
| HRP-conjugated Secondary Antibodies | N/A | Specific to the host species of the primary antibody |
| ECL Substrate | Commercial | For chemiluminescent detection |
| Imaging System | N/A | e.g., ChemiDoc |
Step-by-Step Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets from treated and control samples in ice-cold RIPA buffer.[13]
-
Incubate on ice for 30 minutes, vortexing periodically.[13]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis & Interpretation:
-
Apoptosis: Look for a decrease in the band for pro-caspase-3 and a corresponding increase in the band for cleaved caspase-3. Similarly, an increase in the cleaved PARP fragment indicates apoptosis is occurring.
-
Signaling Pathway: Compare the intensity of the p-Akt band to the total Akt band. A decrease in the p-Akt/Akt ratio in treated samples compared to the control indicates inhibition of the pathway.
-
Loading Control: The β-actin band should be consistent across all lanes, confirming equal protein loading.
Section 4: Lead Optimization and In Vivo Studies
The data gathered from these in vitro assays provides the foundation for the next phase of drug development: lead optimization. Structure-activity relationship (SAR) studies will involve synthesizing analogs of the this compound core to improve potency and drug-like properties.
Promising lead compounds will then advance to in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to assess a compound's efficacy and toxicity in a living organism.[16][17][18] A typical protocol involves treating tumor-bearing mice with the compound and monitoring tumor volume and animal well-being over time compared to a vehicle-treated control group.[16]
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. appretech.com [appretech.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antifungal Agents from 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile: An Application and Protocol Guide
Introduction: The Pressing Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. The existing arsenal of antifungal agents is limited, and many of these drugs are associated with toxicity and significant drug-drug interactions.[1] This underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action and improved safety profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a promising privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][4][5] This guide provides a comprehensive overview of the synthesis of novel antifungal derivatives based on the 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile core, along with detailed protocols for their characterization and antifungal evaluation.
Scientific Rationale: Targeting Fungal Viability
The primary antifungal mechanism of many azole-containing compounds, a class to which imidazo[1,2-a]pyridines are structurally related, is the inhibition of ergosterol biosynthesis.[2][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][8] The key enzyme in this pathway, lanosterol 14α-demethylase (encoded by the ERG11 gene), is a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[6][9] By inhibiting this enzyme, imidazo[1,2-a]pyridine derivatives can disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2][6] This targeted approach provides a degree of selectivity for fungal cells over mammalian cells, a critical aspect of antifungal drug development.
Synthetic Pathways: From Core Structure to Diverse Derivatives
The synthesis of antifungal derivatives from this compound is a multi-step process that begins with the construction of the core heterocyclic system. This core can then be functionalized to generate a library of diverse compounds for antifungal screening.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the key starting material, this compound, can be achieved through a two-step process involving condensation followed by cyclization.[3]
Workflow for the Synthesis of this compound:
Caption: Synthesis of the core scaffold.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-chloropyridine
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Bromoacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chloropyridine in anhydrous DMF. Add DMF-DMA dropwise at room temperature. Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up 1: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is the condensation intermediate. Filter the solid, wash with water, and dry under vacuum.
-
Cyclization: To a suspension of the dried intermediate in anhydrous DMF, add a suitable base such as sodium hydride portion-wise at 0°C. Stir the mixture for 30 minutes. Then, add a solution of bromoacetonitrile in anhydrous DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up 2: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization of this compound
The 3-carbonitrile group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. Key transformations include hydrolysis to a carboxylic acid, reduction to an amine, and participation in cycloaddition reactions.
Workflow for Derivatization of the 3-Carbonitrile Group:
Caption: Key derivatization pathways.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Rationale: Conversion of the nitrile to a carboxylic acid provides a key intermediate for the synthesis of amide and ester derivatives, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Materials:
-
This compound
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Water
-
Hydrochloric acid (for neutralization if using base)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (Acid Hydrolysis):
-
To a solution of this compound in a suitable solvent (e.g., acetic acid/water), add concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.[10][11][12][13][14]
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH to neutral or slightly basic with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 3: Reduction of the Nitrile to a Primary Amine
Rationale: The primary amine functionality allows for the introduction of a wide variety of substituents through acylation, sulfonylation, and other amine-based reactions, enabling extensive structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a catalyst (e.g., Palladium on carbon)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (Using LiAlH₄):
-
To a suspension of LiAlH₄ in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.[5][15][16]
-
Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.
Antifungal Susceptibility Testing: Evaluating Efficacy
The in vitro antifungal activity of the synthesized derivatives is a critical step in the drug discovery process. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against relevant fungal pathogens.
Protocol 4: Broth Microdilution Assay for Candida Species (Adapted from CLSI M27-A3)
Rationale: This method provides a quantitative measure of the antifungal activity (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the fungus. It is the gold standard for susceptibility testing of yeasts.
Materials:
-
Synthesized compounds
-
Fluconazole (positive control)
-
Candida albicans (or other Candida species)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the Candida strain on Sabouraud Dextrose Agar at 35°C for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of the synthesized compounds and fluconazole in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free growth control and a sterility control (medium only).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC as the lowest concentration of the compound at which a significant (≥50%) inhibition of growth is observed compared to the drug-free control. This can be assessed visually or by using a microplate reader.
Protocol 5: Disk Diffusion Assay for Aspergillus Species
Rationale: The disk diffusion assay is a simpler, qualitative method for screening the antifungal activity of compounds against filamentous fungi. It is particularly useful for initial screening of a large number of compounds.
Materials:
-
Synthesized compounds
-
Voriconazole (positive control)
-
Aspergillus fumigatus (or other Aspergillus species)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculum Preparation: Grow the Aspergillus strain on Potato Dextrose Agar at 35°C for 5-7 days until good sporulation is achieved. Harvest the conidia by flooding the plate with sterile saline containing Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
Plate Inoculation: Dip a sterile swab into the conidial suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the synthesized compounds and voriconazole onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 48-72 hours.
-
Reading Results: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner to facilitate comparison between different derivatives and the control drug.
Table 1: Antifungal Activity of Synthesized Derivatives against Candida albicans
| Compound ID | R-Group | MIC (µg/mL) |
| Control | Fluconazole | 0.5 |
| Derivative 1 | 4-Fluorophenyl | 2 |
| Derivative 2 | 2,4-Dichlorophenyl | 1 |
| Derivative 3 | 4-Nitrophenyl | 4 |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 suggests that the nature of the substituent on the phenyl ring significantly influences the antifungal activity. For instance, the presence of electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring appears to enhance the antifungal potency against Candida albicans. This observation is consistent with previous studies on related heterocyclic compounds and provides a rationale for the design of future derivatives.
Conclusion and Future Directions
The synthetic pathways and testing protocols outlined in this guide provide a robust framework for the discovery and evaluation of novel antifungal agents based on the this compound scaffold. The versatility of this core structure allows for the generation of a diverse library of compounds with the potential for potent and selective antifungal activity. Future research should focus on expanding the range of chemical transformations of the 3-carbonitrile group to access novel chemical space. Promising lead compounds identified through these screening efforts should be further investigated for their mechanism of action, toxicity profile, and in vivo efficacy in relevant animal models of fungal infections. These endeavors will contribute to the development of the next generation of antifungal therapies to combat the growing threat of fungal diseases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. sciensage.info [sciensage.info]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antifungal Ergosterol Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Application in materials science for novel electronic properties
Application Note & Protocol Guide: Leveraging Materials Science for Novel Electronic Properties
For Researchers, Scientists, and Professionals in Advanced Technology Development
Introduction
The relentless pursuit of miniaturization and enhanced functionality in electronics necessitates the exploration of materials beyond conventional silicon-based technologies. Materials science is at the forefront of this revolution, enabling the discovery and synthesis of novel materials with unprecedented electronic properties. This guide provides an in-depth exploration of the design, synthesis, characterization, and application of these advanced materials, offering both foundational knowledge and actionable protocols for researchers in the field. We will delve into the exciting realms of two-dimensional (2D) materials, topological insulators, and perovskites, highlighting their potential to redefine the landscape of electronics.
The traditional trial-and-error approach to materials discovery is often a lengthy and resource-intensive process.[1] To accelerate the pace of innovation, the field has embraced a synergistic approach that combines computational modeling with high-throughput experimental techniques.
Computational Materials Science: Designing from First Principles
Density Functional Theory (DFT) has become an indispensable tool in computational materials science, allowing researchers to predict the electronic structure and properties of materials from fundamental quantum mechanical principles.[2][3][4][5] This ab initio approach enables the in silico screening of vast numbers of candidate materials, identifying promising candidates for experimental synthesis and characterization.[2][4] By modeling the behavior of electrons within a material, DFT can predict key electronic properties such as band structure, density of states, and charge carrier mobility, providing invaluable insights for designing materials with tailored functionalities.[5][6]
High-Throughput Screening: Accelerating Experimental Discovery
High-throughput screening (HTS) is a powerful experimental methodology that utilizes robotics, automated liquid handling, and sophisticated data analysis to rapidly test thousands of material compositions.[7][8] This approach, widely used in drug discovery, has been successfully adapted for materials science to accelerate the identification of materials with desired electronic properties.[7][8] By systematically varying compositions and processing parameters, HTS allows for the rapid exploration of large experimental phase spaces, significantly reducing the time required to discover and optimize new materials.[1][9][10] The Materials Project, for example, is a testament to the power of this approach, providing an open-access database of computed material properties to the research community.[1][11][12]
Below is a diagram illustrating the workflow of a typical high-throughput computational screening process.
References
- 1. ceder.berkeley.edu [ceder.berkeley.edu]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 4. nhr4ces.de [nhr4ces.de]
- 5. [2305.14634] Density Functional Theory of Material Design: Fundamentals and Applications -- I [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. A high-throughput search for electronic materials-thin-film dielectrics [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Materials Project – Materials Sciences Division [materialssciences.lbl.gov]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Advent of Microwave Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2][3] This bicyclic aromatic amine is a core component of numerous compounds with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, antiviral, and antiprotozoal properties.[1] Notably, several commercially available drugs, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic), feature the imidazo[1,2-a]pyridine moiety, underscoring its therapeutic importance.[3][4]
Traditional methods for the synthesis of these valuable compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant waste generation.[1] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a green, efficient, and rapid alternative.[5][6][7] Microwave heating provides direct and uniform energy transfer to the reactants, resulting in dramatically reduced reaction times, improved yields, and enhanced selectivity.[7][8] This guide provides detailed protocols and insights into the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, aimed at researchers, scientists, and drug development professionals.
The Principles of Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of certain molecules (polar molecules and ions) to absorb microwave energy and convert it into heat.[8][9] This process, known as dielectric heating, is fundamentally different from conventional heating methods that rely on conduction and convection. The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, which possess a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the sample.[8]
-
Ionic Conduction: In the presence of free ions, the oscillating electric field induces ionic migration. Collisions between these moving ions result in the generation of heat.[8]
This direct and volumetric heating often leads to localized superheating, which can accelerate reaction rates far beyond what is achievable with conventional heating.[10]
Safety Considerations for Microwave Synthesis
While microwave synthesis offers significant advantages, it is imperative to adhere to strict safety protocols.[10][11] Domestic microwave ovens are not suitable for laboratory use due to the lack of proper safety controls and the risk of corrosion from chemical vapors.[10] Always use a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[12]
Key Safety Guidelines:
-
Vessel Selection: Use appropriate, sealed microwave vials designed to withstand high pressures and temperatures. Never use metal containers or vessels with metal caps.[11]
-
Pressure Monitoring: Be aware that heating solvents in a sealed vessel will cause a significant increase in pressure. Modern laboratory microwave reactors have built-in pressure monitoring and emergency venting systems.[12]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy transfer of microwaves can lead to runaway reactions. Start with small-scale reactions to assess the potential hazards.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. When removing hot vessels from the reactor, use thermal gloves.[11][13]
-
Ventilation: Ensure the microwave reactor is located in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potentially toxic fumes.[11]
-
Training: Only trained personnel should operate a laboratory microwave reactor. Familiarize yourself with the specific operating procedures and safety features of your instrument.[10]
Synthetic Protocols for Imidazo[1,2-a]pyridine Derivatives
Several efficient microwave-assisted methods have been developed for the synthesis of imidazo[1,2-a]pyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Two-Component Synthesis from 2-Aminopyridines and α-Haloketones
This is one of the most common and straightforward methods for the synthesis of 2-substituted imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization.
References
- 1. connectjournals.com [connectjournals.com]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Microwave Safety [k-state.edu]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. nottingham.ac.uk [nottingham.ac.uk]
Application Notes and Protocols for the Synthesis of 6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic Acids
Abstract: This document provides a detailed protocol for the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, a class of compounds with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" found in numerous therapeutic agents, and its derivatives are of high interest for drug discovery.[1][2][3] Specifically, the target phosphonopropionic acids have been identified as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme implicated in various pathologies, making this synthetic route highly relevant for researchers in oncology and other therapeutic areas.[4][5] This guide offers a comprehensive, step-by-step methodology, explains the rationale behind key experimental choices, and includes protocols for characterization to ensure a reproducible and reliable synthesis.
Overall Synthetic Strategy
The synthesis of the target compounds is a multi-step process that can be logically divided into two primary stages:
-
Formation of the Core Heterocycle: Construction of the 6-substituted imidazo[1,2-a]pyridine scaffold.
-
Side-Chain Elaboration and Functionalization: Introduction and construction of the 2-phosphonopropionic acid moiety at the C3 position of the heterocyclic core.
The general workflow is designed to be robust and adaptable, allowing for variation of the substituent at the C6 position, which has been shown to be critical for biological activity.[5]
Figure 1: High-level overview of the synthetic strategy.
Stage 1: Synthesis of the 6-Substituted Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine core is most reliably achieved through the classical condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][6] This method is well-documented, high-yielding, and tolerates a wide variety of functional groups on both starting materials.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the bromoketone. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[7] Using a 5-substituted-2-aminopyridine directly installs the desired substituent at the C6 position of the final product.
Figure 2: Reaction mechanism for the core synthesis.
Experimental Protocol: Synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine
This protocol provides a representative example for synthesizing a key intermediate.
Materials:
-
2-amino-5-bromopyridine
-
2-bromoacetophenone (α-bromoacetophenone)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (10.0 mmol, 1.73 g) and anhydrous ethanol (100 mL). Stir until the solid is fully dissolved.
-
Add 2-bromoacetophenone (11.0 mmol, 2.19 g) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product will form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is basic (pH ~8-9). This neutralizes the HBr byproduct and precipitates the free base of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 6-bromo-2-phenylimidazo[1,2-a]pyridine. The product can be further purified by recrystallization from ethanol if necessary.
Stage 2: Synthesis of the Phosphonopropionic Acid Side Chain
This stage involves the elaboration of the core heterocycle to introduce the C3 side chain. The following protocol is adapted from a validated synthesis of related compounds.[4][8] The key steps involve a Heck reaction to install a three-carbon chain, followed by fluorination and phosphonylation, and concluding with ester hydrolysis.
Experimental Protocol
Step 2a: Heck Reaction with Ethyl Acrylate
-
Combine the 6-substituted-imidazo[1,2-a]pyridine intermediate (5.0 mmol), ethyl acrylate (7.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.1 mmol), tri-o-tolylphosphine (0.2 mmol), and DIPEA (diisopropylethylamine, 10.0 mmol) in propionitrile (25 mL).
-
Heat the mixture in a sealed vessel using microwave irradiation at 120°C for 30 minutes.
-
After cooling, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the ethyl 3-(6-substituted-imidazo[1,2-a]pyridin-3-yl)acrylate intermediate.
Step 2b: Fluorination and Phosphonylation
-
Dissolve the acrylate intermediate (4.0 mmol) in anhydrous THF (40 mL) and cool to -78°C under a nitrogen atmosphere.
-
Add a solution of diethyl phosphite (6.0 mmol) in THF, followed by the dropwise addition of a strong base such as NaH (6.0 mmol).
-
After stirring for 1 hour at -78°C, add N-fluorobenzenesulfonimide (NFSI, 6.0 mmol) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution, extract with ethyl acetate, and dry the organic layer over sodium sulfate.
-
Purify the crude product by column chromatography to obtain the diethyl 2-fluoro-2-phosphono-3-(6-substituted-imidazo[1,2-a]pyridin-3-yl)propanoate.
Step 2c: Ester Hydrolysis (Final Deprotection)
-
Rationale: This final step is crucial for unmasking the biologically active di-acid form. Bromotrimethylsilane (TMSBr) is an effective reagent for the mild cleavage of both the carboxylate and phosphonate esters.[9]
-
Dissolve the phosphonate ester intermediate (1.0 mmol) in anhydrous acetonitrile (10 mL). Add triethylamine (TEA, 3.0 mmol) followed by the dropwise addition of bromotrimethylsilane (TMSBr, 4.0 mmol) at 0°C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Evaporate the solvent and excess reagents under reduced pressure.
-
Add a mixture of ethanol and water (1:1, 10 mL) to the residue and stir for 2 hours to hydrolyze the silyl esters.
-
Remove the solvent by lyophilization or evaporation to yield the final 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid product. Purification can be achieved by crystallization from a methanol/water mixture.[4]
Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. The data below is representative of compounds synthesized via this methodology.[8]
| Compound ID | 6-Substituent | Yield (%) | Key ¹H NMR (D₂O, pH 7) δ ppm | Key ³¹P NMR (D₂O, pH 7) δ ppm | HRMS (M+H)⁺ |
| 1h | 3-formylphenyl | 61 | 9.89 (s, CHO), 8.65 (bs, CHAr(5)), 7.55 (s, CHAr(2)), 3.91-4.04 (m, CH₂) | 10.11 (d, ²JPF = 73.5 Hz) | Calc: 393.0647, Found: 393.0630 |
| 1i | 3-acetylphenyl | 70 | 8.75 (s, CHAr(5)), 8.28 (t, CHAr(11)), 7.51 (s, CHAr(2)), 3.70-3.99 (m, CH₂) | 10.22 (d, ²JPF = 70.0 Hz) | N/A |
| 1j | 4-carbamoylphenyl | 66 | 8.65 (bs, CHAr(5)), 7.75-7.80 (m, 4H), 7.46 (s, CHAr(2)), 3.67-3.96 (m, CH₂) | 10.28 (d, ²JPF = 70.2 Hz) | N/A |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Bromotrimethylsilane (TMSBr): Corrosive and moisture-sensitive. Handle in a fume hood and use anhydrous techniques.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle as a mineral oil dispersion in a fume hood under an inert atmosphere.
-
N-Fluorobenzenesulfonimide (NFSI): A strong oxidizing and fluorinating agent. Avoid contact with skin.
-
-
Solvents: Use flammable solvents such as ethanol, THF, and ethyl acetate in a well-ventilated area or fume hood, away from ignition sources.
-
Microwave Synthesis: Use only vessels designed for microwave chemistry and do not exceed the recommended temperature or pressure limits for the instrument.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial synthetic process. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, improve yield, and ensure the highest purity of your target compound.
Introduction
This compound is a vital building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, including anticancer agents.[1] The synthesis, commonly proceeding through a two-step condensation and cyclization of 2-amino-5-chloropyridine, is elegant yet susceptible to the formation of specific byproducts that can complicate purification and reduce overall yield.[1] This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the synthesis of this compound:
Q1: My final product shows a significant impurity with a higher molecular weight and a different polarity on TLC. What could it be?
A1: The most common byproduct is 6-chloroimidazo[1,2-a]pyridine-3-carboxamide, which arises from the hydrolysis of the nitrile group.[1] This is especially prevalent during aqueous workups or if there is residual moisture in your reaction.
Q2: I'm observing a dichlorinated impurity in my final product. Where is this coming from?
A2: This is likely due to the presence of 2-amino-3,5-dichloropyridine in your starting material, 2-amino-5-chloropyridine. This impurity can arise during the chlorination of 2-aminopyridine if the reaction conditions are not carefully controlled.
Q3: My reaction is sluggish, and I'm getting a low yield. What can I do to improve the reaction rate?
A3: Ensure your reagents are pure and anhydrous. The presence of moisture can interfere with the reaction. Additionally, optimizing the reaction temperature and time is crucial. For the cyclization step, ensure your base is sufficiently strong and soluble in the reaction medium.
Q4: The purification of the final product by column chromatography is difficult, and the product seems to be degrading on the silica gel. What are my options?
A4: The imidazo[1,2-a]pyridine core can be sensitive to acidic conditions, and silica gel is slightly acidic. Consider deactivating your silica gel with a base like triethylamine before use. Alternatively, recrystallization from a suitable solvent system can be a more effective purification method for this compound.
Troubleshooting Guides for Byproduct Formation
This section provides a more in-depth look at the common byproducts and step-by-step protocols to minimize their formation.
Issue 1: Formation of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
The hydrolysis of the nitrile group to a carboxamide is a frequent issue, particularly during the workup.[1]
Mechanism of Formation:
The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions, which are often employed during the reaction workup. The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by tautomerization to the amide.[2][3]
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Low-Temperature Quenching | Before adding an aqueous base for workup, cool the reaction mixture to 0-5 °C. | Lowering the temperature significantly reduces the rate of nitrile hydrolysis.[1] |
| Anhydrous Workup | Instead of an aqueous base, use an anhydrous solid base like powdered potassium carbonate or magnesium sulfate for neutralization and drying. | This avoids the introduction of water, which is necessary for the hydrolysis to occur.[1] |
| Aprotic Solvent Extraction | Use aprotic solvents like ethyl acetate or dichloromethane for extraction and minimize contact time with any aqueous phase. | This reduces the opportunity for the product to be exposed to water. |
| Careful pH Control | If an aqueous workup is unavoidable, maintain the pH as close to neutral as possible after the initial neutralization. | Extreme pH (highly acidic or basic) will accelerate the rate of hydrolysis. |
Experimental Protocol for Low-Temperature Quenching:
-
Upon completion of the cyclization reaction (monitored by TLC), cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.
-
Slowly add a pre-chilled saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture while maintaining the temperature below 10 °C.
-
Proceed with the extraction using a cold, aprotic solvent.
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Presence of Dichlorinated Impurity
The presence of a dichlorinated analog of the final product is almost always traced back to the starting material.
Root Cause:
The synthesis of 2-amino-5-chloropyridine from 2-aminopyridine can sometimes lead to over-chlorination, producing 2-amino-3,5-dichloropyridine as a byproduct.[4] This impurity will then participate in the subsequent reactions to form 3,6-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Starting Material Purity Check | Before starting the synthesis, analyze your 2-amino-5-chloropyridine by GC-MS or LC-MS to quantify the level of dichlorinated impurity. | Prevention is the best cure. Knowing the purity of your starting material is critical. |
| Purification of Starting Material | If the level of dichlorinated impurity is high, purify the 2-amino-5-chloropyridine by recrystallization or column chromatography. | This removes the source of the byproduct before it can be incorporated into your final product. |
| Optimize Chlorination Conditions | If you are preparing your own 2-amino-5-chloropyridine, carefully control the stoichiometry of the chlorinating agent and the reaction temperature to minimize over-chlorination. | Precise control over the reaction parameters is key to selective synthesis.[4] |
Workflow for Ensuring Starting Material Purity:
Caption: Quality control workflow for 2-amino-5-chloropyridine.
Analytical Characterization of Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting.
| Byproduct | 1H NMR Spectroscopy | Mass Spectrometry |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide | Appearance of two broad singlets corresponding to the -CONH2 protons. A downfield shift of the proton at position 2 compared to the nitrile. | A molecular ion peak at [M+H]+ = 196.0, corresponding to an addition of 18 amu (water) to the parent compound. |
| 3,6-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile | The aromatic proton signals will show a different splitting pattern due to the additional chlorine substituent. | A molecular ion peak at [M+H]+ = 211.0, with a characteristic isotopic pattern for two chlorine atoms. |
Conclusion
The synthesis of this compound is a well-established but nuanced process. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. A proactive approach to quality control of starting materials and careful management of reaction and workup conditions are paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Technical Support Center: Low-Temperature Quenching in Imidazopyridine Reactions
Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low-temperature reactions, specifically the critical quenching step. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments. We will explore the causality behind common issues and provide robust, self-validating methodologies to enhance the yield, purity, and reproducibility of your imidazopyridine derivatives.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of low-temperature quenching and why it is a critical control point in many imidazopyridine functionalization reactions.
Q1: What is "quenching" in this context, and why is it performed at low temperatures?
A1: Quenching is the process of rapidly deactivating any remaining highly reactive reagents in a reaction mixture once the desired transformation is complete.[1][2] In many advanced imidazopyridine syntheses, particularly those involving C-H functionalization or the introduction of substituents via organometallic intermediates (e.g., organolithiums, Grignards), these reagents are strong bases and nucleophiles.[1]
Performing the quench at low temperatures (e.g., -78 °C) is crucial for two primary reasons:
-
Exotherm Control: The reaction between a reactive reagent (like n-butyllithium) and a quenching agent (like water) is extremely exothermic.[1] A low temperature acts as a heat sink, allowing this energy to dissipate safely. Adding the quencher at room temperature could cause the solvent to boil violently, leading to loss of product and creating a significant safety hazard—a scenario often called a "volcano".[3]
-
Selectivity and Product Stability: Many intermediates and final imidazopyridine products can be sensitive to the heat and localized pH changes that occur during a vigorous quench. A controlled, low-temperature quench minimizes the risk of side reactions, rearrangement, or decomposition of the target molecule, thereby preserving its integrity and maximizing yield.[4][5]
Q2: My reaction involves a common imidazopyridine synthesis, like the Groebke-Blackburn-Bienaymé reaction. Is a low-temperature quench necessary?
A2: Not always. The necessity for a low-temperature quench is dictated by the reagents used, not the core scaffold itself. For many classical condensation-based syntheses of the imidazopyridine core, which may be run at room temperature or elevated temperatures, a low-temperature quench is unnecessary.[6][7] However, if you are performing a subsequent step to functionalize the synthesized imidazopyridine scaffold using highly reactive reagents (e.g., lithiation followed by addition of an electrophile), then a low-temperature quench of the excess lithiating agent is absolutely critical.
Q3: What are the most common quenching agents, and how do I choose the right one?
A3: The choice of quenching agent depends on the reactivity of the species you need to neutralize. The safest approach is to use a stepwise addition of quenchers, moving from the least reactive to the most reactive. This gradual reduction in reactivity provides the best control.[1][8]
| Quenching Agent | Reactivity | Primary Use Case & Rationale |
| Isopropanol (iPrOH) | Low | The preferred initial quencher for highly reactive organometallics like s-BuLi or t-BuLi. Its lower reactivity ensures a more controlled, less exothermic initial neutralization.[1][8] |
| Methanol (MeOH) | Medium | Used after an initial quench with isopropanol or as the primary quencher for less reactive species like Grignard reagents.[8] |
| Water (H₂O) | High | A powerful quencher for most organometallics. Often added after the initial exotherm is controlled with an alcohol. Caution: Can freeze at low temperatures, which is normal.[3][9] |
| Sat. aq. NH₄Cl | Mildly Acidic | Excellent for quenching Grignard reagents and many organolithiums. The ammonium chloride helps to buffer the solution and break down magnesium salt complexes, often leading to easier workups.[1][10] |
| Dilute Acid (e.g., 1M HCl) | Very High | Used to ensure all basic organometallic residues are neutralized and to dissolve inorganic salts (like magnesium oxides) prior to extraction.[9] Should only be used after the initial quench has subsided. |
Q4: I quenched my -78 °C reaction with saturated aqueous ammonium chloride and a white solid immediately crashed out. Did my product precipitate?
A4: While product precipitation is possible, the most common cause for this observation is simply the aqueous solution freezing.[3] This is a normal and expected phenomenon. Do not panic. The best practice is to allow the reaction flask to slowly warm, first in the cold bath as it naturally expires, and then in a room temperature water bath. The ice will melt, and you can then proceed with your aqueous workup and extraction.[3]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low Yield or No Product Isolated After Quenching
-
Possible Cause 1: Incomplete Reaction Before Quenching.
-
Why it Happens: The most common error is to follow a literature reaction time without verifying completion.[3] Reaction rates can vary based on reagent quality, concentration, and trace impurities. Quenching an incomplete reaction prematurely kills the active reagent, halting product formation.
-
Troubleshooting Steps:
-
Always monitor your reaction. Before quenching, take a small aliquot from the reaction mixture (using a syringe under inert atmosphere), quench it separately in a vial with a suitable agent, and analyze it by Thin-Layer Chromatography (TLC) or LC-MS.
-
Compare the quenched aliquot to your starting material spot on the TLC plate. The reaction is complete only when the starting material is fully consumed.[11]
-
If the reaction is incomplete, allow it to stir for longer or consider if the temperature is too low, slowing the kinetics excessively.[12]
-
-
-
Possible Cause 2: Product Degradation During Quench/Workup.
-
Why it Happens: Your target imidazopyridine derivative may be sensitive to the pH changes or temperature spike during the quench. A quench that is too fast or uses a reagent that is too aggressive can decompose sensitive functional groups.
-
Troubleshooting Steps:
-
Ensure the quench is performed slowly and dropwise at the reaction temperature (-78 °C or as specified).
-
Use a milder, less reactive initial quenching agent like isopropanol before introducing water or aqueous solutions.[8]
-
If your product is acid- or base-sensitive, use a buffered quencher like saturated ammonium chloride instead of strong acids or bases.
-
-
-
Possible Cause 3: Product is Water-Soluble and Lost During Extraction.
-
Why it Happens: Some imidazopyridine derivatives, especially those with polar functional groups, may have significant solubility in the aqueous layer.
-
Troubleshooting Steps:
-
Before extraction, saturate the aqueous layer with sodium chloride ("salting out"). This decreases the polarity of the aqueous phase and can drive your organic product into the organic layer.[1]
-
Use a different, more polar extraction solvent that has a higher affinity for your product, such as ethyl acetate or dichloromethane.
-
Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than one large extraction.
-
-
Issue 2: The Quenching Process was Uncontrollable and Violent
-
Possible Cause: Quenching was Performed Too Quickly or at Too High a Temperature.
-
Why it Happens: This is a direct result of failing to manage the exotherm of the neutralization reaction. Adding the quencher too quickly does not allow the cooling bath to dissipate the heat generated, leading to a runaway reaction.[3]
-
Troubleshooting & Prevention:
-
Maintain Low Temperature: Always perform the quench in the cooling bath. Do not remove the flask from the bath before quenching.[9]
-
Slow, Dropwise Addition: Add the quenching agent via a syringe or dropping funnel very slowly, especially at the beginning. Watch for signs of exotherm (bubbling, vapor condensation in the condenser). If they become vigorous, stop the addition and wait for it to subside before continuing.
-
Adequate Headspace: Ensure your reaction flask is no more than half full to contain any potential splashing or rapid bubbling.
-
-
Below is a decision tree to guide your troubleshooting process for low-yield issues.
Caption: Troubleshooting logic for low-yield imidazopyridine reactions.
Section 3: Protocols & Best Practices
Adherence to a robust, well-planned protocol is the cornerstone of reproducible science. The following protocols provide step-by-step guidance for setting up and executing a low-temperature quench.
Protocol 1: Preparation of a -78 °C Cooling Bath (Dry Ice/Acetone)
A dry ice/acetone bath is one of the most common and reliable methods for achieving -78 °C in the lab.[4][13]
-
Safety First: Put on safety goggles and cryogenic gloves. Acetone is flammable; ensure there are no open flames or spark sources nearby. Perform this in a well-ventilated fume hood.[14]
-
Vessel Selection: Choose a Dewar flask, which is insulated and designed for cryogenic applications. If a Dewar is unavailable, a well-insulated container like a crystallization dish nestled in cork rings can be used.[15]
-
Procedure: a. Place a magnetic stir bar in the Dewar. b. Add small chunks of dry ice to the Dewar until it is about one-third full. c. Slowly pour acetone over the dry ice. You will observe vigorous bubbling as CO₂ gas evolves.[15] d. Continue adding acetone slowly until the dry ice chunks are submerged and a homogenous, stirrable slurry is formed. e. Place a low-temperature thermometer in the bath to confirm it has reached -78 °C. The bath is now ready for your reaction flask.
Protocol 2: General Procedure for a Controlled Low-Temperature Quench
This protocol assumes a reaction has been run at -78 °C under an inert atmosphere (Nitrogen or Argon).
-
Confirm Completion: As described in the troubleshooting section, confirm the reaction has gone to completion via TLC or LC-MS analysis of a quenched aliquot.
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the quench to prevent atmospheric moisture or oxygen from interfering.
-
Initial Quench (Slow Addition): a. With the reaction flask still in the -78 °C bath and stirring, slowly add your chosen initial quenching agent (e.g., isopropanol for highly reactive species, or saturated aq. NH₄Cl for Grignards) dropwise via a syringe.[1] b. Monitor the reaction for any signs of an exotherm. If bubbling becomes vigorous, pause the addition until it subsides. c. Continue the slow addition until no further exotherm is observed upon addition of a new drop.
-
Secondary Quench (If Necessary): a. After the initial vigorous reaction is complete, you may add a more reactive quencher like water to ensure all reactive species are neutralized.[8]
-
Warm-Up: a. Once the quench is complete, turn off the stirrer and remove the cooling bath. b. Allow the reaction flask to warm slowly to room temperature. A water bath can be used to speed this up once the flask is no longer frigid.
-
Workup: Proceed with your standard aqueous workup and extraction procedure to isolate the crude product.
The following diagram illustrates the workflow for a successful low-temperature experiment.
Caption: Experimental workflow for low-temperature imidazopyridine synthesis.
Section 4: Analytical Monitoring
Effective analytical monitoring is not optional; it is essential for a successful outcome. It transforms a guessing game based on literature precedent into a controlled, observable process.
-
Thin-Layer Chromatography (TLC): The workhorse of the organic chemistry lab. It is the fastest way to determine if your starting material has been consumed. Remember to run a co-spot (a lane with both starting material and the reaction mixture) to be certain about the identity of the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information than TLC. It can confirm the disappearance of starting material and, crucially, the appearance of a peak with the correct mass-to-charge ratio (m/z) for your desired product. It is an invaluable tool for reaction monitoring.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to the logistics, taking an NMR of a quenched aliquot can provide structural confirmation of the product, offering the highest degree of certainty that the desired reaction has occurred before committing to a full-scale workup.[16]
By integrating these tools and principles into your workflow, you can navigate the complexities of low-temperature quenching in imidazopyridine synthesis with greater confidence, safety, and success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. radleys.com [radleys.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. epfl.ch [epfl.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Video: Conducting Reactions Below Room Temperature [jove.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Anhydrous Workup of Nitrile-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful anhydrous workup of nitrile-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental decisions.
Introduction: The Challenge of Nitrile-Containing Heterocycles
Nitrile-containing heterocycles are a cornerstone of modern medicinal chemistry, prized for their role as pharmacophores and their synthetic versatility.[1] However, their purification presents a unique set of challenges. The inherent polarity of many heterocyclic scaffolds, combined with the susceptibility of the nitrile group to hydrolysis, can make standard aqueous workups problematic, leading to yield loss and impurity formation. This guide focuses on anhydrous and non-aqueous techniques to circumvent these issues, ensuring the integrity of your target compounds.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems you may encounter during the post-reaction workup of nitrile-containing heterocycles, offering explanations and actionable solutions.
Issue 1: My Nitrile is Hydrolyzing to an Amide or Carboxylic Acid During Workup.
Question: I'm observing the formation of amide or carboxylic acid impurities in my final product, which I suspect is happening during the workup. How can I prevent this?
Answer: Nitrile hydrolysis is a classic side reaction, particularly under harsh acidic or basic conditions.[2][3] The mechanism involves the addition of water to the carbon-nitrogen triple bond, initially forming an amide, which can then be further hydrolyzed to a carboxylic acid, especially with vigorous heating.[4][5]
Causality and Prevention:
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water, even if present in trace amounts from reagents or solvents.[6][7]
-
Base-Catalyzed Hydrolysis: Strong bases like hydroxide can directly attack the electrophilic carbon of the nitrile, initiating hydrolysis.[3]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents.
-
Avoid Strong Aqueous Acids/Bases: Do not quench your reaction with aqueous HCl, NaOH, or other strong protic acids or bases if your compound is sensitive.
-
Neutral Quench: If a quench is necessary, consider using saturated aqueous ammonium chloride (NH₄Cl) for quenching organometallic reagents, followed by immediate extraction and drying. However, for highly sensitive substrates, a completely anhydrous quench is preferable.
-
Anhydrous Quench Alternatives:
-
For quenching reductions (e.g., with LiAlH₄), consider the Fieser workup (Glauber's salt, Na₂SO₄·10H₂O) added directly to the reaction mixture, followed by filtration.
-
For quenching reactions with excess electrophiles, a sacrificial nucleophile that doesn't introduce water can be used (e.g., adding a small amount of anhydrous alcohol or amine).
-
Issue 2: My Polar Heterocycle is Lost into the Aqueous Layer During Extraction.
Question: My nitrile-containing heterocycle is highly polar and I'm losing a significant amount of product during liquid-liquid extraction, even with multiple extractions. What can I do?
Answer: This is a common problem with nitrogen-rich heterocycles, which often have high water solubility. Standard organic solvents may not be efficient at extracting these polar compounds from an aqueous phase.[8][9]
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Solvent Polarity: Switch to a more polar extraction solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol (e.g., 3:1 ratio), which can be very effective for pulling polar compounds out of the aqueous phase.[8]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous layer.[10][11] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[10]
-
-
Evaporate Water-Miscible Solvents First: If your reaction was conducted in a water-miscible solvent like THF, acetonitrile, or DMF, it's best to remove it under reduced pressure before performing an extraction.[8] These solvents can increase the solubility of your product in the aqueous layer.
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more time-consuming.
-
Avoid Water Altogether: If possible, design your workup to be entirely anhydrous.
Issue 3: I'm Getting an Unbreakable Emulsion During Extraction.
Question: When I try to perform a liquid-liquid extraction, I'm forming a stable emulsion that won't separate. How can I resolve this?
Answer: Emulsions are often caused by the presence of fine particulate matter or amphiphilic impurities that stabilize the interface between the organic and aqueous layers. Vigorous shaking can exacerbate this issue.[11]
Troubleshooting Steps:
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without forming a stable emulsion.[11][12]
-
Breaking the Emulsion:
-
Add Brine: As with improving extraction efficiency, adding a saturated brine solution can help break emulsions by increasing the polarity of the aqueous phase.[11]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for a completely anhydrous workup?
A1: A truly anhydrous workup avoids any contact with water. The general workflow is as follows:
-
Reaction Quench (if necessary): Use a non-aqueous method as described in Issue 1.
-
Removal of Solids: If your reaction mixture contains solid byproducts (e.g., salts from a cross-coupling reaction), they can be removed by filtration. Use a sintered glass funnel or a Büchner funnel with filter paper, and wash the solid cake with a small amount of anhydrous solvent to recover any adsorbed product.[13]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified by non-aqueous methods such as:
-
Recrystallization: Dissolve the crude material in a minimum amount of a hot, anhydrous solvent and allow it to cool slowly to form crystals.[14][15]
-
Column Chromatography: Adsorb the crude material onto a small amount of silica gel or celite and purify using flash chromatography with anhydrous solvents. For basic heterocycles, consider adding 0.1-1% triethylamine to the eluent to prevent streaking on the silica gel column.[16]
-
Distillation: For volatile, thermally stable liquids, vacuum distillation can be an excellent purification method as it avoids the use of solvents altogether.[16]
-
Q2: How do I choose a suitable drying agent for my organic solution?
A2: If a minimal amount of water was introduced (e.g., from a brine wash), a drying agent is necessary to remove trace water from the organic solution before solvent evaporation.
-
Magnesium Sulfate (MgSO₄): A fast and effective drying agent, but it is slightly acidic and may not be suitable for acid-sensitive compounds.[12] It is a fine powder, so care must be taken to filter it completely.[10][12]
-
Sodium Sulfate (Na₂SO₄): A neutral and inexpensive drying agent, but it is slower and has a lower capacity than MgSO₄.[12] It is a good choice for routine applications.
-
Calcium Chloride (CaCl₂): A very effective drying agent, but it can form complexes with alcohols, amines, and some carbonyl compounds, so it should be used with caution.
-
Molecular Sieves (3Å or 4Å): Excellent for rigorously drying solvents but are generally not used for drying solutions containing product due to potential adsorption of the product.
| Drying Agent | Acidity | Speed | Capacity | Comments |
| MgSO₄ | Slightly Acidic | Fast | High | Fine powder, can be difficult to filter.[12] |
| Na₂SO₄ | Neutral | Slow | Low | Granular, easy to filter.[12] |
| CaCl₂ | Neutral | Fast | High | Can complex with alcohols and amines. |
| K₂CO₃ | Basic | Medium | Medium | Good for drying basic compounds. |
Q3: Can I use column chromatography as my primary workup step?
A3: Yes, for small-scale reactions, directly loading the crude reaction mixture onto a silica gel column (after filtering any solids) is a very common and efficient workup and purification strategy. This is often referred to as a "filter-plug" or direct loading. This minimizes handling and potential loss of the product. However, ensure your compound is stable on silica gel.[17] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any decomposition has occurred.
Visualizing the Workflow: Decision-Making in Anhydrous Workups
The following diagram illustrates a decision-making process for choosing an appropriate anhydrous workup strategy.
Caption: A flowchart to guide the selection of an appropriate anhydrous purification method.
Experimental Protocol: Anhydrous Filtration and Concentration
This protocol describes a general procedure for removing solid byproducts from a reaction mixture under anhydrous conditions.
Materials:
-
Oven-dried round-bottom flask
-
Oven-dried Büchner or sintered glass funnel
-
Filter flask
-
Rubber filter adapter (if using a Büchner funnel)
-
Filter paper (if using a Büchner funnel)
-
Anhydrous solvent (e.g., ethyl acetate, DCM)
-
Spatula
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the filtration apparatus (filter flask, adapter, and funnel) and ensure it is dry. If the compound is air-sensitive, perform the filtration under a blanket of inert gas.
-
Transfer Slurry: Transfer the crude reaction mixture (a slurry of solid byproducts in the reaction solvent) to the funnel. Use a spatula to help transfer the solid.
-
Rinse: Rinse the original reaction flask with a small amount of anhydrous solvent and pour this rinse over the solid cake in the funnel to ensure complete transfer and to wash any adsorbed product from the solids.
-
Wash the Cake: Wash the solid filter cake with two or three small portions of fresh anhydrous solvent. This helps to recover all of the soluble product.
-
Collect Filtrate: The filtrate, containing your desired product, is collected in the filter flask.
-
Concentration: Transfer the filtrate to a clean, dry round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is now ready for further purification (e.g., chromatography or recrystallization).
References
- 1. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. studymind.co.uk [studymind.co.uk]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Imidazopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving imidazopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield, minimize side reactions, and troubleshoot common issues encountered during the synthesis of these vital heterocyclic compounds. The imidazopyridine core is a privileged structure in medicinal chemistry, and mastering its functionalization via C-C bond formation is crucial for the rapid development of novel therapeutics.[1][2][3]
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the practical challenges you may face at the bench.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common and frustrating issues encountered during the Suzuki-Miyaura coupling of imidazopyridines, providing a systematic approach to problem-solving.
Problem 1: Low to No Yield of the Desired Coupled Product
Q: I've set up my Suzuki reaction with a halogenated imidazopyridine and a boronic acid, but I'm seeing very little or no formation of my desired product. What are the likely causes and how can I fix this?
A: This is a multifaceted problem often stemming from several key areas: the catalyst system, reaction conditions, or the integrity of your starting materials. Let's break down the diagnostic process.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
1. Starting Material Integrity:
-
Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl derivatives, are susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with -H) and oxidation.[4][5][6]
-
Symptom: You observe a significant amount of the de-boronated arene in your crude reaction mixture.
-
Solution:
-
Use Boronate Esters: Convert the boronic acid to a more stable pinacol or MIDA ester.[5] MIDA boronates are particularly robust and can be used in a "slow release" strategy.[5]
-
Fresh Reagents: Use freshly purchased or recently purified boronic acid. Store under inert gas and in a refrigerator.
-
Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.[7]
-
-
2. Ineffective Catalyst System:
The choice of palladium precursor and, critically, the ligand is paramount, especially for challenging substrates like electron-rich imidazopyridines or sterically hindered partners.[8][9]
-
Cause: Standard catalysts like Pd(PPh₃)₄ may be inefficient for imidazopyridine couplings due to the coordinating nature of the nitrogen atoms in the substrate, which can lead to catalyst poisoning.[10]
-
Solution: Ligand Selection is Key
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for challenging couplings. They promote the rate-limiting oxidative addition step and facilitate reductive elimination.[7][11] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Fu groups.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, often effective when phosphine ligands fail. PEPPSI-type precatalysts are common choices.[7]
-
Recommended Catalyst Systems for Imidazopyridines:
| Catalyst/Ligand System | Substrate Type | Key Advantages |
| Pd(OAc)₂ / SPhos | General imidazopyridine bromides/chlorides | High activity, good for sterically hindered substrates. |
| Pd₂(dba)₃ / XPhos | Electron-rich or hindered imidazopyridines | Excellent for challenging couplings, high stability. |
| Pd(PPh₃)₄ | Simple, unhindered imidazopyridine bromides | Can be effective for straightforward reactions.[1] |
| PEPPSI-IPr (NHC Precatalyst) | Electron-rich imidazopyridine chlorides | Highly active for unreactive chlorides.[12] |
3. Suboptimal Reaction Conditions:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13][14] Its strength and solubility can dramatically influence the yield.
-
Solvent Choice: The solvent must solubilize all components and be stable at the reaction temperature.
-
Common Choices: Toluene, 1,4-dioxane, or DMF, often with a small amount of water (e.g., 4:1 or 5:1 organic:water) to aid in dissolving the base and facilitating the catalytic cycle.[1]
-
-
Temperature & Method:
-
Conventional Heating: Temperatures typically range from 80-120 °C.
-
Microwave Irradiation: This is a powerful tool for imidazopyridine couplings, often leading to dramatically reduced reaction times (minutes vs. hours) and improved yields.[16][17][18] Temperatures of 120-150 °C for 15-30 minutes are common starting points.
-
Problem 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm isolating a mixture of products, making purification difficult. How do I identify and suppress these side reactions?
A: The main culprits are typically dehalogenation of your starting material and homocoupling of the boronic acid.
Troubleshooting Side Reactions:
Caption: Common side reactions in Suzuki coupling and their solutions.
1. Dehalogenation:
-
Identification: You observe the corresponding imidazopyridine where the halogen has been replaced by a hydrogen atom. This is particularly common with electron-deficient N-heterocycles and more reactive halides (I > Br > Cl).[13]
-
Mechanism: Believed to proceed via the formation of a palladium-hydride (Pd-H) species, which can arise from the base or solvent.[19]
-
Suppression Strategies:
-
Change the Base: Avoid strong alkoxide bases. K₃PO₄ or Cs₂CO₃ are often better choices.[13]
-
Solvent System: Use aprotic solvents like dioxane or toluene instead of alcohols.
-
Switch Halide: If possible, use the less reactive aryl chloride instead of the bromide or iodide. This will require a more active catalyst system (see Problem 1).[13]
-
2. Homocoupling:
-
Identification: You observe a biaryl product formed from two molecules of your boronic acid coupling together (R-R).
-
Mechanism: Often promoted by the presence of oxygen or if using a Pd(II) source that is not efficiently reduced to the active Pd(0) state.[19]
-
Suppression Strategies:
-
Rigorous Degassing: Before heating, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[20]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon) for the entire duration.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize side reactions that occur during the in-situ reduction of Pd(II) salts.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen should I use on my imidazopyridine: Cl, Br, or I?
A: The choice of halogen is a trade-off between reactivity and the propensity for side reactions.
-
Reactivity Order: I > Br > Cl. The C-I bond is the weakest and undergoes oxidative addition most readily.
-
Side Reaction Propensity (Dehalogenation): I > Br > Cl.[13]
-
Recommendation: Aryl bromides are often the "sweet spot," offering good reactivity with manageable side reactions. Aryl chlorides are cheaper and less prone to dehalogenation but require more active (and expensive) catalyst systems.[11][21] Iodides are highly reactive but can be problematic for dehalogenation.
Q2: How do I properly set up and degas my reaction?
A: Proper technique is critical for reproducibility and minimizing side reactions, especially homocoupling.
Protocol: General Setup for Suzuki-Miyaura Coupling
-
Vessel Prep: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated imidazopyridine (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Add Catalyst: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1-2 times the mol% of Pd).
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Final Degas: Bubble inert gas through the stirred solution for 10-15 minutes.
-
Execution: Heat the reaction to the desired temperature with vigorous stirring. For microwave reactions, place the sealed vial in the microwave reactor.[18]
-
Workup & Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate. Purify the crude product by column chromatography.[17][22]
Q3: Can I run this reaction open to the air?
A: It is strongly discouraged. While some modern, highly stable precatalysts show some air tolerance, oxygen promotes the homocoupling of boronic acids and can oxidize the Pd(0) catalyst to an inactive state. For consistent and high-yielding results, maintaining an inert atmosphere is best practice.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing Cross-Coupling on the Imidazopyridine Core
Welcome to the technical support center for imidazopyridine functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging the power of cross-coupling chemistry to modify the imidazopyridine scaffold. The unique electronic properties of this N-heterocycle—a cornerstone in many pharmacologically active molecules—present distinct challenges and opportunities in catalyst selection and reaction optimization.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven experience.
Part 1: Core Issues & General Troubleshooting
This section addresses broad challenges that can manifest across different types of cross-coupling reactions. Always start your troubleshooting here before moving to reaction-specific advice.
FAQ 1: My reaction shows no conversion, or the yield is consistently low (<10%). Where do I begin?
This is the most common issue and typically points to a fundamental problem with one of three areas: reagent integrity, atmospheric control, or an inappropriate catalyst system.
Causality Explained: The imidazopyridine core is an electron-rich heterocycle. This property can make the initial, rate-limiting oxidative addition of the palladium(0) catalyst to the aryl halide more challenging compared to electron-deficient systems.[3] Furthermore, the nitrogen atoms in the core can act as coordinating ligands, potentially sequestering the active catalyst and inhibiting turnover.[4] A successful reaction requires a catalyst system potent enough to overcome these hurdles and reaction conditions that are scrupulously maintained.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
-
Reagent Integrity:
-
Organoboron Reagents (Suzuki): Boronic acids are prone to degradation (protodeboronation), especially upon storage.[5] Confirm its purity. If in doubt, use a freshly opened bottle or consider a more stable boronate ester (e.g., pinacol ester).
-
Bases: Many bases (e.g., K₃PO₄, NaOtBu) are hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. The efficacy of the base is critical for the transmetalation step.[5]
-
Solvents & Amines: Ensure all solvents are anhydrous and reagents like amines are purified to remove water, which can lead to hydrodehalogenation side reactions.[6]
-
-
Inert Atmosphere:
-
Catalyst System Evaluation:
-
If using a standard catalyst like Pd(PPh₃)₄ fails, it is likely not active enough for this substrate class. For electron-rich N-heterocycles, a more specialized catalyst system is almost always required.[5] Refer to the reaction-specific guides below.
-
FAQ 2: My reaction starts but then stalls, and I see a black precipitate (Palladium black). What is happening?
This indicates catalyst decomposition. The active, soluble Pd(0) species is crashing out of the catalytic cycle as insoluble, inactive palladium metal.
Causality Explained: The stability of the palladium-ligand complex is paramount. If the ligand is not bulky or electron-donating enough, it can dissociate from the metal center, leading to aggregation. High temperatures can also accelerate this process. N-Heterocyclic Carbene (NHC) ligands are known to form particularly strong bonds with palladium, leading to highly stable and active catalysts that resist decomposition.[7][8]
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).
-
Switch to a More Robust Ligand: This is the most effective solution.
-
Phosphine Ligands: Move from simple phosphines like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., the Buchwald ligand family: SPhos, XPhos, RuPhos).[5]
-
NHC Ligands: Consider switching to an N-Heterocyclic Carbene (NHC) ligand system, such as those found in PEPPSI™-type precatalysts. These are often more thermally stable.[5][8]
-
-
Use a Precatalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[9] These often provide more consistent and reliable generation of the active Pd(0) species.
Part 2: Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling
-
Goal: Formation of C-C bonds (e.g., aryl-aryl, aryl-alkyl).
-
Challenge: Overcoming the electron-rich nature of the imidazopyridine for efficient oxidative addition and preventing common side reactions.
Q: My Suzuki coupling with a chloro-imidazopyridine is failing, but the corresponding bromo-imidazopyridine works. How do I activate the chloride?
Causality Explained: The C-Cl bond is significantly stronger and less polar than the C-Br bond, making the oxidative addition of Pd(0) much more difficult. This step is often the rate-limiting step of the entire catalytic cycle. To overcome this energy barrier, the palladium center must be made exceptionally electron-rich and reactive.[10] This is achieved through the use of highly electron-donating ligands.
Caption: Catalyst selection logic for Suzuki and Buchwald-Hartwig reactions.
Catalyst System Recommendations for Aryl Chlorides:
| Component | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, or preferably a Buchwald G3/G4 Precatalyst. | Precatalysts ensure efficient and reproducible generation of the active Pd(0) catalyst.[9] |
| Ligand | 1. Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhos. | These are sterically bulky and strongly electron-donating, which accelerates both oxidative addition and reductive elimination.[5][11] |
| 2. N-Heterocyclic Carbenes (NHCs): IPr, SImes (often in PEPPSI precatalysts). | NHCs are powerful σ-donors that form highly stable and active catalysts, ideal for challenging substrates.[5][8] | |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | Strong, non-nucleophilic bases are required. K₃PO₄ is often an excellent starting point for difficult couplings.[5] |
| Solvent | Toluene, Dioxane, or THF/H₂O mixtures. | Solvent choice can be critical for solubility and reaction rate. Screening is often necessary. |
Q: I am seeing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I suppress this?
Causality Explained: Boronic acid homocoupling is typically promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway on a Pd(II) species.[6][11] It can also occur if the transmetalation step is slow relative to other pathways.
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously free of oxygen using methods described in FAQ 1.
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring rapid reduction of a Pd(II) source can sometimes help, though a robust ligand is more important.
-
Lower the Temperature: Homocoupling can sometimes be disfavored at lower temperatures.
-
Check Boronic Acid Quality: Old or impure boronic acids can sometimes contain impurities that promote side reactions.
B. Buchwald-Hartwig Amination
-
Goal: Formation of C-N bonds.
-
Challenge: The amine substrate can be both a nucleophile and a ligand, leading to complex equilibria and potential catalyst inhibition. The choice of ligand is critical to favor the productive catalytic cycle.[12]
Q: My amination reaction with a primary amine is giving low yields, but it works well with secondary amines. What should I change?
Causality Explained: Primary amines (R-NH₂) have different steric and electronic profiles than secondary amines (R₂NH). They can coordinate to the palladium center differently, and the resulting amide intermediates have different stabilities. Catalyst systems are often highly optimized for a specific class of amine. Generally, coupling primary amines requires more sterically hindered and electron-rich ligands to promote the difficult C-N reductive elimination step and prevent catalyst inhibition.[12][13]
Ligand and Base Recommendations:
| Amine Type | Recommended Ligands | Recommended Base | Rationale |
| Secondary Amines | Xantphos, BINAP, dppf | NaOtBu, LHMDS | Bidentate ligands often work well by stabilizing the catalyst complex.[12] |
| Primary Amines | Buchwald Ligands: BrettPhos, RuPhos | NaOtBu, K₃PO₄ | Very bulky monophosphine ligands are needed to facilitate the C-N bond-forming reductive elimination.[14] |
| Coordinating Amines | BIAN-NHC Ligands: (e.g., BIAN-INon) | K₂CO₃, Cs₂CO₃ | For amines containing other heterocycles (e.g., oxazoles, thiazoles), specialized large-but-flexible ligands may be required to prevent catalyst inhibition.[15] |
Q: I am observing significant hydrodehalogenation (replacement of the halide with -H). What is the cause?
Causality Explained: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. The proton source is often trace water in the reaction, or in some cases, the amine itself or impurities within it.[6] The choice of base can also influence this pathway.
Troubleshooting Steps:
-
Scrupulous Drying: Ensure all reagents (amine, solvent) and glassware are rigorously dry. Distill the amine if its purity is questionable.
-
Screen Bases: The rate of hydrodehalogenation can be base-dependent. Switch from a strong alkoxide base like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) and observe the effect.
-
Use a High-Purity Amine: Ensure the amine is of the highest possible purity.
C. Sonogashira & Heck Couplings
Q: My Sonogashira coupling is sluggish and requires high temperatures. How can I improve it?
Causality Explained: Sonogashira couplings on electron-rich heterocycles can suffer from a slow oxidative addition step.[16] The reaction typically relies on a dual Pd/Cu catalytic system, and the efficiency can be sensitive to the solvent, base, and the presence of additives.
Troubleshooting Steps:
-
Increase Temperature/Use a Sealed Vessel: For sluggish aryl bromides, temperatures of 80-100 °C may be necessary.[16]
-
Solvent & Base: A common and effective system is using the amine base (e.g., Triethylamine, Diisopropylamine) as the solvent or co-solvent with THF or DMF.[16][17]
-
Catalyst Choice: While Pd(PPh₃)₂Cl₂ is classic, systems based on more electron-rich phosphine or NHC ligands can accelerate the reaction and allow for lower temperatures.
-
Copper Co-catalyst: Ensure you are using a fresh, high-quality source of CuI. The reaction is often run "copper-free," but for challenging substrates, the addition of 5-10 mol% CuI is often beneficial.[17]
Q: My Heck reaction is giving a mixture of regioisomers (α- vs β-substitution on the alkene). How can I control selectivity?
Causality Explained: The regioselectivity of the Heck reaction is determined by the migratory insertion step. The choice of ligand and additives can influence which isomer is formed. For terminal olefins, the reaction typically yields the trans substituted product.[18]
Troubleshooting Steps:
-
Ligand Modification: Bidentate phosphine ligands can sometimes enforce greater regioselectivity compared to monodentate ligands.
-
Reaction Conditions: The polarity of the solvent and the nature of the base can influence the outcome. Screening different conditions (e.g., DMF vs. Acetonitrile) is recommended.[19]
-
Additives: In some cases, the addition of silver salts (e.g., Ag₂CO₃) can act as halide scavengers and improve selectivity and yield.
Part 3: General Experimental Protocol (Suzuki-Miyaura)
This protocol serves as a robust starting point for coupling an aryl bromide on the imidazopyridine core with an arylboronic acid using a modern catalyst system.
Materials:
-
Bromo-imidazopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely ground)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-imidazopyridine, arylboronic acid, base, and palladium precatalyst.[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
- 1. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Open Flask: The Hitchhiker’s Guide to RAE Cross-Coupling [openflask.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Improving reaction times for imidazopyridine synthesis with microwave heating
Welcome to the technical support center for the rapid synthesis of imidazopyridines utilizing microwave-assisted heating. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic routes. As your virtual application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when transitioning to or optimizing microwave-assisted imidazopyridine synthesis.
Q1: What are the primary advantages of using microwave heating for imidazopyridine synthesis over conventional methods?
Microwave-assisted synthesis offers several key advantages, primarily a dramatic reduction in reaction time, often from hours to mere minutes.[1] This acceleration is due to the efficient and rapid heating of the reaction mixture through microwave irradiation, which interacts directly with polar molecules, leading to a uniform temperature distribution.[1] This method can also lead to higher yields and improved selectivity by minimizing the formation of by-products that can occur with prolonged heating in conventional methods.[1] Furthermore, the precise temperature control in modern microwave reactors reduces the risk of thermal degradation of sensitive compounds.[1]
Q2: How significant are the reaction time improvements with microwave heating?
The improvements can be substantial. Reactions that might take several hours or even days under conventional reflux can often be completed in minutes using microwave heating.[1][2] For instance, some imidazo[1,2-a]pyridine derivatives have been synthesized in as little as 60 seconds. This rapid heating is a key feature of microwave-assisted organic synthesis.[3]
Q3: Are there specific safety precautions I need to take when using a microwave reactor for organic synthesis?
Absolutely. Safety is paramount. Always use a microwave reactor specifically designed for laboratory use, not a domestic kitchen microwave.[4][5][6] These specialized reactors have built-in safety features to handle pressure, contain potential explosions, and monitor the reaction temperature and pressure in real-time.[4][6][7] It is crucial to use appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and gloves.[5] Ensure that reaction vessels are not sealed airtight to prevent dangerous pressure buildup, unless the system is specifically designed for high-pressure reactions.[5][6][8] Be aware of the potential for superheating, especially with viscous samples, and ensure adequate stirring.[4]
Q4: Can I use any solvent in a microwave reactor?
The choice of solvent is critical. Solvents with high dielectric constants (polar solvents) absorb microwave energy efficiently and heat up quickly. Common choices for imidazopyridine synthesis under microwave conditions include acetonitrile and methanol. In some cases, solvent-free (neat) reactions can be highly effective, offering a greener chemistry approach.[9] Non-polar solvents, like toluene, are poor microwave absorbers and may not heat the reaction mixture effectively unless a susceptor is used.[9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the microwave-assisted synthesis of imidazopyridines.
Issue 1: Low or No Product Yield
A low yield is a common frustration. Here’s a systematic approach to diagnosing and resolving the issue.
Possible Causes & Solutions:
-
Incorrect Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Incrementally increase the reaction temperature in 20-40°C steps.[9] Monitor the reaction by thin-layer chromatography (TLC) at each temperature to find the optimal point. Be cautious of excessively high temperatures which can lead to degradation.
-
-
Insufficient Reaction Time: While microwave reactions are fast, some transformations still require a specific duration.
-
Solution: Increase the reaction time in small increments (e.g., 5-10 minutes) and monitor the progress.
-
-
Poor Microwave Absorption: The chosen solvent may not be efficiently absorbing microwave energy.
-
Solution: Switch to a more polar solvent. If the reagents themselves are non-polar, a small amount of a polar co-solvent or an ionic liquid can be added to improve heating.
-
-
Reagent Purity and Stoichiometry: Impure starting materials or incorrect molar ratios can significantly impact the yield.
-
Solution: Ensure the purity of your 2-aminopyridine, aldehyde, and other reactants. Verify the stoichiometry and consider using a slight excess of one of the reagents.
-
Experimental Workflow for Yield Optimization
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Significant By-products or Charring
The appearance of unexpected spots on your TLC plate or a darkened, tar-like reaction mixture indicates side reactions or decomposition.
Possible Causes & Solutions:
-
Excessive Temperature: Overheating is a common cause of by-product formation and decomposition.[9]
-
Solution: Reduce the reaction temperature. Even a 10-20°C decrease can have a significant impact.
-
-
Localized Superheating: In viscous mixtures or reactions with poor stirring, "hot spots" can develop, leading to localized decomposition.[4]
-
Solution: Ensure efficient stirring throughout the reaction. For very viscous mixtures, consider adding a small amount of a high-boiling, polar solvent to improve heat distribution.
-
-
Prolonged Reaction Time: Even at an optimal temperature, extended heating can lead to the degradation of the desired product.
-
Solution: Reduce the reaction time. Monitor the reaction closely to identify the point of maximum product formation before significant decomposition begins.
-
Table 1: Recommended Starting Conditions for Microwave-Assisted Imidazopyridine Synthesis
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (min) |
| 2-Aminopyridine | Aryl Aldehyde | Acetic Acid | Acetonitrile | 120-150 | 10-30 |
| 2-Aminopyridine | α-Haloketone | None | Ethanol | 100-140 | 5-20 |
| 2-Aminopyridine | Arylglyoxal, Alkyne | Boron trifluoride etherate | Acetonitrile | 85 | 40-120 |
Note: These are general starting points. Optimization will be required for specific substrates.
Issue 3: Incomplete Reaction
If you observe a significant amount of starting material remaining after the reaction, consider the following.
Possible Causes & Solutions:
-
Sub-optimal Temperature or Time: Similar to low yield, the reaction may not have been subjected to sufficient energy or duration.
-
Solution: Refer to the solutions for "Low or No Product Yield" and systematically increase the temperature and/or time.
-
-
Catalyst Inactivity: If your specific reaction requires a catalyst, it may be inactive or used in an insufficient amount.
-
Solution: Use a fresh batch of catalyst and consider increasing the catalyst loading.
-
-
Microwave Power Setting: The power setting on the microwave reactor can influence the rate of heating.
-
Solution: For reactions that are slow to heat, a higher initial power setting can be used to reach the target temperature more rapidly. Modern reactors often automate this process.[11]
-
General Imidazopyridine Synthesis Pathway
The synthesis of imidazopyridines typically proceeds through the initial formation of a pyridinium salt intermediate, followed by an intramolecular cyclization.[12]
Caption: A simplified reaction pathway for imidazopyridine synthesis.
Concluding Remarks
Microwave-assisted synthesis is a powerful tool for accelerating the synthesis of imidazopyridines. By understanding the fundamental principles of microwave heating and adopting a systematic approach to troubleshooting, researchers can significantly enhance their productivity and success in synthesizing these valuable heterocyclic compounds. Always prioritize safety and consult the user manual for your specific microwave reactor.
References
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Considerations for Microwave Synthesis [cem.com]
- 5. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 6. Microwave Safety [k-state.edu]
- 7. scribd.com [scribd.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Purification of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Welcome to the technical support guide for the purification of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 123531-24-8). This document is designed for researchers, medicinal chemists, and process development professionals who work with this important heterocyclic intermediate. As a key building block in the synthesis of novel therapeutics, including anticancer agents, achieving high purity is critical for downstream success.[1] This guide provides in-depth, experience-driven answers to common purification challenges, complete with detailed protocols and troubleshooting logic.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: My final product has low purity. What are the likely impurities and how can I prevent them?
Question: My post-synthesis analysis (TLC, LC-MS, or NMR) of this compound shows several persistent impurities. What are their probable identities and, more importantly, how can they be minimized from the start?
Answer: This is a frequent challenge stemming from the synthesis and workup conditions. The impurities are typically unreacted starting materials or side-products formed during the reaction. The most significant and common impurity is the corresponding carboxamide, formed via hydrolysis of the nitrile group.
Causality and Prevention:
-
Hydrolysis to Carboxamide: The primary impurity is often 6-chloroimidazo[1,2-a]pyridine-3-carboxamide . The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions, particularly during aqueous workups at elevated temperatures.[1]
-
Preventative Strategy: To suppress the formation of this byproduct, it is crucial to manage the workup conditions carefully. Perform any aqueous quenching or basification at a low temperature (e.g., 0-5°C).[1] An alternative is to use an anhydrous workup, for instance, by using magnesium sulfate to remove water instead of an aqueous sodium carbonate wash.[1]
-
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 2-amino-5-chloropyridine or 3-amino-6-chloropyridazine can carry through.[1][2]
-
Preventative Strategy: Ensure the reaction goes to completion through careful monitoring by TLC or LC-MS. Optimizing reaction stoichiometry and time can significantly reduce this issue.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Formation Pathway | Prevention & Mitigation |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide | Imidazopyridine core with -CONH₂ at position 3 | Hydrolysis of the nitrile group during aqueous workup.[1] | Perform aqueous workup at low temperatures (0-5°C); use anhydrous drying agents; avoid prolonged exposure to strong acids/bases.[1] |
| 2-Amino-5-chloropyridine | Pyridine ring with -NH₂ and -Cl | Unreacted starting material from the initial condensation step.[1] | Monitor reaction completion; can be removed via an acidic wash during extraction or by chromatography. |
| Bromoacetonitrile | Br-CH₂-CN | Unreacted reagent from the cyclization step.[1] | Use appropriate stoichiometry; highly volatile and often removed during solvent evaporation. |
FAQ 2: My recrystallization is failing. The compound "oils out" or my yield is extremely low. How can I fix this?
Question: I am struggling to find a suitable solvent system for recrystallizing this compound. It frequently "oils out" upon cooling, or I get very poor recovery. What is a reliable method?
Answer: Recrystallization challenges with this class of compounds are common and usually related to solubility profiles and melting points. The imidazo[1,2-a]pyridine core is relatively lipophilic and rigid, leading to low aqueous solubility.[3] "Oiling out" typically occurs when the solute's melting point is below the boiling point of the solvent or when the solution becomes excessively supersaturated.[4]
Systematic Approach to Recrystallization:
-
Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A two-solvent system (one "soluble" solvent, one "anti-solvent") is often effective.
-
Good "Soluble" Solvents: Ethyl Acetate, Acetone, Dichloromethane (DCM), Acetonitrile.
-
Good "Anti-Solvents": n-Hexane, Heptane, Diethyl Ether.
-
Literature-Proven System: A mixture of Ethyl Acetate and n-Hexane has been successfully used.[2]
-
-
Troubleshooting "Oiling Out":
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes supersaturation.
-
Lower the Initial Concentration: Use more of the "soluble" solvent to ensure the compound doesn't come out of solution above its melting point.
-
Add a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal can induce proper crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
-
Workflow: Troubleshooting Recrystallization
References
Technical Support Center: Troubleshooting Poor Reactivity in 6-Halogenoimidazo[1,2-a]pyridine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 6-halogenoimidazo[1,2-a]pyridine scaffolds. This bicyclic nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, but its unique electronic properties can lead to frustratingly poor reactivity in common C-C and C-N bond-forming reactions.[1]
This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial problems. Addressing these points can often resolve straightforward issues without extensive re-optimization.
Q1: My Suzuki/Buchwald-Hartwig/Sonogashira reaction shows no product formation or very low conversion. What are the first things I should check?
A1: Before delving into complex optimization, always verify the fundamentals. Low reactivity often stems from catalyst deactivation or compromised reagents.[2]
Initial Troubleshooting Workflow:
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I see a lot of black precipitate (palladium black) in my reaction flask. What does this mean?
A2: The formation of palladium black is a visual indicator of catalyst decomposition. The active, soluble Pd(0) species has crashed out of the catalytic cycle and is no longer participating in the reaction.
Causality & Solutions:
-
Ligand Instability: The phosphine ligand may be oxidizing or degrading, leaving the palladium center unprotected. Consider switching to a more robust, sterically hindered ligand like an N-heterocyclic carbene (NHC) or a biarylphosphine ligand (e.g., XPhos, SPhos).
-
High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[2] Determine the lowest effective temperature for your reaction by running a temperature screen (e.g., 80°C, 100°C, 120°C).
-
Inadequate Inert Atmosphere: Oxygen can degrade both the ligand and the Pd(0) center. Improve your degassing technique (e.g., use three freeze-pump-thaw cycles instead of just sparging with inert gas).
Q3: My main side product is the hydrodehalogenated imidazo[1,2-a]pyridine. Why is this happening?
A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common parasitic reaction.[2] It typically arises from sources of protons or hydrides in the reaction mixture.
Causality & Solutions:
-
Moisture: Water is a primary proton source. Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry bases thoroughly.
-
Base Choice: The choice of base can significantly influence this side reaction. For instance, in some systems, using a weaker base like K₃PO₄ or Cs₂CO₃ instead of a very strong one like NaOt-Bu can minimize hydrodehalogenation.
-
Reagent Impurities: Impurities in the amine (for Buchwald-Hartwig) or boronic acid can act as hydrogen donors.[2] Use high-purity reagents.
In-Depth Troubleshooting Guides
If the initial checks do not solve the problem, a more systematic approach is required. The imidazo[1,2-a]pyridine core presents unique challenges due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, effectively poisoning it. This is analogous to the well-documented "2-pyridyl problem".[3][4]
Guide 1: Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but can be challenging with 6-halogenoimidazo[1,2-a]pyridines, especially less reactive chloro- and bromo-derivatives.[5][6]
Problem: Poor reactivity of 6-bromo or 6-chloroimidazo[1,2-a]pyridine.
The reactivity order for the halogen is I > Br > Cl . While 6-iodo derivatives are most reactive, they can be less stable or synthetically inaccessible. 6-Bromo and 6-chloro substrates are common but often require highly active catalyst systems.
Underlying Cause: The oxidative addition of the C-X bond to the Pd(0) center is the rate-limiting step. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bond, making its activation more difficult. Furthermore, substituents on the imidazo[1,2-a]pyridine ring can influence reactivity. For instance, derivatives unsubstituted at the C(2) position have been shown to be poorly reactive.[5]
Solutions & Optimization Strategy:
-
Catalyst & Ligand Selection is Critical: For unreactive aryl chlorides and electron-rich heteroaryl halides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] You must use a catalyst system designed for challenging substrates.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources that are activated in situ. |
| Ligand | Bulky, electron-rich biarylphosphines: XPhos, SPhos, RuPhos | These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species, preventing decomposition.[6] |
| Pre-formed Catalysts | XPhos-Pd-G3, SPhos-Pd-G3 | These highly active, commercially available precatalysts ensure reliable formation of the active catalytic species. |
-
Optimize the Base and Solvent: The choice of base and solvent is interdependent and crucial for both transmetalation and catalyst stability.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong inorganic bases are often effective. K₃PO₄ is a good starting point as it is less harsh than alkoxides. |
| Solvent | 1,4-Dioxane, Toluene, DME, often with water | Aprotic polar solvents are standard. The addition of water can sometimes accelerate the reaction.[8][9] Strong bases like NaOH or Ba(OH)₂ in DME or THF have also proven effective for enhancing yields and shortening reaction times.[7] |
Problem: Significant formation of boronic acid homocoupling product (biaryl of the coupling partner).
Underlying Cause: This side reaction is primarily caused by the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.[2]
Solutions:
-
Rigorous Degassing: As mentioned in the FAQs, ensure your solvent is thoroughly deoxygenated.
-
Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), though it may be less active for the primary reaction.
-
Control Temperature: Lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[2]
Guide 2: Buchwald-Hartwig Amination Issues
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds. However, the reaction is highly sensitive to the ligand, base, and substrate.[10]
Problem: No C-N coupling with a 6-chloroimidazo[1,2-a]pyridine.
Underlying Cause: This is one of the more challenging transformations. The combination of an unreactive aryl chloride with a potentially inhibiting heterocyclic core requires a state-of-the-art catalyst system.[11] The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] A failure at any step will halt the reaction.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Solutions & Optimization Strategy:
-
Ligand is Paramount: For this transformation, first-generation ligands (e.g., PPh₃) or even bidentate ligands like BINAP and DPPF may be insufficient.[10][11] You must use modern, highly active, sterically hindered monophosphine ligands.
-
Recommended Ligands:
-
Josiphos-type ligands (e.g., CyPF-t-Bu): Excellent for a broad range of substrates.
-
Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos): Specifically designed for challenging couplings, including heteroaryl chlorides and primary amines.[12]
-
-
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[11]
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄). NaOt-Bu is often the most effective, but LHMDS can be superior in some cases.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reaction components.
-
Recommended Solvents: Toluene, 1,4-Dioxane, or tert-Butanol.
-
Guide 3: Sonogashira Coupling Issues
The Sonogashira coupling is an excellent method for installing alkyne functionalities.[13] The primary challenge is often suppressing the homocoupling of the terminal alkyne (Glaser coupling).
Problem: Low yield of the desired alkynylated product and significant formation of a symmetrical di-alkyne byproduct.
Underlying Cause: The traditional Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), which is highly effective at promoting the desired reaction but also catalyzes the oxidative homocoupling of the alkyne, especially if oxygen is present.[13][14]
Solutions & Optimization Strategy:
-
Employ Copper-Free Conditions: Modern protocols have been developed that circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[15][16]
-
Methodology: These reactions typically use a higher loading of a palladium catalyst and a suitable base in a solvent like THF or DMF. An amine often serves as both the base and a solvent.
-
Recommended Catalyst: PdCl₂(PPh₃)₂ is a robust catalyst for these conditions.[16]
-
Recommended Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA).
-
-
If Using Copper, Rigorously Exclude Oxygen: If a copper-free system is not providing good results, you may need to use the traditional Pd/CuI system. In this case, ensuring a completely anaerobic environment is paramount. Use freeze-pump-thaw degassing and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening (Suzuki Coupling)
This protocol is designed to quickly identify a promising catalyst system for a challenging 6-chloroimidazo[1,2-a]pyridine coupling.
-
Array Setup: In an array of vials inside a glovebox, add the 6-chloroimidazo[1,2-a]pyridine (1.0 equiv), the desired boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Stock Solution Preparation: Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) in degassed solvent (e.g., dioxane). Prepare separate stock solutions for each ligand to be screened (e.g., XPhos, SPhos, RuPhos, 4.5 mol %) in the same solvent.
-
Dosing: Add the palladium stock solution to each vial. Then, add the respective ligand stock solution to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at a set temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude mixture by LC-MS or ¹H NMR with an internal standard to determine the conversion for each catalyst system.
Protocol 2: Standard Conditions for Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: To an oven-dried vial, add the 6-chloroimidazo[1,2-a]pyridine (1.0 equiv), the chosen ligand (e.g., XPhos, 2-4 mol %), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %), and the base (e.g., NaOt-Bu, 1.3 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C).
-
Monitoring & Workup: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structure-Activity Landscape of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives.[1] The introduction of a chlorine atom at the C6 position has proven to be a pivotal strategic decision in the design of novel therapeutic agents, modulating the electronic properties of the ring system and influencing ligand-target interactions. This guide provides an in-depth comparison of 6-chloroimidazo[1,2-a]pyridine derivatives, dissecting their structure-activity relationships (SAR) across different therapeutic areas, including oncology, infectious diseases, and mycology. We will explore the causal links between specific structural modifications and biological outcomes, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.
The 6-Chloroimidazo[1,2-a]pyridine Core: A Gateway to Diverse Bioactivities
The 6-chloroimidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system where a pyridine ring is fused to an imidazole ring. The chlorine atom at the 6-position is a key feature, as it is an electron-withdrawing group that can influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. This, in turn, affects the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding, halogen bonding, and π-π stacking.[2] The versatility of this scaffold allows for substitutions at various positions, primarily C2, C3, and C8, providing a rich landscape for SAR exploration.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research on 6-chloroimidazo[1,2-a]pyridine derivatives has focused on their potential as anticancer agents, with a particular emphasis on the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
SAR at the C2 and C3 Positions for PI3Kα Inhibition
Systematic modifications of the 6-chloroimidazo[1,2-a]pyridine scaffold have revealed critical insights into the structural requirements for potent and selective PI3Kα inhibition.
A study by Li et al. (2023) provides a compelling case for the importance of substituents at the C2 and C3 positions of the 6-chloroimidazo[1,2-a]pyridine core when attached to a quinazoline moiety. Their work demonstrated that the introduction of a methyl group at the C2 position and a substituted pyrazole at the C3 position of the imidazo[1,2-a]pyridine ring led to a significant enhancement in PI3Kα inhibitory activity.[5]
Table 1: Comparison of Anticancer Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives Targeting PI3Kα
| Compound ID | C2-Substituent | C3-Substituent | R-Group on Quinazoline | PI3Kα IC50 (nM) | HCC827 Cell IC50 (µM) |
| 13k | - | 6-(Imidazo[1,2-a]pyridin-6-yl) | Tetrahydropyran | 1.94 | 0.09 |
| 10q | - | 6-(Imidazo[1,2-a]pyridin-6-yl) with C2-COOCH3 | Pyridine (ortho-N) | - | >10 |
| 10h | - | 6-(Imidazo[1,2-a]pyridin-6-yl) with C2-COOC2H5 | Pyridine (ortho-N) | - | >10 |
| 13c | - | 6-(Imidazo[1,2-a]pyridin-6-yl) | Benzene | - | 0.43 |
| 13d | - | 6-(Imidazo[1,2-a]pyridin-6-yl) | 4-Fluorobenzene | - | 0.89 |
Data synthesized from Li et al. (2023).[5]
The data clearly indicates that a tetrahydropyran group on the quinazoline ring (compound 13k ) results in the most potent PI3Kα inhibition and cellular activity.[5] The authors attribute this to the formation of a conventional hydrogen bond with the Gln859 residue in the active site of the target protein. The introduction of an electron-withdrawing fluorine atom on the benzene ring (compound 13d versus 13c ) led to a decrease in activity, suggesting that the electronic properties of this substituent are crucial.[5]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer cell survival and proliferation, and the point of intervention for 6-chloroimidazo[1,2-a]pyridine-based inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Antitubercular Activity: Targeting the Cytochrome bc1 Complex (QcrB)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents.[6] Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with some targeting the QcrB subunit of the cytochrome bc1 complex, a crucial component of the electron transport chain.[7][8]
SAR of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamides
Research has demonstrated that the 6-chloro substitution is beneficial for antitubercular activity within the imidazo[1,2-a]pyridine-3-carboxamide series. A key finding is that the nature of the substituent at the C2 position and the carboxamide side chain at the C3 position significantly influences potency.
A notable example is the development of a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides. Within this series, the presence of a chlorine atom at the C6 position of the imidazo[1,2-a]pyridine ring was found to be favorable for activity.[6]
Table 2: Comparison of Antitubercular Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
| Compound Class | General Structure | Key Substitutions | Mtb H37Rv MIC90 (µM) |
| Imidazo[1,2-a]pyridine-3-carboxamides | Imidazo[1,2-a]pyridine core with carboxamide at C3 | C6-Cl, varied C2 and amide substituents | 0.069–0.174 |
| Imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine core | C6-Cl, varied C2 and C3 substituents | 0.03 - 5 |
Data synthesized from recent reviews on antitubercular imidazo[1,2-a]pyridines.[6][9]
The data highlights that 6-chloroimidazo[1,2-a]pyridine-3-carboxamides exhibit potent activity against M. tuberculosis. The lipophilicity and electronic nature of the substituents on the phenoxyethyl side chain also play a crucial role in modulating the antitubercular efficacy.
The following diagram illustrates a simplified workflow for the synthesis of these potent antitubercular agents.
Caption: Synthetic Workflow for Antitubercular Agents.
Antifungal Activity: Exploring Novel Mechanisms
The 6-chloroimidazo[1,2-a]pyridine scaffold has also been investigated for its antifungal properties, particularly against opportunistic pathogens like Candida and Aspergillus species.[1][10]
SAR of (6-Chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives
A recent study explored a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives for their anticandidal activity.[11] The SAR analysis revealed that the electronic nature and position of substituents on the phenyl ring significantly impact the antifungal efficacy.
Table 3: Comparison of Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives against Candida parapsilosis
| Compound ID | Phenyl Ring Substituent | MIC (µM) |
| Unsubstituted | H | 89.38 |
| 4-Cl | 4-Chloro | 19.36 |
| 4-F | 4-Fluoro | 20.14 |
| 4-NO2 | 4-Nitro | 21.58 |
| 2-Cl | 2-Chloro | 38.72 |
| 2-F | 2-Fluoro | 40.28 |
Data from N'guessan et al. (2025).[10][11]
The results demonstrate that electron-withdrawing substituents, particularly at the para-position of the phenyl ring, enhance the antifungal activity.[11] The 4-chloro substituted derivative exhibited the most potent activity. This highlights the importance of the electronic and steric properties of the substituent in the interaction with the fungal target.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.
Protocol 1: PI3Kα (p110α) Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PI3Kα.
Materials:
-
PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
TR-FRET detection reagents
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the PIP2/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader.
-
Calculate the percent inhibition and determine the IC50 values using appropriate software.[12]
Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 1.0) and then dilute to the final inoculum concentration.
-
Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Add 100 µL of the bacterial inoculum to each well. Include a drug-free control and a sterile control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[13][14]
Conclusion and Future Perspectives
The 6-chloroimidazo[1,2-a]pyridine scaffold has unequivocally demonstrated its value in the development of potent and selective inhibitors for a range of therapeutic targets. The structure-activity relationships discussed herein underscore several key principles for the rational design of new derivatives:
-
For Anticancer Agents (PI3Kα inhibitors): The C2 and C3 positions are critical for modulating potency. The introduction of specific hydrogen bond donors and acceptors can significantly enhance interaction with the kinase hinge region.
-
For Antitubercular Agents (QcrB inhibitors): The 6-chloro substituent is generally favorable. The C3-carboxamide side chain is a key pharmacophoric element, and its modification offers a viable strategy for optimizing potency and pharmacokinetic properties.
-
For Antifungal Agents: Substitutions on a phenyl ring appended to the C2 position dramatically influence activity, with electron-withdrawing groups often leading to enhanced potency.
Future research in this area should focus on leveraging these SAR insights to design next-generation 6-chloroimidazo[1,2-a]pyridine derivatives with improved efficacy, selectivity, and drug-like properties. The exploration of novel substitutions at less-explored positions of the scaffold, coupled with advanced computational modeling, will undoubtedly pave the way for the discovery of new clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.es [promega.es]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journalajocs.com [journalajocs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting and Performing In Vitro Cytotoxicity Assays for Imidazo[1,2-a]pyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing significant promise as potent anticancer agents.[1][2][3] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, often by inhibiting critical survival pathways like AKT/mTOR.[1][3][4] For any researcher working with this class of molecules, the accurate assessment of their cytotoxic potential is the foundational step in the journey from a promising compound to a potential therapeutic.
This guide provides an in-depth comparison of the most relevant in vitro cytotoxicity assays for evaluating imidazo[1,2-a]pyridine compounds. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, ensuring that the methodologies you select are not only robust but also logically suited to the known biological activities of these specific compounds.
The Rationale: Why Your Assay Choice Matters
The term "cytotoxicity" is a broad descriptor for cell death. However, how a cell dies is critically important. Does the compound cause the cell membrane to rupture (necrosis), or does it trigger a controlled, programmed suicide (apoptosis)? Answering this question is vital for drug development. Many modern anticancer drugs are specifically designed to induce apoptosis.[5][6]
Therefore, a comprehensive cytotoxicity assessment for imidazo[1,2-a]pyridines should follow a tiered approach:
-
Primary Screening: Quantify the dose-dependent effect on cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
-
Secondary Validation: Confirm cell death through a different mechanism, such as membrane integrity loss.
-
Mechanistic Investigation: Elucidate the specific pathway of cell death, with a focus on apoptosis.
This guide will compare three workhorse assays that align with this strategy: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and Apoptosis assays (mechanistic insight).
General Workflow for Cytotoxicity Assessment
A logical, tiered approach ensures efficient screening and deep mechanistic understanding of your lead compounds. This workflow minimizes resource expenditure by using broad, high-throughput assays first, followed by more detailed, mechanism-specific assays for the most promising candidates.
Caption: General workflow for cytotoxicity assessment.
Comparative Analysis of Core Cytotoxicity Assays
Choosing the right assay requires understanding what each one measures and its inherent limitations. The differences between assays based on metabolic activity (MTT) and membrane integrity (LDH) can be significant, as they measure different cellular events that may occur at different times after compound exposure.[7][8]
| Feature | MTT Assay | LDH Assay | Apoptosis Assays (Annexin V/Caspase) |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9] | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged plasma membranes. | Detection of early apoptotic markers (Annexin V) or executioner enzyme activity (Caspases).[10][11] |
| What it Measures | Metabolic activity, an indirect proxy for cell viability.[12] | Loss of plasma membrane integrity (cytolysis), a hallmark of late apoptosis and necrosis.[13] | Specific, programmed cell death pathways.[5][14] |
| Endpoint | Colorimetric reading of purple formazan crystals.[15] | Colorimetric reading of a formazan product from a coupled enzymatic reaction.[16][17] | Fluorescence (Flow Cytometry/Microscopy) or Luminescence. |
| Throughput | High; suitable for 96/384-well plates.[18] | High; suitable for 96/384-well plates.[16][17] | Medium to Low; can be adapted for plates but often requires more complex equipment. |
| Cost | Low. | Low to Medium. | Medium to High. |
| Pros | Inexpensive, widely used, and well-documented.[19] | Simple "add-incubate-read" format; non-destructive to remaining cells (uses supernatant).[17] | Provides specific mechanistic insight into the mode of cell death. Distinguishes apoptosis from necrosis. |
| Cons | Can be affected by compound interference (color, reducing properties). Measures metabolic state, not necessarily cell death.[8][20] | Released LDH can have a short half-life in some media. Does not distinguish between apoptosis and necrosis.[21] | More complex protocols and data analysis. Higher cost. Not ideal for initial high-throughput screening.[5] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are standardized for a 96-well plate format, which is ideal for generating dose-response curves and calculating IC₅₀ values.
Protocol 1: Cell Viability via MTT Assay
This assay is a cost-effective first step for screening a library of imidazo[1,2-a]pyridine compounds to determine their cytotoxic concentration range.[12][19] It measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the metabolic state of the cell population.[15]
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 breast cancer, as these have been used in imidazo[1,2-a]pyridine studies).[1][22]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom sterile tissue culture plates.
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., 10 mM stock in DMSO).[1][12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15][19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]
-
Microplate reader capable of measuring absorbance at 570 nm.[19]
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12][15] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of your imidazo[1,2-a]pyridine compounds in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Causality Check: Include essential controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compounds. This is your 100% viability reference.[19]
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Cisplatin) to validate the assay's responsiveness.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours). 48 hours is a common endpoint for imidazo[1,2-a]pyridine studies.[1][19]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15] Incubate for an additional 3-4 hours at 37°C.[12] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][19] Gently agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[9][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background noise.[15]
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Membrane Integrity via LDH Cytotoxicity Assay
This assay serves as an excellent orthogonal validation for hits from the MTT screen. It directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[13] This provides a different and often more direct measure of cell death than a metabolic assay.[17][23]
Materials:
-
Cell culture setup and treated cells in a 96-well plate (as prepared in steps 1-3 of the MTT protocol).
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency and contain the Substrate Mix, Assay Buffer, and Stop Solution).[17]
-
Lysis Buffer (often a 10X solution of Triton-X100 provided in kits).
-
Microplate reader capable of measuring absorbance at ~490 nm.[16][23]
Step-by-Step Methodology:
-
Prepare Controls: On the same plate as your treated samples, set up the following controls:
-
Vehicle Control: Cells treated with vehicle only (measures spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, but 30-60 minutes before the end of incubation, add Lysis Buffer to completely lyse the cells. This represents 100% cytotoxicity.[23]
-
Background Control: Medium only (no cells).
-
-
Collect Supernatant: After the compound incubation period, gently centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Causality Check: It is critical to avoid disturbing the cell monolayer to prevent artificial LDH release.
-
-
LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically a combination of the substrate and assay buffer).[17] Add 50 µL of the Reaction Mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.[17] During this time, the released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product.[16][17]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm within one hour.
Data Analysis:
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Probing the Mechanism: Apoptosis Induction
Since many imidazo[1,2-a]pyridine derivatives are designed to inhibit survival pathways and induce apoptosis, confirming this mechanism is a critical next step.[1][3][24]
Caption: Simplified intrinsic apoptosis pathway targeted by some imidazo[1,2-a]pyridines.
Two key assays provide robust evidence of apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][10]
-
Principle: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Outcome: A quadrant plot showing four cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). An increase in the Annexin V+/PI- population is a strong indicator of apoptosis induction.
-
-
Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis.[11]
-
Principle: These assays use a specific peptide substrate for an executioner caspase (like Caspase-3 or -7) conjugated to a reporter molecule (colorimetric or fluorometric). When the caspase is active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a measurable signal.
-
Outcome: A quantifiable increase in caspase activity in compound-treated cells compared to controls, directly demonstrating the activation of the apoptotic machinery.[10] This has been shown for imidazo[1,2-a]pyridine compounds.[4][24]
-
By employing a primary screen with the MTT assay, validating with the LDH assay, and elucidating the mechanism with apoptosis-specific assays, researchers can build a comprehensive and compelling data package on the cytotoxic profile of novel imidazo[1,2-a]pyridine compounds. This structured, evidence-based approach is essential for making informed decisions in the drug discovery pipeline.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action for Imidazopyridine-Based Enzyme Inhibitors
Part 1: The Imidazopyridine Scaffold and the Imperative of Mechanism of Action (MoA) Validation
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility is evident in its ability to target a wide range of proteins, including kinases, phosphodiesterases (PDEs), and GABA-A receptors, leading to treatments for cancer, inflammatory diseases, and insomnia.[2][3][4] However, this chemical tractability also presents a challenge: ensuring that a novel imidazopyridine-based inhibitor engages its intended target with the desired mechanism of action (MoA).
A deep understanding of an inhibitor's MoA is paramount for a successful drug discovery campaign. It moves beyond a simple measure of potency (like the half-maximal inhibitory concentration, IC50) to reveal how the inhibitor works. This knowledge is crucial for optimizing lead compounds, predicting in vivo efficacy, and avoiding late-stage clinical failures. This guide provides a multi-faceted approach to MoA validation, offering a comparative toolkit of experimental techniques to build a robust and reliable data package for your imidazopyridine-based enzyme inhibitors.
Part 2: A Comparative Toolkit for MoA Validation
A comprehensive MoA validation strategy employs a suite of orthogonal assays, each providing a unique piece of the puzzle. We will explore these techniques, from initial biochemical characterization to confirming target engagement in a cellular context.
Biochemical Assays: A First Look at Inhibition
These in vitro assays are the workhorses of early-stage drug discovery, providing a clean, controlled environment to study the direct interaction between an inhibitor and its target enzyme.
Understanding how an inhibitor affects the enzyme's catalytic cycle is a cornerstone of MoA validation. Michaelis-Menten kinetics provides a framework to dissect the mode of inhibition.[5]
-
Principle: By measuring the initial reaction velocity at varying substrate and inhibitor concentrations, we can determine if the inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-mode of inhibition. This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).[6]
-
Experimental Protocol: Michaelis-Menten Kinetics
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified enzyme and a range of substrate concentrations bracketing the known or estimated Michaelis constant (Km).
-
Inhibitor Preparation: Prepare serial dilutions of the imidazopyridine inhibitor.
-
Assay Setup: In a microplate, combine the enzyme, a specific concentration of the inhibitor, and buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Transform the data into a Lineweaver-Burk plot to determine the mode of inhibition and the inhibition constant (Ki).[5]
-
-
Comparison of Inhibition Modes:
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a critical parameter for structure-activity relationship (SAR) studies.[7][8]
-
Principle: A fixed concentration of enzyme and substrate are incubated with a range of inhibitor concentrations, and the resulting enzyme activity is measured.
-
Experimental Protocol: IC50 Determination
-
Reagent Preparation: Prepare solutions of the enzyme, substrate (typically at or below the Km for competitive inhibitors), and serial dilutions of the imidazopyridine inhibitor.
-
Assay Plate Setup: Add the enzyme, buffer, and varying concentrations of the inhibitor to a microplate.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Signal Detection: After a fixed incubation time, measure the reaction signal.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Biophysical Assays: Quantifying the Direct Binding Interaction
These techniques directly measure the binding of an inhibitor to its target protein, providing quantitative data on affinity, kinetics, and thermodynamics.
SPR is a label-free technique that monitors the binding of an analyte (the inhibitor) to a ligand (the enzyme) immobilized on a sensor surface in real-time.[9]
-
Principle: The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
-
Experimental Protocol: SPR Analysis
-
Ligand Immobilization: Covalently attach the purified enzyme to the sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of the imidazopyridine inhibitor in a suitable running buffer.
-
Interaction Analysis: Inject the inhibitor solutions over the sensor surface and monitor the change in SPR signal during the association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[10]
-
-
Workflow for SPR Analysis:
Caption: A typical workflow for an SPR experiment.
ITC directly measures the heat changes that occur upon the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.[11][12]
-
Principle: A solution of the inhibitor is titrated into a solution of the enzyme in a microcalorimeter. The heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13]
-
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare highly concentrated and pure solutions of the enzyme and the imidazopyridine inhibitor in an identical, well-matched buffer. Degas the solutions thoroughly.[12]
-
Instrument Setup: Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe.
-
Titration: Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[14]
-
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical and biophysical assays are essential, they are performed in artificial systems. Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant environment.
CETSA® is a powerful method to assess target engagement in intact cells or cell lysates based on the principle of ligand-induced thermal stabilization of the target protein.[15][16]
-
Principle: The binding of an inhibitor to its target protein often increases the protein's thermal stability. In a CETSA® experiment, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blotting or other immunoassays. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[17]
-
Experimental Protocol: Western Blot-based CETSA®
-
Cell Treatment: Treat cultured cells with the imidazopyridine inhibitor or a vehicle control.
-
Heating: Harvest the cells, resuspend them in a buffer, and heat aliquots to a range of temperatures in a thermal cycler.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the curve for the inhibitor-treated samples compared to the control indicates target engagement.[15]
-
-
Workflow for CETSA®:
Caption: The experimental workflow for a CETSA® experiment.
The NanoBRET™ Target Engagement (TE) assay is a proximity-based assay that quantitatively measures compound binding to a specific protein target in living cells.[18][19][20]
-
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-tagged target, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner, allowing for the determination of intracellular affinity.[21][22]
-
Experimental Protocol: NanoBRET™ TE Assay
-
Cell Preparation: Use cells expressing the NanoLuc®-target fusion protein.
-
Assay Setup: Add the NanoBRET™ tracer and serial dilutions of the imidazopyridine inhibitor to the cells in a microplate.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent signal.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50.[18]
-
Part 3: Case Studies in MoA Validation
To illustrate the application of these techniques, let's consider two hypothetical but realistic case studies.
Case Study 1: A Novel Imidazopyridine-Based Kinase Inhibitor (IPKI-1)
-
Target: A serine/threonine kinase implicated in cancer.
-
Comparator: A known, non-imidazopyridine kinase inhibitor (NIPKI-A).
| Assay | IPKI-1 Result | NIPKI-A Result | Interpretation |
| Enzyme Kinetics | Competitive with ATP | Competitive with ATP | Both inhibitors bind to the ATP-binding site of the kinase. |
| IC50 (Biochemical) | 50 nM | 75 nM | IPKI-1 is slightly more potent in a cell-free system. |
| SPR (KD) | 25 nM | 40 nM | IPKI-1 has a higher binding affinity to the isolated kinase. |
| CETSA® (ΔTm) | +5°C | +4°C | Both compounds engage and stabilize the target kinase in intact cells. |
| NanoBRET™ TE (Intracellular IC50) | 150 nM | 500 nM | IPKI-1 demonstrates better target engagement in a cellular context, suggesting better cell permeability or lower susceptibility to efflux pumps. |
Case Study 2: An Imidazopyridine-Based Phosphodiesterase Inhibitor (IPPI-2)
-
Target: Phosphodiesterase 4 (PDE4), an enzyme involved in inflammation.[3]
-
Comparator: Roflumilast (a non-imidazopyridine PDE4 inhibitor).[23]
| Assay | IPPI-2 Result | Roflumilast Result | Interpretation |
| Enzyme Kinetics | Competitive with cAMP | Competitive with cAMP | Both inhibitors compete with the natural substrate for the active site. |
| IC50 (Biochemical) | 10 nM | 5 nM | Roflumilast is more potent in vitro. |
| ITC (KD) | 8 nM | 4 nM | ITC confirms the higher affinity of Roflumilast for the purified enzyme. |
| Cellular cAMP Assay | EC50 = 100 nM | EC50 = 80 nM | Both compounds increase intracellular cAMP levels, confirming cellular activity. Roflumilast is slightly more potent. |
A Note on Non-Enzyme Targets: The Case of Zolpidem
The imidazopyridine scaffold is also found in drugs like zolpidem, which is not an enzyme inhibitor but a positive allosteric modulator of the GABA-A receptor.[4][24] It enhances the effect of the neurotransmitter GABA by binding to a site on the receptor distinct from the GABA binding site.[24] Zolpidem shows selectivity for GABA-A receptor subtypes containing the α1 subunit.[25][26] The principles of MoA validation, such as quantifying binding affinity and demonstrating target engagement in a relevant physiological system (e.g., electrophysiology in neurons), are equally applicable to such non-enzyme targets.
Part 4: Building a Coherent MoA Dossier
The strength of your MoA validation lies in the convergence of data from multiple, orthogonal assays. A compelling MoA dossier for an imidazopyridine-based inhibitor should demonstrate:
-
Direct Target Binding: Confirmed by biophysical assays like SPR or ITC.
-
A Clear Mode of Inhibition: Elucidated through enzyme kinetics.
-
Potent Inhibition in a Biochemical Setting: Quantified by IC50 determination.
-
Target Engagement in a Cellular Context: Demonstrated by CETSA® or NanoBRET™ TE assays.
-
A Downstream Cellular Effect: Measured by a relevant functional assay (e.g., inhibition of phosphorylation for a kinase, or increase in cAMP for a PDE).
-
Logical Flow of MoA Validation:
Caption: An integrated approach to building a comprehensive MoA profile.
Part 5: Conclusion
Validating the mechanism of action for imidazopyridine-based enzyme inhibitors is a multifaceted endeavor that requires a carefully selected and well-executed set of experiments. By moving beyond simple potency measurements and embracing a holistic approach that integrates biochemical, biophysical, and cellular assays, researchers can build a robust and compelling data package. This not only enhances the understanding of the inhibitor's biological activity but also significantly increases the probability of success in the long and arduous journey of drug development.
Part 6: References
-
NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol - Promega Corporation. --INVALID-LINK--
-
Mechanism of action of the hypnotic zolpidem in vivo - PMC. --INVALID-LINK--
-
Zolpidem - Wikipedia. --INVALID-LINK--
-
What is the mechanism of Zolpidem Tartrate? - Patsnap Synapse. --INVALID-LINK--
-
Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. --INVALID-LINK--
-
A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. --INVALID-LINK--
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. --INVALID-LINK--
-
Mechanism of zolpidem modulatory actions at α1β3 and α1β3γ2 GABA A... - ResearchGate. --INVALID-LINK--
-
NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478 - Promega Corporation. --INVALID-LINK--
-
A Simple Guide to Surface Plasmon Resonance. --INVALID-LINK--
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. --INVALID-LINK--
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. --INVALID-LINK--
-
Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed. --INVALID-LINK--
-
NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega Corporation. --INVALID-LINK--
-
Full article: Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations - Taylor & Francis Online. --INVALID-LINK--
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. --INVALID-LINK--
-
Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement - Promega Corporation. --INVALID-LINK--
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed. --INVALID-LINK--
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. --INVALID-LINK--
-
Exploring the untapped pharmacological potential of imidazopyridazines - Semantic Scholar. --INVALID-LINK--
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. --INVALID-LINK--
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment | Analytical Chemistry - ACS Publications. --INVALID-LINK--
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed Central. --INVALID-LINK--
-
Surface plasmon resonance1. --INVALID-LINK--
-
Isothermal Titration Calorimetry in Biocatalysis - Frontiers. --INVALID-LINK--
-
Enzyme Assays: Michaelis-Menten Kinetics Enzyme Activity | PDF - Scribd. --INVALID-LINK--
-
Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview. --INVALID-LINK--
-
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas - bioRxiv. --INVALID-LINK--
-
Guide to Running an SPR Experiment. --INVALID-LINK--
-
A beginner's guide to surface plasmon resonance - SciSpace. --INVALID-LINK--
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. --INVALID-LINK--
-
Enzyme Assays and Kinetics. --INVALID-LINK--
-
Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry - ChemRxiv. --INVALID-LINK--
-
Michaelis-Menten Enzyme Activity Assay (MMEAA). --INVALID-LINK--
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. --INVALID-LINK--
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. --INVALID-LINK--
-
Phosphodiesterase inhibitor - Wikipedia. --INVALID-LINK--
-
(PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - ResearchGate. --INVALID-LINK--
-
Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. --INVALID-LINK--
-
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists - Patsnap Synapse. --INVALID-LINK--
-
New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed. --INVALID-LINK--
-
Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. --INVALID-LINK--
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) | ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. --INVALID-LINK--
-
Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed. --INVALID-LINK--
-
Phosphodiesterase Inhibitors Products - R&D Systems. --INVALID-LINK--
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed. --INVALID-LINK--
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. --INVALID-LINK--
-
Phosphodiesterase Enzyme Inhibitors, Nonselective: Drug Class, Uses, Side Effects, Drug Names - RxList. --INVALID-LINK--
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 5. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unsw.edu.au [unsw.edu.au]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 20. promegaconnections.com [promegaconnections.com]
- 21. promega.com [promega.com]
- 22. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.jp]
- 23. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Zolpidem - Wikipedia [en.wikipedia.org]
- 25. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic Acid Derivatives as Rab Geranylgeranyl Transferase Inhibitors
This guide provides a detailed comparison of a novel class of Rab Geranylgeranyl Transferase (RGGT) inhibitors based on the 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid scaffold. We will delve into their mechanism of action, comparative efficacy based on experimental data, structure-activity relationships, and the detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals working on protein prenylation and its role in disease.
Introduction: The Significance of Targeting Rab Geranylgeranyl Transferase (RGGT)
Rab Geranylgeranyl Transferase (RGGT or GGTase-II) is a critical enzyme in the post-translational modification of Rab GTPases.[1] These small GTPases are master regulators of vesicular transport within cells, controlling processes from endocytosis to exocytosis. For Rab proteins to function, they must be anchored to cellular membranes, a process mediated by the covalent attachment of one or two 20-carbon geranylgeranyl isoprenoid groups to cysteine residues at their C-terminus.[2] This lipid modification, known as geranylgeranylation, is catalyzed by RGGT.
The proper functioning of Rab GTPases is essential for cellular homeostasis. Dysregulation of Rab protein activity, often through overexpression, is implicated in a variety of pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[3] Consequently, the inhibition of RGGT presents a compelling therapeutic strategy to disrupt the function of these disease-associated Rab proteins. By preventing their localization to membranes, their signaling functions can be effectively silenced. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of potent and selective RGGT inhibitors.[1][4]
Mechanism of Action: Interruption of the Prenylation Pathway
RGGT inhibitors, including the 6-substituted imidazo[1,2-a]pyridine derivatives discussed herein, function by blocking a key step in the protein prenylation pathway. This pathway is responsible for attaching isoprenoid lipids to various proteins, rendering them functional. The diagram below illustrates the hierarchical nature of this pathway and the specific point of intervention for RGGT inhibitors.
Figure 1: The protein prenylation pathway and the inhibitory action of 6-substituted imidazo[1,2-a]pyridine derivatives on RGGT.
Comparative Efficacy of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
Recent studies have focused on modifying the imidazo[1,2-a]pyridine scaffold at the C6 position to improve potency and explore the structure-activity relationship (SAR). A series of twelve phosphonopropionate derivatives were synthesized and evaluated for their cytotoxic effects and their ability to inhibit Rab prenylation in cells.[1][4]
The data below summarizes the findings from these studies, comparing the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity in the HeLa human cervical carcinoma cell line and the Lowest Effective Dose (LED) required to observe inhibition of Rab11A prenylation.
| Compound ID | C6-Substituent | Cytotoxicity IC₅₀ (µM) in HeLa cells | Rab11A Prenylation Inhibition LED (µM) |
| 1a | -H | >2000 | >100 |
| 1b | -Cl | 1000 | 100 |
| 1c | -F | 1000 | 100 |
| 1d | -NO₂ | >2000 | >100 |
| 1e | 4-formylphenyl | 50 | 50 |
| 1f | 4-carboxyphenyl | >2000 | >100 |
| 1g | 3-carboxyphenyl | 250 | 25 |
| 1h | 3-formylphenyl | 50 | 50 |
| 1i | 4-carbamoylphenyl | 500 | 50 |
| 1j | 4-carbamoylphenyl (fluoro) | 1000 | >100 |
| 1k | 4-vinylphenyl | 100 | 100 |
| 1l | 4-ethylphenyl | >2000 | >100 |
Data sourced from Kazimierczak et al., 2021.[1][4]
Structure-Activity Relationship (SAR) Insights
The data reveals that modifications at the C6 position of the imidazo[1,2-a]pyridine ring are crucial for the anti-RGGT activity of these phosphonocarboxylate analogs.[1]
-
Small Substituents: Simple halogen substitutions at C6 (-Cl, -F) conferred some activity, whereas the unsubstituted analog (1a ) and the nitro-substituted analog (1d ) were largely inactive.
-
Aromatic Substituents: The introduction of a phenyl ring at C6 generally enhanced activity. The position of functional groups on this phenyl ring was critical. For instance, a carboxyphenyl group at the 4-position (1f ) was inactive, while the same group at the 3-position (1g ) was one of the most potent compounds in the series, with a prenylation inhibition LED of 25 µM.
-
Aldehyde vs. Carboxylic Acid: The formylphenyl derivatives (1e and 1h ) showed good activity, suggesting that an electron-withdrawing group at this position is favorable.
-
Esterification: Importantly, the esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitors inactive, highlighting the necessity of the free acid for biological activity.[1][4]
Comparison with Other RGGT Inhibitors
The field of RGGT inhibitor development is still emerging. Early inhibitors were often peptidomimetic, which suffered from poor cell permeability and bioavailability. The imidazo[1,2-a]pyridine-based phosphonocarboxylates represent a class of non-peptidomimetic inhibitors.
Other classes of non-peptidomimetic RGGT inhibitors have been identified, such as those derived from allenoate compounds.[2] Some of these have shown potent inhibition of RGGT with IC₅₀ values in the low micromolar range (2-5 µM) in biochemical assays.[2] While a direct head-to-head comparison in the same assays is not available, the cellular activity (LED values of 25-100 µM) of the most active 6-substituted imidazo[1,2-a]pyridine derivatives suggests they are a promising class of compounds for further optimization.
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methods for the synthesis and evaluation of these RGGT inhibitors.
A. Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Analogs
The synthesis of these compounds can be achieved through multi-step synthetic routes. A key step often involves a Suzuki coupling to introduce the C6-substituent.
Example Protocol: Synthesis of 3-(6-(3-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid (1h)
Figure 2: General synthetic workflow for C6-substituted imidazo[1,2-a]pyridine derivatives.
-
Suzuki Coupling: To a solution of the starting bromo-imidazopyridine derivative in a mixture of toluene, ethanol, and water, add the appropriate boronic acid (e.g., 3-formylphenylboronic acid), sodium carbonate, and a palladium catalyst such as Pd(PPh₃)₄.
-
Reaction: Heat the mixture under an inert atmosphere for several hours.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Deprotection: The resulting intermediate is then deprotected, typically using strong acid (e.g., 12 M HCl) at reflux, to yield the final phosphonopropionic acid derivative.[1]
-
Final Purification: The final product is purified by crystallization or chromatography.
B. Cell-Based Rab Prenylation Assay
This assay determines the ability of a compound to inhibit RGGT in a cellular context by observing the prenylation status of a specific Rab protein, such as Rab11A.
-
Cell Culture and Treatment: Plate HeLa cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor compounds for 72 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Rab11A overnight at 4°C. Unprenylated Rab proteins exhibit a slight upward shift in mobility on the gel compared to their prenylated counterparts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The Lowest Effective Dose (LED) is the lowest concentration of the inhibitor at which the unprenylated (slower-migrating) form of Rab11A is visibly detected.
C. Cytotoxicity Assay
This assay measures the effect of the compounds on cell viability.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Viability Reagent Addition: Add a viability reagent such as PrestoBlue® to each well and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the data to a dose-response curve.[1]
Conclusion
The 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid scaffold represents a promising class of RGGT inhibitors. The structure-activity relationship studies clearly indicate that the nature and position of the substituent at the C6 position significantly influence their biological activity. Specifically, derivatives bearing a 3-carboxyphenyl or a 3/4-formylphenyl group at this position have demonstrated the most potent inhibition of Rab prenylation in cellular assays. While further optimization is needed to improve potency and pharmacokinetic properties, these findings provide a solid foundation for the rational design of next-generation RGGT inhibitors for use as both chemical probes to study vesicular trafficking and as potential therapeutic agents for diseases driven by hyperactive Rab GTPases.
References
- 1. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tubercular Promise of Novel Imidazopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel anti-tubercular agents.[1][2][3] Imidazopyridines have emerged as a promising class of compounds with potent in vitro and in vivo activity against Mtb.[4][5] This guide provides a comprehensive framework for validating the anti-tubercular activity of novel imidazopyridine compounds, comparing their performance with standard drugs and outlining the critical experimental methodologies required for a thorough evaluation.
The Rise of Imidazopyridines: A New Frontier in TB Drug Discovery
Imidazo[1,2-a]pyridines (IPs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2][6] Several IP derivatives have demonstrated remarkable potency against both drug-sensitive and drug-resistant strains of Mtb.[2][3][6] Notably, compounds like Q203 are currently in clinical trials, highlighting the therapeutic potential of this scaffold.[6] The primary mechanism of action for many anti-tubercular imidazopyridines is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain, which ultimately leads to ATP depletion in the mycobacteria.[4][5][7]
A Step-by-Step Guide to Validating Anti-Tubercular Activity
A rigorous and systematic approach is crucial for validating the potential of new chemical entities. The following sections detail the essential in vitro and in vivo assays, providing a logical progression from initial screening to preclinical evaluation.
In Vitro Evaluation: The First Line of Assessment
In vitro assays are the cornerstone of early-stage drug discovery, providing initial data on a compound's potency and selectivity.
1. Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and non-destructive method for determining the MIC of compounds against Mtb.[6][8][9]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Suspension: Culture Mycobacterium tuberculosis H37Rv (or other relevant strains) in an appropriate liquid medium to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial twofold dilutions of the test imidazopyridine compounds and standard drugs (e.g., isoniazid, rifampicin) in a 96-well microplate.
-
Inoculation: Add the prepared mycobacterial suspension to each well containing the diluted compounds. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
2. Assessing Cytotoxicity: Ensuring Selective Toxicity
A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen with minimal harm to host cells.[10] Cytotoxicity assays are performed on various mammalian cell lines to determine the 50% cytotoxic concentration (CC50).[10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed mammalian cells (e.g., Vero, HepG2, or THP-1) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazopyridine compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
3. Evaluating Intracellular Activity: Targeting the Hidden Foe
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[5][11] Therefore, it is essential to evaluate the ability of novel compounds to penetrate host cells and inhibit the growth of intracellular bacteria.[5][11]
Experimental Protocol: Macrophage Infection Model
-
Macrophage Culture: Seed a macrophage cell line (e.g., RAW 264.7 or THP-1) in a 24-well plate.[12]
-
Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Compound Treatment: After phagocytosis, remove extracellular bacteria and treat the infected cells with different concentrations of the imidazopyridine compounds.
-
Incubation: Incubate the plates for a defined period (e.g., 3-5 days).
-
Lysis and Plating: Lyse the macrophages to release intracellular bacteria and plate serial dilutions of the lysate on solid media to enumerate colony-forming units (CFU).
-
Data Analysis: Compare the CFU counts from treated and untreated cells to determine the intracellular bactericidal activity.
Data Presentation: Comparative In Vitro Activity
| Compound | MIC (µg/mL) vs. Mtb H37Rv | CC50 (µM) vs. Vero cells | Selectivity Index (SI = CC50/MIC) |
| Imidazopyridine 1 | 0.1 | >128 | >1280 |
| Imidazopyridine 2 | 0.05 | 64 | 1280 |
| Isoniazid | 0.05 | >200 | >4000 |
| Rifampicin | 0.1 | >100 | >1000 |
This is an example table; actual values will vary based on experimental results.
In Vivo Evaluation: The Preclinical Proving Ground
While in vitro assays provide valuable initial data, in vivo models are indispensable for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a whole-organism context.[13][14][15] The mouse model of tuberculosis is a well-established and widely used preclinical model.[13][16]
Experimental Protocol: Murine Model of Tuberculosis
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment with the test imidazopyridine compounds and standard drugs (e.g., isoniazid and rifampicin) at a specified time post-infection.[17]
-
Dosing and Duration: Administer the compounds orally or via another appropriate route for a defined period (e.g., 4-8 weeks).
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and determine the bacterial load (CFU) in the lungs and spleen.
-
Histopathology: Perform histopathological analysis of the lungs to assess the extent of inflammation and tissue damage.
-
Toxicity Monitoring: Monitor the mice throughout the study for any signs of toxicity, such as weight loss or changes in behavior.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Log10 CFU in Lungs | Mean Log10 CFU in Spleen |
| Vehicle Control | 7.5 | 5.2 |
| Imidazopyridine 1 (50 mg/kg) | 5.1 | 3.0 |
| Imidazopyridine 2 (25 mg/kg) | 4.8 | 2.8 |
| Isoniazid + Rifampicin | 4.5 | 2.5 |
This is an example table; actual values will vary based on experimental results.
Visualizing the Workflow: A Path to Validation
Caption: A streamlined workflow for validating the anti-tubercular activity of novel compounds.
Structure-Activity Relationship (SAR) Studies: Refining the Scaffold
Systematic modification of the imidazopyridine scaffold can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.[6][18] SAR studies are crucial for optimizing lead compounds. For instance, substitutions at different positions of the imidazopyridine ring can significantly impact anti-tubercular activity.[6][18]
References
- 1. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 13. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 17. Management of tuberculosis - Wikipedia [en.wikipedia.org]
- 18. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Electron-Withdrawing Groups on Antifungal Efficacy: A Comparative Analysis for Drug Development Professionals
Introduction: The Strategic Role of Electron-Withdrawing Groups in Antifungal Drug Design
In the perpetual battle against fungal pathogens, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the most impactful tools in the medicinal chemist's arsenal is the use of electron-withdrawing groups (EWGs). An EWG is an atom or functional group that draws electron density from neighboring atoms towards itself, primarily through inductive and resonance effects.[1] This seemingly subtle electronic perturbation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. By altering a compound's acidity, lipophilicity, metabolic stability, and binding interactions with its target, the judicious placement of EWGs can transform a moderately active compound into a potent therapeutic agent.
This guide provides a comparative analysis of the effects of various EWGs on the efficacy of azole antifungals. The azole class, which includes widely used drugs like fluconazole, serves as an excellent case study due to its well-understood mechanism of action and the extensive body of research on its structure-activity relationships (SAR).[2][3][4] Azoles function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to either fungistatic or fungicidal effects.[5][6]
Herein, we will delve into the causal relationships behind the enhanced efficacy observed with specific EWGs, supported by comparative experimental data. We will also provide detailed protocols for the in vitro evaluation of antifungal efficacy, ensuring a self-validating framework for researchers.
Comparative Analysis of Electron-Withdrawing Group Effects on Azole Antifungal Efficacy
The potency of an azole antifungal is intrinsically linked to its ability to bind to the heme iron within the active site of CYP51 and interact with the surrounding amino acid residues. EWGs can significantly enhance this binding affinity and, consequently, the antifungal activity.
A compelling illustration of this is found in a study by Wang et al. (2018), which synthesized a series of miconazole analogues with different substituents on the benzyl ring.[7] The study's findings, summarized in the table below, provide a clear quantitative comparison of the impact of various EWGs on antifungal efficacy, as measured by the Minimum Inhibitory Concentration (MIC) in μg/mL. A lower MIC value indicates greater potency.
| Compound ID | Substituent (EWG) | C. albicans MIC (μg/mL) | A. flavus MIC (μg/mL) |
| 5b | 3,4-dichloro | 0.5 | 8 |
| 5c | 2,4-difluoro | 4 | 16 |
| 5e | 2-fluoro | 0.5 | >256 |
| 5d | 4-nitro | >256 | >256 |
| Fluconazole | (Reference) | 1 | 256 |
| Miconazole | (Reference) | 4 | 256 |
Data synthesized from Wang et al. (2018).[7]
From this data, several key insights emerge:
-
Halogens as Potent Enhancers: The presence of chloro and fluoro substituents (halogens, which are strong EWGs) consistently leads to a significant increase in antifungal activity against Candida albicans compared to the nitro-substituted analogue and, in some cases, even the reference drugs fluconazole and miconazole.[7] For instance, compound 5b (3,4-dichloro) and 5e (2-fluoro) exhibited a potent MIC of 0.5 μg/mL against C. albicans, which is more potent than fluconazole (1 μg/mL) and miconazole (4 μg/mL).[7] This enhanced activity can be attributed to the ability of halogens to form favorable interactions, such as halogen bonds, within the active site of CYP51, thereby strengthening the drug-target complex.
-
The Complex Role of the Nitro Group: Interestingly, the 4-nitro substituted compound (5d ) demonstrated a dramatic loss of activity.[7] While the nitro group is a very strong EWG, its bulkiness and potential for unfavorable steric interactions within the confined active site of CYP51 may override the benefits of its electron-withdrawing nature in this specific molecular scaffold. This highlights a crucial principle in drug design: the overall effect of a substituent is a multifactorial interplay of electronic, steric, and hydrophobic properties.
-
Differential Effects Across Fungal Species: The data also underscores the importance of evaluating antifungal candidates against a panel of clinically relevant fungi. While compound 5b showed broad-spectrum activity, compound 5e was highly potent against C. albicans but lacked efficacy against Aspergillus flavus.[7] This species-specific activity is likely due to subtle differences in the amino acid composition of the CYP51 active site across different fungal species.
Further supporting the beneficial role of halogens, another study on novel triazole derivatives found that compounds with chloro substituents on the benzene ring generally exhibited the highest antifungal activity.[1]
Mechanism of Action: How Electron-Withdrawing Groups Modulate Target Engagement
The primary target of azole antifungals is the fungal enzyme lanosterol 14α-demethylase (CYP51).[5][6] This enzyme contains a heme cofactor, and the nitrogen atom of the azole ring coordinates with the heme iron, preventing the natural substrate, lanosterol, from binding and being demethylated. This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane.
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals:
References
- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors derived from the 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic candidates.
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2][3] Its unique chemical architecture makes it a potent starting point for interacting with various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] Specifically, the this compound derivative serves as a key intermediate in the synthesis of novel therapeutics, highlighting its importance in drug design.[4]
However, the development of kinase inhibitors is perpetually challenged by the highly conserved nature of the ATP-binding site across the human kinome.[5] This structural similarity can lead to off-target binding, resulting in unforeseen toxicity or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous and systematic cross-reactivity profile is not merely a supplementary dataset; it is fundamental to understanding the true biological activity of a compound and predicting its clinical potential. This guide outlines a multi-tiered strategy, combining high-throughput biochemical screening with orthogonal, cell-based target engagement assays to build a comprehensive selectivity profile.
Chapter 1: A Multi-Pronged Strategy for Selectivity Profiling
A successful selectivity profiling campaign does not rely on a single experiment. It requires a logical progression from broad, high-throughput methods to more focused, physiologically relevant assays. The initial goal is to cast a wide net to identify all potential interactions, which are then validated under conditions that more closely mimic the compound's ultimate therapeutic environment.
The rationale is to de-risk drug candidates efficiently. A compound that appears potent in an isolated enzymatic assay may fail to engage its target in a cell due to poor permeability or high affinity for other intracellular proteins. Conversely, a compound with multiple off-targets identified in a biochemical screen may prove to be highly selective in a cellular context. Our strategy addresses this by integrating two key pillars: large-scale biochemical kinome screening and direct cellular target engagement validation.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile are at the forefront of innovation. This novel heterocyclic compound, with its unique imidazo[1,2-a]pyridine core, is a valuable building block in medicinal chemistry. However, its utility in the lab is matched by the critical need for responsible handling and disposal. As a halogenated, nitrogen-containing organic molecule, improper disposal can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring a safe and sustainable research environment.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 123531-24-8) is not widely available, data from structurally analogous compounds provide a strong basis for a conservative hazard assessment.
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | |
| Molecular Weight | 177.59 g/mol | |
| Appearance | Typically a solid |
Analysis of similar chloroimidazo[1,2-a]pyridine derivatives and related carbonitriles indicates the following potential hazards under the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed. This is inferred from data on similar heterocyclic compounds.
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and waste handling procedures to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the following PPE is mandatory when handling the pure compound or its waste:
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of significant contamination, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the chemical waste disposal process. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .
Experimental Workflow for Waste Segregation:
Caption: Waste segregation decision workflow.
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. These are often made of high-density polyethylene (HDPE) and may be color-coded (e.g., green label) depending on your institution's guidelines.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant, Harmful).
-
-
Keep the Container Closed: The waste container must be securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Avoid Mixing Incompatible Wastes: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases in the same container to prevent potentially hazardous reactions.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical to mitigating risks.
Spill Cleanup Protocol for Solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills, or if you are unsure of the hazard, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the absorbed material into a plastic dustpan and transfer it into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal the container with the spill cleanup debris, label it as hazardous waste, and arrange for its disposal through your EHS office.
Decontamination of Surfaces and PPE:
-
Surfaces: Laboratory benches and equipment should be wiped down with an appropriate solvent and then cleaned with soap and water.
-
Reusable PPE: Goggles and face shields should be cleaned according to the manufacturer's instructions.
-
Disposable PPE: Contaminated gloves, lab coats, and other disposable items must be placed in a sealed bag and disposed of as hazardous waste.
Final Disposal Pathway and Regulatory Compliance
As a halogenated organic compound, the final disposal method for this compound is typically incineration at a licensed hazardous waste facility. This high-temperature process is designed to destroy the organic molecule, converting it into less harmful inorganic compounds.
EPA Hazardous Waste Code Determination:
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The specific waste code for this compound will depend on how the waste was generated.
-
Characteristic Waste: If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code. While not expected to be ignitable, corrosive, or reactive, a toxicity characteristic (TC) determination might be necessary if specific toxicological data becomes available.
-
Listed Waste: The EPA lists certain wastes from non-specific sources ("F" codes) and specific industrial sources ("K" codes). Waste containing certain halogenated compounds may fall under codes such as F001 or F002 if used as a solvent for degreasing, though this is an unlikely application for this compound. More broadly, wastes from the production of chlorinated aliphatic hydrocarbons can be listed under F024 and F025.
-
"U" or "P" Listed Waste: If this chemical were to be discarded in its pure, unused form, it could potentially be classified as a "U" or "P" listed waste, although it does not currently appear on these lists.
Your Responsibility: As the waste generator, you are responsible for the final waste code determination. Consult with your institution's EHS department to ensure the correct codes are applied based on your specific processes.
Disposal Decision Logic:
Caption: Final disposal pathway for the compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable research conducted in your laboratory does not come at the cost of personal or ecological well-being.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
